Bdp TR
Beschreibung
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-(2-fluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boratricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetyl]amino]hexanoate;fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28BFN4O6S.FH/c33-32-35-22(19-23-10-14-26(36(23)32)27-5-4-18-44-27)9-13-25(35)21-7-11-24(12-8-21)42-20-28(38)34-17-3-1-2-6-31(41)43-37-29(39)15-16-30(37)40;/h4-5,7-14,18-19H,1-3,6,15-17,20H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJDJVBNPCQPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCCCCCC(=O)ON6C(=O)CCC6=O)F.[F-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29BF2N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Spectroscopic Profile of Bdp TR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bdp TR, a member of the boron-dipyrromethene (BODIPY) family of fluorophores, has emerged as a robust and versatile tool in fluorescence-based applications. Renowned for its exceptional brightness and high photostability, this compound serves as a reliable fluorescent label for biomolecules, enabling precise tracking and quantification in various biological systems. This technical guide provides an in-depth analysis of the spectral properties of this compound, outlines standardized experimental protocols for its characterization, and presents a visual workflow for these procedures.
Core Spectral Properties of this compound
This compound exhibits a distinct spectral profile characterized by sharp absorption and emission peaks in the red region of the electromagnetic spectrum. Its fluorescence is notably intense and resistant to photobleaching, making it an ideal candidate for demanding applications such as single-molecule imaging and long-term live-cell tracking.[1][2] The key spectral properties are summarized below.
Quantitative Spectral Data
| Property | Value | Unit | Reference(s) |
| Excitation Maximum (λabs) | 589 | nm | [3][4][5] |
| Emission Maximum (λem) | 616 | nm | [3][4][5] |
| Molar Extinction Coefficient (ε) | 69,000 | M-1cm-1 | [3][4][5] |
| Fluorescence Quantum Yield (Φ) | 0.9 | - | [3][4][5] |
| Stokes Shift | 27 | nm | [1] |
Note: The molar extinction coefficient for some derivatives may be slightly different, for instance, the DBCO derivative is reported to have a value of 60,000 M-1cm-1.[6][7]
Experimental Protocols for Spectral Characterization
The following protocols describe the fundamental procedures for determining the key spectral properties of this compound. These are generalized methods based on standard spectroscopic techniques.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Methodology:
-
Preparation of a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a suitable solvent (e.g., DMSO, DMF, or DCM) to prepare a stock solution of a precise concentration.[4]
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum of this compound (589 nm).[3][4][5] A cuvette with a standard path length of 1 cm is typically used.
-
Data Analysis: Plot the absorbance values against the corresponding concentrations. The molar extinction coefficient is calculated from the slope of the resulting linear regression, according to the Beer-Lambert equation: A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.[8][9]
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method, using a well-characterized fluorescence standard, is a widely used technique.
Methodology:
-
Selection of a Standard: Choose a fluorescence standard with a known quantum yield and spectral properties that overlap with this compound. Rhodamine 6G is a common standard in this spectral region.
-
Preparation of Solutions: Prepare dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Absorbance and Fluorescence Spectra Measurement:
-
Measure the absorbance spectra of both the sample and the standard.
-
Using a spectrofluorometer, measure the fluorescence emission spectra of both the sample and the standard, ensuring the same excitation wavelength and instrument settings are used for both.
-
-
Data Analysis: The quantum yield of the this compound sample (Φsample) is calculated using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[10][11][12]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for characterizing the spectral properties of a fluorophore like this compound.
Caption: General workflow for the characterization of fluorophore spectral properties.
Conclusion
This compound is a high-performance fluorophore with exceptional brightness, photostability, and a well-defined spectral profile in the red region.[1][13] Its high quantum yield and large molar extinction coefficient contribute to its superior performance in a wide range of fluorescence-based assays.[3][4][5] The standardized protocols outlined in this guide provide a framework for the accurate and reproducible characterization of its spectral properties, ensuring reliable and quantitative results for researchers in various scientific disciplines.
References
- 1. Bodipy TR | this compound | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound alkyne (A270113) | Antibodies.com [antibodies.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. jasco-global.com [jasco-global.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lumiprobe.com [lumiprobe.com]
Bdp TR: A Technical Guide to Quantum Yield and Photostability for Advanced Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the photophysical properties of Bdp TR (BODIPY-TR), a fluorescent dye widely utilized in advanced cellular imaging. This document focuses on its quantum yield and photostability, presenting quantitative data, detailed experimental protocols, and visual representations of relevant workflows to aid researchers in optimizing their imaging experiments.
Core Photophysical Properties of this compound
This compound is a borondipyrromethene (BODIPY) dye known for its bright fluorescence and high photostability, making it an excellent choice for demanding applications such as live-cell imaging and fluorescence microscopy.[1][2] Its spectral characteristics are similar to Texas Red, with an absorption maximum around 589 nm and an emission maximum at approximately 616 nm.[2] A key advantage of the BODIPY class of dyes, including this compound, is their relative insensitivity to environmental polarity and pH.[1]
Quantitative Data
The fluorescence quantum yield (Φ) is a critical parameter that defines the efficiency of a fluorophore in converting absorbed photons into emitted fluorescent light. This compound and its derivatives exhibit a high quantum yield, contributing to their characteristic brightness.[3][4][5]
| Property | Value | Derivative | Solvent/Conditions | Reference |
| Fluorescence Quantum Yield (Φ) | 0.9 | This compound alkyne | Not Specified | [6] |
| 0.9 | This compound amine | Not Specified | [7] | |
| 0.9 | This compound DBCO | Not Specified | [8] | |
| 0.90 | This compound-X NHS ester | Not Specified | [1] | |
| Molar Extinction Coefficient (ε) | 69,000 M⁻¹cm⁻¹ | This compound alkyne | Not Specified | [6] |
| 60,000 M⁻¹cm⁻¹ | This compound DBCO | Not Specified | [8] | |
| Fluorescence Lifetime (τ) | 5.4 ns | BODIPY TR-X | Methanol |
Experimental Protocols
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.[4]
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Standard fluorophore with known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
This compound sample
-
Solvent (e.g., ethanol)
-
Cuvettes
Procedure:
-
Prepare a series of dilute solutions of both the standard and the this compound sample in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be the same for both the standard and the sample.
-
Integrate the area under the emission spectra for both the standard and the sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. This should yield a linear relationship.
-
Calculate the quantum yield of the this compound sample using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Assessment of Photostability in Live Cells
This protocol describes a method to quantify the photostability of this compound-labeled proteins in living cells by measuring the rate of photobleaching.[1]
Materials:
-
Live cells cultured on glass-bottom dishes
-
This compound NHS ester
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Serum-free and complete cell culture medium
-
Confocal or TIRF microscope with a suitable laser line (e.g., 561 nm)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Labeling:
-
Prepare a stock solution of this compound NHS ester in anhydrous DMSO (1-10 mg/mL).
-
Wash cultured cells with pre-warmed PBS.
-
Incubate cells with a working solution of this compound NHS ester in serum-free medium (final concentration 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells multiple times with pre-warmed complete cell culture medium to remove unbound dye.
-
-
Image Acquisition:
-
Place the dish on the microscope stage.
-
Select a region of interest (ROI) containing well-labeled cells.
-
Set up a time-lapse acquisition with continuous illumination of the ROI. Use a moderate laser power to achieve a good signal-to-noise ratio without inducing immediate phototoxicity.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by subtracting the mean intensity of a region without cells.
-
Normalize the fluorescence intensity by dividing each value by the initial intensity.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to an exponential decay function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).
-
Visualizing Experimental Workflows
Workflow for Assessing Photostability
References
- 1. content.cld.iop.org [content.cld.iop.org]
- 2. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Photochemical Properties and Stability of BODIPY Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiphoton Bleaching of Red Fluorescent Proteins and the Ways to Reduce It - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
A Technical Guide to the Chemical Structure and Application of Boron-Dipyrromethene Texas Red (BODIPY™ TR)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the chemical structure, photophysical properties, and common applications of Boron-Dipyrromethene (BODIPY) Texas Red (TR), a versatile fluorophore used extensively in biological research and drug development.
Core Chemical Structure
The foundational structure of all BODIPY dyes is a dipyrromethene ligand complexed with a boron difluoride (BF₂) moiety. This forms a unique, rigid, and planar scaffold known as 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene.[][2] This rigidity is crucial as it minimizes non-radiative energy loss from the excited state, leading to characteristically high fluorescence quantum yields and sharp emission peaks.[]
The parent BODIPY core absorbs and emits in the green region of the spectrum. To achieve the red-shifted spectral properties characteristic of BODIPY TR, which is spectrally similar to the Texas Red fluorophore, the core structure is modified.[3] These modifications typically involve extending the π-conjugation system of the molecule, often by adding aromatic or styryl groups at various positions on the pyrrole rings or at the meso-position (carbon 8).[][4] This extension of the conjugated system effectively lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift in both absorption and emission spectra.[2]
For practical applications, particularly in bioconjugation, BODIPY TR is often functionalized with a reactive group. A common and highly versatile variant is BODIPY™ TR-X, succinimidyl ester (NHS ester) . This derivative incorporates a spacer ("X") and an N-hydroxysuccinimide ester group, which is highly reactive toward primary amines found in proteins and other biomolecules, enabling stable covalent labeling.[5][6]
Photophysical and Chemical Properties
BODIPY TR is prized for its combination of excellent photophysical and chemical characteristics. Unlike many other organic dyes, its fluorescence is relatively insensitive to solvent polarity and pH, making it robust for use in diverse experimental conditions.[3][5]
Key properties include:
-
High Molar Extinction Coefficient: Often exceeding 80,000 cm⁻¹M⁻¹, indicating very efficient light absorption.[3]
-
High Fluorescence Quantum Yield: Frequently approaching 1.0, signifying that a large fraction of absorbed photons are re-emitted as fluorescence.[][3]
-
Narrow Emission Bandwidth: This leads to sharper, more defined signals and reduces spectral crosstalk in multi-color imaging experiments.[][5]
-
Long Excited-State Lifetime: Typically 5 nanoseconds or longer, which is advantageous for fluorescence polarization-based assays.[5]
-
Hydrophobicity: The core is inherently lipophilic, making it ideal for staining lipids, membranes, and other nonpolar structures.[5][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for BODIPY TR and its common derivatives. Values can vary slightly depending on the specific molecular structure and the solvent used for measurement.
| Property | Value | Notes |
| Excitation Maximum (λex) | 588 - 592 nm | In methanol or DMSO.[3][5][8] |
| Emission Maximum (λem) | 616 - 621 nm | In methanol or DMSO.[5][8] |
| Molar Extinction Coefficient (ε) | > 80,000 cm⁻¹M⁻¹ | A key feature of the BODIPY class.[3] |
| Fluorescence Quantum Yield (ΦF) | ~0.4 - 0.9 | Can approach 1.0; value is solvent and conjugate dependent.[][3] |
| Fluorescence Lifetime (τ) | ~5.4 - 5.7 ns | Measured in methanol at 20°C.[3] |
| Molecular Weight (BODIPY TR-X SE) | ~634.46 g/mol | For the common succinimidyl ester derivative (C₃₁H₃₁BF₂N₄O₄).[6][7] |
Experimental Protocols
Detailed methodologies are critical for the successful application of BODIPY TR. Below are protocols for its synthesis, conjugation to proteins, and spectroscopic characterization.
This protocol is a standard method for creating the BODIPY core, adapted from established literature procedures.[9][10] The specific aldehyde used determines the meso-substituent and the final spectral properties.
-
Condensation: Dissolve 2,4-dimethylpyrrole (2.0 mmol) and a selected aromatic aldehyde (1.0 mmol) in dry dichloromethane (DCM, ~50 mL). Add a catalytic amount of trifluoroacetic acid (TFA, 1-2 drops) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature under a nitrogen atmosphere for 4-6 hours or until the aldehyde is consumed, as monitored by thin-layer chromatography (TLC). The reaction mixture will typically turn dark, indicating the formation of the dipyrromethane intermediate.
-
Oxidation: Add a solution of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5 mmol) in dry DCM (~20 mL) to the reaction mixture. Continue stirring for another 30-60 minutes. This step oxidizes the dipyrromethane to the dipyrromethene.
-
Complexation with Boron: Add triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (10-12 mmol) to the mixture and stir for 15 minutes. This neutralizes the acidic environment. Follow this by the dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂) (12-15 mmol).
-
Final Reaction: Stir the mixture for an additional 2-4 hours at room temperature.
-
Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. Purify the resulting crude solid using silica gel column chromatography to yield the final BODIPY dye.
This protocol describes the labeling of primary amines on a target protein.[5][11]
-
Protein Preparation: Dissolve the target protein in a suitable amine-free buffer at pH 8.0-9.0 (e.g., 0.1 M sodium bicarbonate buffer). The protein concentration should typically be in the range of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the BODIPY TR-X NHS Ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of ~10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, add the reactive dye solution dropwise. The molar ratio of dye to protein typically ranges from 5:1 to 20:1, depending on the desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification of Conjugate: Separate the labeled protein conjugate from the unreacted free dye. This is commonly achieved using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., phosphate-buffered saline, PBS). The first colored fraction to elute will be the BODIPY TR-protein conjugate.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at ~589 nm (for the BODIPY TR dye).
This protocol outlines the measurement of key photophysical properties.[12]
-
Absorption Spectrum:
-
Prepare a dilute solution of the BODIPY TR sample in a spectroscopic-grade solvent (e.g., methanol).
-
Using a UV-Vis spectrophotometer, record the absorption spectrum from ~400 nm to ~700 nm.
-
Identify the wavelength of maximum absorbance (λex).
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λex, c is the molar concentration, and l is the cuvette path length (typically 1 cm).
-
-
Emission Spectrum and Quantum Yield:
-
Using a fluorometer, excite the sample at its λex. Record the emission spectrum, ensuring the solution is dilute enough to avoid inner filter effects (absorbance at λex < 0.1).
-
Identify the wavelength of maximum emission (λem).
-
To determine the fluorescence quantum yield (ΦF), a reference standard with a known quantum yield in the same solvent is used (e.g., fluorescein in 0.1 M NaOH, ΦF = 0.92).[12]
-
Measure the integrated fluorescence intensity (F) and the absorbance at the excitation wavelength (A) for both the sample (s) and the reference (r).
-
Calculate the quantum yield using the following equation: ΦF(s) = ΦF(r) * (F(s) / F(r)) * (A(r) / A(s)) * (η(s)² / η(r)²) where η is the refractive index of the solvent.[12]
-
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes involving BODIPY TR.
Caption: General workflow for the synthesis of a BODIPY dye.
Caption: Workflow for protein labeling with BODIPY TR-X NHS Ester.
Caption: Visualizing a signaling pathway with a BODIPY TR conjugate.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. abpbio.com [abpbio.com]
- 6. BODIPY TR-X | TargetMol [targetmol.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Spectrum [BODIPY TR] | AAT Bioquest [aatbio.com]
- 9. mdpi.com [mdpi.com]
- 10. Dataset for the Synthesis of Boron-Dipyrrin Dyes, their fluorescent properties, their interaction with proteins, Triton-X-based surfactants, and micellar clusterization approaches to validation based on fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
The Core Advantages of Bdp TR in Advanced Fluorescence Imaging: A Technical Guide
For researchers, scientists, and drug development professionals at the forefront of cellular and molecular imaging, the selection of a fluorescent probe is a critical decision that profoundly impacts experimental outcomes. Among the arsenal of available fluorophores, Bdp TR (BODIPY TR) has emerged as a superior choice for a wide range of applications owing to its exceptional photophysical properties. This in-depth technical guide elucidates the key advantages of utilizing this compound in fluorescence imaging, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their quest to unravel complex biological processes.
This compound, a borondipyrromethene-based dye, offers a compelling combination of brightness, photostability, and versatility. Its performance characteristics make it an ideal candidate for demanding imaging applications, including live-cell imaging, fluorescence resonance energy transfer (FRET), and two-photon microscopy.
Unveiling the Photophysical Superiority of this compound
The remarkable performance of this compound stems from its inherent molecular structure, which confers several key advantages over traditional red fluorescent dyes. These properties are summarized in the table below, with comparative data for other commonly used fluorophores.
| Property | This compound / this compound-X NHS Ester | Cy5 | Alexa Fluor 647 |
| Excitation Maximum (λex) | ~589 nm[1] | ~649 nm | ~650 nm |
| Emission Maximum (λem) | ~616 nm[1] | ~670 nm | ~668 nm |
| Molar Extinction Coefficient (ε) | ~60,000 - 69,000 cm⁻¹M⁻¹[1] | ~250,000 cm⁻¹M⁻¹ | ~270,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.90 [1] | ~0.28 | ~0.33 |
| Photostability | High[1][2][3] | Moderate[4][5] | High[4][5] |
| Environmental Sensitivity | Relatively insensitive to pH and solvent polarity[6] | Sensitive to environment | Relatively insensitive to pH |
The exceptionally high quantum yield of this compound, approaching 0.90, signifies its efficiency in converting absorbed light into a fluorescent signal, resulting in brighter images and the ability to detect low-abundance targets.[1] Furthermore, its robust photostability allows for prolonged imaging sessions with minimal signal loss, a critical factor for time-lapse microscopy and quantitative studies.[1][2][3]
Detailed Experimental Protocols for Optimal Performance
To harness the full potential of this compound, meticulous experimental design and execution are paramount. The following protocols provide detailed methodologies for common applications.
Protocol 1: Labeling of Cell Surface Proteins with this compound NHS Ester
This protocol outlines the steps for covalently labeling primary amines on cell surface proteins of live cells.
Materials:
-
This compound NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)[1]
-
Live cells cultured on glass-bottom dishes
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Serum-free cell culture medium
-
Complete cell culture medium
Procedure:
-
Prepare a stock solution of this compound NHS ester: Dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 1-10 mg/mL. This stock solution should be stored at -20°C, protected from light and moisture.[1]
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.
-
Labeling Reaction:
-
Wash the cells twice with pre-warmed PBS (pH 7.4) to remove any amine-containing media components.[1]
-
Dilute the this compound NHS ester stock solution in serum-free cell culture medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type and application.[1]
-
Incubate the cells with the labeling solution for 15-30 minutes at 37°C in a cell culture incubator.[1]
-
-
Washing: Remove the labeling solution and wash the cells three to five times with pre-warmed complete cell culture medium to remove any unbound dye.[1]
-
Imaging: The cells are now ready for live-cell imaging. It is recommended to image the cells in a phenol red-free medium to reduce background fluorescence.[1]
Protocol 2: Antibody Labeling with this compound NHS Ester
This protocol provides a general procedure for conjugating this compound NHS ester to antibodies.
Materials:
-
Antibody solution (free of amine-containing stabilizers like BSA or glycine)
-
This compound NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[7]
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)[6]
-
Storage buffer (e.g., PBS)
Procedure:
-
Prepare a stock solution of this compound NHS ester: Prepare a 10 mg/mL stock solution of this compound NHS ester in anhydrous DMSO or DMF. This solution should be prepared fresh.[7]
-
Labeling Reaction:
-
Calculate the required volume of the this compound NHS ester stock solution to achieve the desired molar excess (e.g., a 10-fold molar excess over the antibody).[7]
-
Slowly add the this compound NHS ester stock solution to the antibody solution while gently vortexing.[7]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.[6][7]
-
-
Quenching the Reaction (Optional but recommended): Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted this compound NHS ester. Incubate for 15-30 minutes at room temperature.[7]
-
Purification of the Conjugate: Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer. Collect the first colored fraction, which contains the this compound-labeled antibody.[6][7]
Visualizing Workflows and Signaling Pathways
To further illustrate the application of this compound, the following diagrams, created using the DOT language, depict a typical experimental workflow and a relevant signaling pathway.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
BDP TR Fluorophore: A Technical Guide to the Mechanism of Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core fluorescence mechanism of the BDP TR (BODIPY-Texas Red) dye, a prominent fluorophore in modern biological imaging and assay development. We will cover its photophysical properties, the principles governing its bright emission, and the experimental protocols for its characterization.
Introduction to this compound
This compound is a synthetic fluorophore belonging to the boron-dipyrromethene (BODIPY) class of dyes.[1][2][3] It is engineered to exhibit spectral properties similar to Texas Red, making it compatible with existing filter sets and instrumentation designed for the ROX (Rhodamine X) channel.[1][2][3][4] Key advantages of this compound include its exceptional brightness, high photostability, and strong resistance to chemical oxidation, offering significant improvements over traditional dyes like Texas Red.[1][2] Its fluorescence is characterized by sharp, well-defined spectral peaks and a high quantum yield, making it an ideal candidate for a wide range of applications including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[1][3][4]
Core Fluorescence Mechanism
The fluorescence of this compound is governed by the principles of photoexcitation and subsequent radiative decay, a process best visualized using a Jablonski diagram. The BODIPY core structure is a rigid, planar system that minimizes vibrational energy loss, contributing to its characteristically high fluorescence quantum yield.
The process unfolds in the following sequence:
-
Photon Absorption (Excitation): A molecule of this compound in its ground electronic state (S₀) absorbs a photon of light. This absorption is most efficient at the dye's maximum absorption wavelength (λₘₐₓ). The energy from the photon elevates an electron to a higher vibrational level within the first excited singlet state (S₁). This process is extremely rapid, occurring on a femtosecond timescale.
-
Internal Conversion and Vibrational Relaxation: The excited molecule quickly loses excess vibrational energy as heat to its surroundings (e.g., solvent molecules). This non-radiative process, known as internal conversion and vibrational relaxation, brings the electron to the lowest vibrational energy level of the S₁ state. This step is also incredibly fast, typically occurring in picoseconds.
-
Fluorescence Emission: From the lowest vibrational level of the S₁ state, the electron returns to one of the vibrational levels of the ground state (S₀) by emitting a photon. This radiative decay is known as fluorescence. Because some energy was lost via vibrational relaxation, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. This energy difference is responsible for the Stokes Shift.
This compound's high quantum yield (approaching 0.9) indicates that the fluorescence emission pathway is overwhelmingly favored over non-radiative decay pathways, such as intersystem crossing to the triplet state (T₁), which could lead to phosphorescence or photobleaching.[4][5][6][7][]
The following diagram illustrates the electronic and vibrational transitions involved in the this compound fluorescence process.
Caption: A simplified Jablonski diagram illustrating the photophysical process of this compound fluorescence.
Photophysical Properties of this compound
The performance of a fluorophore is defined by its photophysical parameters. This compound exhibits excellent characteristics that make it a superior choice for sensitive detection methods. The data below represents typical values, which can vary slightly based on the solvent and conjugation state.
| Property | Symbol | Typical Value | Unit | Significance |
| Absorption Maximum | λₘₐₓ | ~589 | nm | Wavelength for most efficient excitation.[1][4][5] |
| Emission Maximum | λₑₘ | ~616 | nm | Wavelength of peak fluorescence intensity.[1][4][5] |
| Molar Extinction Coefficient | ε | ~69,000 | M⁻¹cm⁻¹ | Measure of how strongly the dye absorbs light.[4][5][7] |
| Fluorescence Quantum Yield | Φ | ~0.9 | - | Ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency.[4][5][6][7][] |
| Stokes Shift | - | ~27 | nm | The difference between absorption and emission maxima.[1] |
| Excited-State Lifetime | τ | ~5 or longer | ns | The average time the molecule spends in the excited state before returning to the ground state.[9][10] |
Experimental Protocols for Characterization
Accurate characterization of this compound's photophysical properties is essential for its effective use. Below are standard methodologies for key experiments.
-
Objective: To determine the maximum absorption wavelength (λₘₐₓ) and the molar extinction coefficient (ε).
-
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, DMF, or DCM).[4][5] Create a series of dilutions in the solvent of interest (e.g., ethanol or PBS) to concentrations where the absorbance falls between 0.01 and 0.1 AU to ensure linearity.
-
Instrumentation: Use a calibrated dual-beam UV-Visible spectrophotometer.
-
Data Acquisition: Scan the absorbance of the sample solutions across a relevant wavelength range (e.g., 400-700 nm) using a quartz cuvette. Use the pure solvent as a blank reference.
-
Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λₘₐₓ, c is the molar concentration, and l is the cuvette path length (typically 1 cm).
-
-
Objective: To determine the maximum emission wavelength (λₑₘ).
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (absorbance at λₘₐₓ < 0.05) to avoid inner filter effects.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Data Acquisition: Set the excitation monochromator to the dye's λₘₐₓ (e.g., 589 nm). Scan the emission monochromator over a wavelength range starting just above the excitation wavelength to the near-infrared (e.g., 600-800 nm).
-
Analysis: The wavelength corresponding to the highest intensity in the resulting spectrum is the emission maximum (λₑₘ).
-
-
Objective: To quantify the fluorescence efficiency of this compound.
-
Methodology (Comparative Method):
-
Reference Standard: Select a well-characterized fluorescent standard with a known quantum yield and spectral properties that overlap with this compound (e.g., Rhodamine 101 in ethanol, Φ ≈ 1.0).
-
Sample Preparation: Prepare a series of dilutions for both the this compound sample and the reference standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 AU.
-
Data Acquisition: Measure the absorbance of each solution at the excitation wavelength. Then, record the integrated fluorescence intensity (the area under the emission curve) for each solution, exciting at the same wavelength used for the absorbance measurement.
-
Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The slope of these plots should be linear. The quantum yield of the sample (Φₛ) can be calculated using the following equation: Φₛ = Φᵣ * (Slopeₛ / Slopeᵣ) * (nₛ² / nᵣ²) where Φᵣ is the quantum yield of the reference, Slope is the gradient from the plot, and n is the refractive index of the solvent for the sample (s) and reference (r).
-
The logical flow for characterizing a fluorescent dye like this compound is outlined in the diagram below.
Caption: A standard experimental workflow for the photophysical characterization of this compound.
Conclusion
This compound is a high-performance fluorophore whose utility is rooted in its robust and efficient mechanism of fluorescence. Its boron-dipyrromethene core provides a rigid structure that maximizes radiative decay while minimizing non-radiative energy loss, resulting in exceptionally bright and photostable emission. For researchers and developers, a thorough understanding of its photophysical properties and the protocols used to measure them is critical for designing sensitive, reliable, and reproducible fluorescence-based assays and imaging experiments.
References
- 1. Bodipy TR | this compound | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound alkyne (A270113) | Antibodies.com [antibodies.com]
- 5. This compound azide (A270115) | Antibodies.com [antibodies.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 9. abpbio.com [abpbio.com]
- 10. BODIPY FL Dye | Thermo Fisher Scientific - TW [thermofisher.com]
Illuminating Cellular Dynamics: A Technical Guide to Bdp TR in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology, the ability to visualize and track dynamic processes in real-time is paramount. Fluorescent probes are the cornerstone of live-cell imaging, and among them, the boron-dipyrromethene (BODIPY) family of dyes stands out for its exceptional photophysical properties. This in-depth technical guide focuses on a particularly versatile member of this family: Bdp TR. Renowned for its brightness, photostability, and red-shifted spectral characteristics, this compound has emerged as a powerful tool for researchers across various disciplines. This guide provides a comprehensive overview of this compound's applications in live-cell imaging, complete with quantitative data, detailed experimental protocols, and visual workflows to empower your research.
Core Properties of this compound and its Derivatives
This compound and its derivatives are characterized by their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental polarity and pH.[] These properties make them ideal for demanding live-cell imaging experiments that require high sensitivity and prolonged observation. The "TR" designation signifies its Texas Red-like spectral properties, emitting in the red region of the visible spectrum, which is beneficial for minimizing autofluorescence from cellular components.
For practical applications, this compound is often functionalized with reactive groups to enable covalent labeling of biomolecules. A common variant is this compound-X NHS ester, which includes a C6 linker to minimize potential steric hindrance between the dye and the labeled molecule.[2][3][4][5]
Below is a summary of the key photophysical properties of this compound and a common derivative, this compound-X NHS ester:
| Property | This compound | This compound-X NHS ester | Reference(s) |
| Excitation Maximum (λex) | 589 nm | 589 nm | [2][3] |
| Emission Maximum (λem) | 616 nm | 616 nm | [2][3] |
| Molar Extinction Coefficient (ε) | ~69,000 cm⁻¹M⁻¹ | 60,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | ~0.9 | 0.9 | [2][3] |
Key Applications and Experimental Protocols
This compound's versatility lends itself to a wide range of live-cell imaging applications. This section details the experimental protocols for some of the most common uses, from labeling cell surface proteins to visualizing intracellular organelles and dynamic processes.
Labeling of Cell Surface Proteins
This compound NHS ester is an amine-reactive probe ideal for labeling primary amines on the extracellular domains of cell surface proteins. This allows for the visualization and tracking of receptor dynamics, cell migration, and other processes involving the plasma membrane.
Experimental Protocol: Labeling of Cell Surface Proteins with this compound-X NHS Ester
Materials:
-
This compound-X NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live cells cultured on glass-bottom dishes
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Serum-free cell culture medium
-
Complete cell culture medium
Procedure:
-
Prepare a stock solution of this compound-X NHS ester: Dissolve the this compound-X NHS ester in anhydrous DMSO to a concentration of 1-10 mg/mL. This stock solution should be stored at -20°C, protected from light and moisture.[6]
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.
-
Labeling Reaction:
-
Wash the cells twice with pre-warmed PBS (pH 7.4) to remove any amine-containing media components.[6]
-
Dilute the this compound-X NHS ester stock solution in serum-free cell culture medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type and application.[6]
-
Incubate the cells with the labeling solution for 15-30 minutes at 37°C in a cell culture incubator.[6]
-
-
Washing: Remove the labeling solution and wash the cells three to five times with pre-warmed complete cell culture medium to remove any unbound dye.[6]
-
Imaging: The cells are now ready for live-cell imaging. It is recommended to image the cells in a phenol red-free medium to reduce background fluorescence.[6]
Workflow for Cell Surface Protein Labeling and Imaging
Caption: A typical workflow for labeling live cells with this compound-X NHS ester.
Visualizing Receptor-Mediated Endocytosis
By labeling a specific ligand with this compound, the process of receptor-mediated endocytosis can be visualized in real-time. This allows for the study of internalization pathways, endosomal trafficking, and the fate of receptor-ligand complexes.
Experimental Protocol: Imaging Receptor-Mediated Endocytosis with a this compound-Labeled Ligand
Materials:
-
This compound-labeled ligand of interest
-
Live cells expressing the receptor of interest, cultured on glass-bottom dishes
-
Live-cell imaging medium (e.g., HBSS or phenol red-free medium)
-
Confocal or TIRF microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.
-
Pre-imaging: Wash the cells with pre-warmed live-cell imaging medium. Place the dish on the microscope stage and allow the cells to equilibrate.
-
Baseline Imaging: Acquire images of the cells before the addition of the labeled ligand to establish a baseline fluorescence level.
-
Ligand Addition: Add the this compound-labeled ligand to the imaging medium at a pre-determined optimal concentration.
-
Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of images to capture the binding of the ligand to the cell surface and its subsequent internalization. Imaging parameters (e.g., frame rate, duration) should be optimized based on the kinetics of the endocytic process being studied.[7]
-
Data Analysis: Analyze the image series to track the formation of fluorescent puncta (endosomes) and their movement within the cell.
Signaling Pathway for Receptor-Mediated Endocytosis
Caption: Simplified pathway of receptor-mediated endocytosis.
Intracellular Labeling: Staining the Golgi Apparatus
This compound can be conjugated to molecules that target specific intracellular organelles. For example, this compound ceramide is a fluorescent lipid analog that specifically accumulates in the Golgi apparatus, enabling its visualization in live cells.[8][9]
Experimental Protocol: Staining the Golgi Apparatus with this compound Ceramide
Materials:
-
This compound ceramide
-
Anhydrous DMSO
-
Bovine Serum Albumin (BSA), defatted
-
Live cells cultured on glass-bottom dishes
-
Appropriate cell culture medium (e.g., HBSS/HEPES)
Procedure:
-
Prepare this compound ceramide/BSA complex:
-
Dissolve this compound ceramide in DMSO to make a stock solution (e.g., 1 mM).
-
Prepare a solution of defatted BSA in the appropriate medium.
-
Add the this compound ceramide stock solution to the BSA solution to a final concentration of 5 µM.
-
-
Cell Preparation: Grow cells on a sterile coverslip to the desired confluency.
-
Staining:
-
Aspirate the medium from the coverslip and rinse the cells with fresh medium.
-
Incubate the cells with the 5 µM this compound ceramide/BSA solution for 30 minutes at 4°C.[8]
-
-
Washing and Incubation:
-
Imaging: Rinse the cells in fresh medium and proceed with fluorescence microscopy.
Advanced Labeling with Click Chemistry
Click chemistry offers a powerful and bioorthogonal approach for labeling biomolecules in live cells. This compound derivatives functionalized with an alkyne or a dibenzocyclooctyne (DBCO) group can be used to specifically label azide-modified targets. Strain-promoted alkyne-azide cycloaddition (SPAAC) using DBCO is particularly advantageous for live-cell imaging as it does not require a cytotoxic copper catalyst.[10][11]
Experimental Protocol: Live-Cell Protein Labeling using this compound-DBCO and SPAAC
This protocol assumes that the target protein has been metabolically labeled with an azide-containing amino acid (e.g., L-azidohomoalanine, AHA).
Materials:
-
Live cells expressing the azide-modified protein of interest, cultured on glass-bottom dishes
-
This compound-DBCO
-
Anhydrous DMSO
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
Procedure:
-
Prepare this compound-DBCO Staining Solution:
-
Prepare a 1-10 mM stock solution of this compound-DBCO in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging buffer to a final working concentration of 5-20 µM.
-
-
Cell Preparation: After metabolic labeling with the azide-containing amino acid, wash the cells twice with warm PBS.
-
Labeling Reaction:
-
Add the this compound-DBCO staining solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.[10]
-
-
Washing and Imaging:
-
Aspirate the staining solution and wash the cells three times with warm live-cell imaging buffer to remove unbound dye.[10]
-
Add fresh pre-warmed live-cell imaging buffer to the cells and proceed with fluorescence microscopy.
-
Workflow for SPAAC-mediated Protein Labeling
Caption: Workflow for labeling intracellular proteins using SPAAC.
Conclusion
This compound and its derivatives are robust and versatile fluorescent probes that offer significant advantages for live-cell imaging. Their brightness, photostability, and suitability for various labeling strategies make them invaluable tools for elucidating the complex and dynamic processes within living cells. By following the detailed protocols and workflows provided in this guide, researchers, scientists, and drug development professionals can effectively harness the power of this compound to advance their understanding of cellular biology.
References
- 2. lunanano.ca [lunanano.ca]
- 3. This compound X NHS ester, 197306-80-2 | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. This compound X NHS ester | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to BDP TR Derivatives for Specific Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of BDP TR derivatives, a class of bright and photostable red fluorescent dyes, for the specific labeling of biomolecules. This compound dyes, belonging to the BODIPY (boron-dipyrromethene) family, are engineered to possess spectral properties similar to Texas Red, making them excellent choices for fluorescence microscopy, flow cytometry, and other fluorescence-based applications. Their utility is marked by high fluorescence quantum yields, sharp emission peaks, and a relative insensitivity to environmental polarity and pH.
This document details the photophysical properties of various this compound derivatives, provides comprehensive protocols for their conjugation to proteins and nucleic acids, and illustrates a key biological application—the tracking of epidermal growth factor receptor (EGFR) signaling and trafficking.
Core Concepts of this compound Labeling
This compound dyes are characterized by their core structure, a boron-dipyrromethene complex, which imparts exceptional photostability and brightness. The "TR" designation indicates that their excitation and emission spectra are in the red region of the visible spectrum, similar to the well-known Texas Red dye. These dyes are particularly advantageous for biological imaging due to their:
-
High Molar Extinction Coefficients: Enabling strong absorption of excitation light.
-
High Fluorescence Quantum Yields: Resulting in bright fluorescent signals.
-
Narrow Emission Spectra: Reducing spectral overlap in multicolor imaging experiments.
-
Relative Insensitivity to pH and Polarity: Providing stable fluorescence in diverse biological environments.
-
Availability with Various Reactive Groups: Allowing for covalent attachment to a wide range of biomolecules.
The most common reactive forms of this compound are N-hydroxysuccinimidyl (NHS) esters for labeling primary amines (e.g., on lysine residues of proteins) and derivatives for "click chemistry," such as azides and alkynes, which enable highly specific and efficient bioorthogonal conjugation.
Data Presentation: Photophysical Properties of this compound Derivatives
The selection of a suitable this compound derivative depends on the specific application and the available functional groups on the target biomolecule. The table below summarizes the key quantitative photophysical properties of commercially available this compound derivatives.
| Derivative Name | Reactive Group | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Fluorescence Quantum Yield (Φ) | Molecular Weight ( g/mol ) |
| This compound NHS Ester | NHS Ester | ~588 nm | ~616 nm | ~68,000 cm⁻¹M⁻¹ | Not specified | 549.36 |
| This compound-X NHS Ester | NHS Ester | ~588 nm | ~616 nm | ~68,000 cm⁻¹M⁻¹ | Not specified | 634.46 |
| This compound Azide | Azide | ~589 nm | ~616 nm | ~69,000 cm⁻¹M⁻¹ | ~0.9 | 506.34 |
| This compound Alkyne | Alkyne | ~589 nm | ~616 nm | ~69,000 cm⁻¹M⁻¹ | ~0.9 | 461.29 |
| This compound DBCO | DBCO | ~589 nm | ~616 nm | ~60,000 cm⁻¹M⁻¹ | ~0.9 | 724.63 |
Experimental Protocols
Detailed methodologies for the covalent labeling of proteins and oligonucleotides are provided below. These protocols serve as a starting point and may require optimization based on the specific biomolecule and experimental context.
Protocol 1: Labeling of Proteins with this compound NHS Ester
This protocol describes the labeling of primary amines on a protein, such as an antibody, with a this compound NHS ester.
Materials:
-
Protein solution (e.g., IgG antibody) at 2-5 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
This compound NHS Ester or this compound-X NHS Ester.
-
Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO).
-
Purification column (e.g., Sephadex G-25) equilibrated with phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is free of amine-containing buffers (like Tris) or stabilizers (like BSA), as these will compete for reaction with the NHS ester. If necessary, dialyze the protein against 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
While vortexing, slowly add a 5- to 15-fold molar excess of the dissolved this compound NHS ester to the protein solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Elute with PBS, pH 7.4. The first colored band to elute is the labeled protein.
-
-
Characterization (Optional):
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of this compound (~588 nm).
-
Protocol 2: Labeling of Alkyne-Modified Oligonucleotides with this compound Azide (CuAAC Click Chemistry)
This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling an alkyne-modified oligonucleotide.
Materials:
-
Alkyne-modified oligonucleotide.
-
This compound Azide.
-
Anhydrous DMSO.
-
2M Triethylammonium acetate buffer, pH 7.0.
-
5 mM Ascorbic Acid solution in water (freshly prepared).
-
10 mM Copper(II)-TBTA stock solution in 55% DMSO.
-
Inert gas (e.g., argon or nitrogen).
Procedure:
-
Prepare Reagents:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water.
-
Prepare a 10 mM stock solution of this compound Azide in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified oligonucleotide solution, 2M triethylammonium acetate buffer (to a final concentration of 0.2 M), and DMSO (to 50% of the final volume). Vortex to mix.
-
Add the this compound Azide stock solution to achieve a 1.5-fold molar excess over the oligonucleotide. Vortex to mix.
-
-
Catalysis:
-
Add the 5 mM ascorbic acid solution to the mixture and vortex briefly.
-
Bubble inert gas through the solution for 30-60 seconds to remove oxygen.
-
Add the 10 mM Copper(II)-TBTA stock solution.
-
Flush the headspace of the tube with inert gas and cap it tightly.
-
-
Incubation:
-
Vortex the mixture thoroughly.
-
Incubate at room temperature overnight, protected from light.
-
-
Purification:
-
The labeled oligonucleotide can be purified by ethanol precipitation or by reverse-phase HPLC.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate a key application of this compound derivatives in studying cellular signaling and an experimental workflow for biomolecule labeling.
Visualizing Receptor-Mediated Endocytosis of Epidermal Growth Factor (EGF)
This compound-labeled EGF can be used to visualize the process of receptor-mediated endocytosis. Upon binding to the Epidermal Growth Factor Receptor (EGFR) on the cell surface, the this compound-EGF/EGFR complex is internalized via clathrin-coated pits and trafficked through the endosomal pathway.
Caption: EGFR signaling and endocytic trafficking pathway visualized with this compound-EGF.
Experimental Workflow for Protein Labeling and Purification
The following diagram outlines the key steps in labeling a protein with a this compound NHS ester, from preparation to the final purified conjugate.
Caption: Workflow for labeling a protein with a this compound NHS ester.
This technical guide provides a foundational understanding of this compound derivatives and their application in biomolecule labeling. For specific experimental designs, further optimization of the provided protocols is recommended to achieve the desired labeling efficiency and performance.
A Technical Guide to the Solubility and Storage of Bdp TR
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and storage conditions for the fluorophore Bdp TR (BODIPY TR). The following sections detail recommended solvents, storage protocols, and experimental workflows to ensure the optimal performance and stability of this versatile dye in your research applications.
Core Properties of this compound
This compound is a bright, red fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. It is known for its high fluorescence quantum yield, sharp emission peak, and excellent photostability, making it a robust tool for fluorescent labeling of biomolecules. This compound and its derivatives are often used as superior alternatives to other red dyes like ROX and Texas Red due to their increased resistance to oxidation.[1] The dye's fluorescence is relatively insensitive to solvent polarity and pH changes, ensuring stable performance across various experimental conditions.
Data Presentation
The following tables summarize the key solubility and storage parameters for this compound and its common derivatives.
Table 1: Solubility of this compound Derivatives
| Compound | Recommended Solvents | Solubility |
| This compound (General) | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM) | Good |
| This compound Azide | DMF, DMSO, DCM | Good[1][2] |
| This compound Alkyne | DMF, DMSO, DCM | Good |
| This compound DBCO | DMF, DMSO, DCM | Good |
| This compound NHS Ester | Anhydrous DMF, Anhydrous DMSO | Good |
Note: "Good" solubility is consistently reported by manufacturers, although specific quantitative data (e.g., mg/mL) is not always provided. It is recommended to prepare stock solutions at concentrations of 1-10 mg/mL.
Table 2: Storage and Stability of this compound Derivatives
| Form | Temperature | Duration | Conditions |
| Solid/Powder | -20°C | Up to 24 months[1] | Store in the dark, in a desiccated environment.[1][2] |
| Room Temperature | Up to 3 weeks | Permissible for transportation.[1] | |
| Stock Solution (in Anhydrous DMSO or DMF) | -20°C or -80°C | Short-term (days to weeks) | Protect from light; store in small aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Detailed methodologies for the preparation and use of this compound derivatives are crucial for successful and reproducible experiments.
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the general procedure for reconstituting solid this compound derivatives to create a stock solution.
Materials:
-
This compound derivative (solid powder)
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Equilibration: Before opening, allow the vial of the this compound derivative to equilibrate to room temperature to prevent moisture condensation.
-
Solvent Addition: Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (typically 1-10 mg/mL or 10 mM).
-
Dissolution: Vortex the solution at the highest setting for approximately 5 minutes or until the dye is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light. Avoid more than a few freeze-thaw cycles.
Protocol 2: Labeling of Biomolecules with this compound NHS Ester
This protocol provides a general method for conjugating this compound NHS ester to primary amines on proteins or other biomolecules.[3]
Materials:
-
This compound NHS Ester stock solution (1-10 mg/mL in anhydrous DMSO or DMF)
-
Biomolecule to be labeled
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.[3]
-
Purification column (e.g., gel filtration)
Procedure:
-
Biomolecule Preparation: Dissolve the biomolecule in the reaction buffer to a concentration of 1-10 mg/mL.
-
Reagent Calculation: Determine the desired molar ratio of dye to biomolecule. A 5- to 10-fold molar excess of the dye is a common starting point for protein labeling.[3]
-
Labeling Reaction: Add the calculated volume of the this compound NHS ester stock solution to the biomolecule solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3]
-
Purification: Separate the labeled conjugate from unreacted dye using a suitable method such as gel filtration or dialysis.
Protocol 3: Copper-Catalyzed Click Chemistry with this compound Azide
This protocol outlines a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to label an alkyne-modified biomolecule with this compound azide.
Materials:
-
This compound Azide stock solution (10 mM in DMSO)
-
Alkyne-modified biomolecule
-
Copper(II) sulfate (CuSO₄) solution
-
Reducing agent: Sodium ascorbate solution (freshly prepared)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule, this compound azide (typically a 1.5 to 10-fold molar excess over the biomolecule), and the copper-chelating ligand in an appropriate buffer.
-
Catalyst Addition: Add the CuSO₄ solution to the mixture.
-
Reaction Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes, protected from light.
-
Purification: Purify the labeled biomolecule to remove the catalyst and unreacted reagents.
Mandatory Visualization
The following diagrams illustrate key experimental workflows for handling and using this compound.
Caption: Workflow for Handling and Preparation of this compound.
Caption: Experimental Workflow for Biomolecule Labeling with this compound NHS Ester.
References
Bdp TR: A Comprehensive Technical Guide for Red Fluorescent Labeling in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Bdp TR, a versatile and robust red fluorescent probe, for applications in advanced cell biology and drug development. This compound, a boron-dipyrromethene (BODIPY) dye, offers exceptional brightness and photostability, making it an excellent alternative to traditional red fluorophores such as ROX and Texas Red.[1][2][3][4] Its resistance to oxidation and narrow emission spectrum further enhance its utility in a variety of fluorescence-based assays.[1][2] This guide details its photophysical properties, provides experimental protocols for its use, and illustrates its application in visualizing cellular pathways.
Core Properties and Advantages of this compound
This compound stands out in the crowded field of fluorescent probes due to a combination of desirable characteristics. As a member of the BODIPY family, it exhibits high fluorescence quantum yields and sharp spectral peaks, which minimize bleed-through in multicolor imaging experiments.[1] Its fluorescence is relatively insensitive to environmental factors such as pH and polarity, leading to more reliable and reproducible results. The key advantages of this compound include:
-
High Brightness: A high molar extinction coefficient and quantum yield contribute to its intense fluorescence, enabling the detection of low-abundance targets.[1]
-
Exceptional Photostability: this compound is significantly more resistant to photobleaching compared to many other red fluorescent dyes, making it ideal for long-term live-cell imaging and time-lapse microscopy.[1][4]
-
Resistance to Oxidation: Unlike rhodamine-based dyes such as ROX and Texas Red, this compound is less prone to oxidation, ensuring greater signal stability in complex biological environments.[1][2][4]
-
Chemical Versatility: this compound is available with a variety of reactive groups, including NHS esters for labeling primary amines on proteins, maleimides for targeting thiols, and alkynes and azides for click chemistry applications.[3][4][5] This allows for the specific labeling of a wide range of biomolecules.
Quantitative Data: Photophysical Properties
For ease of comparison, the key photophysical properties of this compound are summarized in the table below. These values are typical and may vary slightly depending on the solvent and conjugation partner.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~589 nm | [1][6] |
| Emission Maximum (λem) | ~616 nm | [1][6] |
| Molar Extinction Coefficient (ε) | ~60,000 - 69,000 cm⁻¹M⁻¹ | [4][6] |
| Fluorescence Quantum Yield (Φ) | ~0.9 | [6] |
| Stokes Shift | ~27 nm | [1] |
Experimental Protocols
Detailed methodologies for common applications of this compound are provided below. These protocols serve as a starting point and may require optimization for specific cell types and experimental conditions.
Protocol 1: Labeling of Cell Surface Proteins with this compound NHS Ester
This protocol describes the labeling of primary amines on cell surface proteins in live cells.
Materials:
-
This compound NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live cells cultured on glass-bottom dishes
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Serum-free cell culture medium
-
Complete cell culture medium
Procedure:
-
Prepare Stock Solution: Dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 1-10 mg/mL. Store the stock solution at -20°C, protected from light and moisture.
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.
-
Washing: Gently wash the cells twice with pre-warmed PBS (pH 7.4) to remove any amine-containing components from the culture medium.
-
Labeling: Dilute the this compound NHS ester stock solution in serum-free cell culture medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically. Incubate the cells with the labeling solution for 15-30 minutes at 37°C.
-
Washing: Remove the labeling solution and wash the cells three to five times with pre-warmed complete cell culture medium to remove any unbound dye.
-
Imaging: The cells are now ready for live-cell imaging. It is recommended to use a phenol red-free medium to minimize background fluorescence.[1]
Protocol 2: Staining the Golgi Apparatus with this compound Ceramide
This protocol details the use of this compound ceramide to visualize the Golgi apparatus in live cells.[7]
Materials:
-
This compound ceramide
-
Anhydrous DMSO
-
Live cells cultured on glass-bottom dishes
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Complete cell culture medium
Procedure:
-
Prepare Stock Solution: Dissolve this compound ceramide in DMSO to create a 5 mM stock solution. Store at -20°C, protected from light.[8]
-
Prepare Working Solution: Dilute the stock solution in HBSS to a final working concentration of 1-10 µM.[8]
-
Cell Preparation: Culture cells on glass-bottom dishes to the desired confluency.
-
Staining: Remove the culture medium and add the pre-warmed this compound ceramide working solution to the cells. Incubate for 20-30 minutes at room temperature or 37°C.[8]
-
Washing: Wash the cells twice with complete cell culture medium, incubating for 5 minutes during each wash.[8]
-
Imaging: The cells are now ready for imaging. The this compound ceramide will have accumulated in the Golgi apparatus.[7][8]
Visualizing Cellular Pathways and Workflows
The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a key signaling pathway that can be investigated using this compound probes.
Applications in Drug Development
The exceptional properties of this compound make it a valuable tool in drug discovery and development. Its use in high-content screening allows for the visualization of drug effects on cellular morphology and organelle dynamics. Furthermore, this compound can be conjugated to drug candidates to track their cellular uptake, distribution, and target engagement. The photostability of this compound is particularly advantageous in automated microscopy platforms where samples may be exposed to excitation light for extended periods.
Limitations and Considerations
While this compound is a powerful tool, researchers should be aware of potential limitations. Like other BODIPY dyes, this compound can exhibit concentration-dependent aggregation, which may lead to fluorescence quenching. It is therefore crucial to optimize the labeling concentration to achieve a high signal-to-noise ratio without introducing artifacts. Additionally, as with any fluorescent probe, it is important to assess potential cytotoxicity in the specific cell type and experimental conditions being used. A standard cytotoxicity assay, such as an MTT or LDH release assay, is recommended to ensure that the observed cellular effects are not due to the probe itself.
Conclusion
This compound is a bright, photostable, and versatile red fluorescent probe with broad applications in cell biology and drug development. Its superior optical properties and chemical tractability make it an excellent choice for a wide range of fluorescence-based experiments, from live-cell imaging of dynamic processes to high-throughput screening. By following the detailed protocols and considering the potential limitations outlined in this guide, researchers can effectively harness the power of this compound to gain deeper insights into the complexities of cellular function.
References
- 1. benchchem.com [benchchem.com]
- 2. Bodipy TR | this compound | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to BODIPY TR for Novice Researchers
This guide serves as a comprehensive introduction to the fluorescent dye BODIPY TR (Bdp TR), designed for researchers, scientists, and drug development professionals who are new to its application. This compound is a powerful tool in a variety of biological and biochemical assays, and this document outlines its core principles, quantitative properties, and key experimental protocols.
Introduction to BODIPY TR
BODIPY TR, or Boron-Dipyrromethene Texas Red, is a synthetic fluorophore belonging to the BODIPY family of dyes.[1] These dyes are known for their unique chemical structure centered around a boron-dipyrromethene core. This compound is specifically designed as a bright, red-emitting fluorescent dye with spectral properties similar to Texas Red and ROX.[1][2]
One of the primary advantages of this compound is its exceptional photostability and high fluorescence intensity.[1] Unlike many other organic dyes, including Texas Red, this compound is significantly more resistant to photobleaching (fading under illumination) and chemical oxidation, ensuring more stable and consistent signal generation during lengthy experiments.[1] Its fluorescence is also relatively insensitive to changes in solvent polarity and pH.[2] These characteristics, combined with its narrow emission bandwidth, make this compound a reliable choice for high-precision fluorescent labeling and detection.[1][2]
Core Principles: The Mechanism of Fluorescence
To effectively use this compound, it is essential to understand the fundamental principles of fluorescence. Fluorescence is a photoluminescent process where a molecule absorbs light at a specific wavelength and then emits light at a longer, lower-energy wavelength. This phenomenon can be visualized using a simplified Jablonski diagram.
Caption: Simplified Jablonski diagram of fluorescence.
As illustrated above, a this compound molecule initially resides in a low-energy ground state (S₀).
-
Absorption (Excitation): The molecule absorbs a photon of light, causing an electron to jump to a higher-energy, excited singlet state (S₁). This occurs optimally at the dye's absorption maximum (~589 nm for this compound).[1]
-
Vibrational Relaxation: While in the excited state, the molecule rapidly loses a small amount of energy through non-radiative vibrational relaxation, settling to the lowest vibrational level of S₁.
-
Fluorescence (Emission): The molecule returns to the ground state by emitting a photon of light. Due to the energy lost during vibrational relaxation, this emitted photon has less energy (and thus a longer wavelength) than the absorbed photon. For this compound, this emission occurs at its maximum of ~616 nm.[1]
The difference between the absorption and emission maxima is known as the Stokes Shift, which for this compound is approximately 27 nm.[1]
Data Presentation: Properties of this compound and Derivatives
This compound is available with various reactive functional groups, allowing it to be covalently attached to different target biomolecules. The choice of derivative depends on the functional groups present on the target (e.g., primary amines on proteins, thiols on cysteine residues).
Table 1: General Spectral and Physical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~589 nm | [1] |
| Emission Maximum (λem) | ~616 nm | [1] |
| Extinction Coefficient (ε) | ~69,000 cm-1M-1 | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.9 | [3] |
| Stokes Shift | ~27 nm | [1] |
| Common Solvents | DMSO, DMF, DCM | [3] |
Table 2: Common Amine-Reactive this compound Derivatives for Labeling
| Derivative | Reactive Group | Target Functional Group |
| This compound NHS Ester | N-hydroxysuccinimide ester | Primary amines (-NH₂) |
| This compound Carboxylic Acid | Carboxyl (-COOH) | Alcohols, amines (with activation) |
| This compound Amine | Amine (-NH₂) | Electrophiles (e.g., activated esters) |
Table 3: Common Thiol and Click-Chemistry this compound Derivatives
| Derivative | Reactive Group | Target Functional Group | Reaction Type |
| This compound Maleimide | Maleimide | Thiols / Sulfhydryls (-SH) | Michael Addition |
| This compound Alkyne | Terminal Alkyne | Azides (-N₃) | Copper-Catalyzed Click Chemistry |
| This compound Azide | Azide (-N₃) | Alkynes | Copper-Catalyzed Click Chemistry |
| This compound DBCO | Dibenzocyclooctyne | Azides (-N₃) | Copper-Free Click Chemistry (SPAAC) |
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound.
N-hydroxysuccinimide (NHS) esters are one of the most common reagents for labeling proteins, as they efficiently react with primary amines (the N-terminus and lysine side chains) to form stable amide bonds.[4]
Materials:
-
Purified protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
This compound NHS Ester.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., gel filtration/size-exclusion).
Procedure:
-
Prepare Protein Solution: Adjust the protein concentration to 2-5 mg/mL in an amine-free buffer. Buffers containing Tris or glycine must be avoided as they will compete for reaction with the NHS ester.[4]
-
Prepare Dye Stock Solution: Allow the vial of this compound NHS Ester to warm to room temperature before opening to prevent moisture condensation.[4] Dissolve the dye in anhydrous DMSO to a concentration of 10 mM. This solution should be prepared immediately before use.
-
Adjust Reaction pH: Add the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) to the protein solution. The optimal pH for the NHS ester reaction is between 8.0 and 8.5.[4]
-
Labeling Reaction: Add a calculated amount of the dye stock solution to the protein solution. A dye:protein molar ratio of 10:1 to 20:1 is a common starting point.[4] Add the dye dropwise while gently stirring.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil).[4]
-
Quenching (Optional): The reaction can be stopped by adding a small amount of Quenching Buffer to consume any unreacted NHS ester.
-
Purification: Separate the labeled protein from the unreacted free dye. Gel filtration chromatography is a gentle and effective method for this, as the larger protein-dye conjugate will elute before the smaller free dye molecules.[4]
References
Methodological & Application
Application Notes and Protocols for Bdp TR Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a pivotal technique in biological research and drug development, enabling the visualization and quantification of proteins in a wide range of applications, including fluorescence microscopy, flow cytometry, and immunoassays. BODIPY™ TR (Bdp TR) is a bright and photostable fluorophore with a red emission spectrum, making it an excellent candidate for protein conjugation. Its N-hydroxysuccinimide (NHS) ester and maleimide derivatives provide efficient and specific labeling of proteins through primary amines or free thiols, respectively.
This document provides detailed step-by-step protocols for the conjugation of proteins with this compound using two distinct chemistries: amine-reactive labeling with this compound NHS ester and thiol-reactive labeling with this compound maleimide.
Principle of Conjugation
This compound can be conjugated to proteins primarily through two chemical reactions:
-
Amine-Reactive Labeling: this compound NHS ester reacts with primary amines (-NH2) found at the N-terminus of a protein and on the side chain of lysine residues. This reaction forms a stable amide bond. The optimal pH for this reaction is between 8.0 and 8.5 to ensure the primary amines are deprotonated and thus reactive[1].
-
Thiol-Reactive Labeling: this compound maleimide reacts with sulfhydryl groups (-SH) on cysteine residues to form a stable thioether bond. It is often necessary to reduce disulfide bonds within the protein to free up cysteine residues for labeling[2]. The recommended pH for this reaction is between 7.0 and 7.5[2].
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Amine-Reactive Protocol (NHS Ester) | Thiol-Reactive Protocol (Maleimide) |
| Dye | This compound NHS Ester | This compound Maleimide |
| Protein | Protein with accessible primary amines (e.g., antibody) | Protein with accessible cysteine residues |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.0-8.5 | 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5 (degassed)[2] |
| Organic Solvent | Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) | Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[2] |
| Reducing Agent | Not required | Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[2] |
| Purification Column | Gel filtration column (e.g., Sephadex G-25) | Gel filtration column (e.g., Sephadex G-25) |
| Storage Buffer | Phosphate-buffered saline (PBS), pH 7.4 | Phosphate-buffered saline (PBS), pH 7.4 |
| Cryoprotectant (optional) | Glycerol | Glycerol |
Experimental Protocols
Protocol 1: Amine-Reactive Protein Conjugation with this compound NHS Ester
This protocol details the labeling of a protein, such as an antibody (Immunoglobulin G, IgG), with this compound-X NHS ester, an amine-reactive form of the dye[1].
Step 1: Preparation of Reagents
-
Protein Solution: Prepare the protein solution in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Buffers containing primary amines like Tris or glycine must be avoided as they will compete for reaction with the NHS ester[1]. The protein concentration should ideally be between 1-10 mg/mL[2].
-
This compound NHS Ester Stock Solution: Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation. Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF immediately before use[1]. For example, to make 100 µL of a 10 mM solution of a dye with a molecular weight of 634.5 g/mol , dissolve approximately 0.63 mg in 100 µL of anhydrous DMSO[1].
Step 2: Conjugation Reaction
-
Calculate Dye Amount: Determine the volume of the dye stock solution to add based on the desired dye-to-protein molar ratio. A starting ratio of 10:1 to 20:1 (dye:protein) is recommended.
-
Reaction Incubation: Add the calculated volume of the this compound NHS ester stock solution to the protein solution while gently vortexing[1]. Protect the reaction mixture from light by wrapping the tube in aluminum foil or using an amber tube. Incubate for 1 to 2 hours at room temperature with gentle mixing[1].
Step 3: Purification of the Conjugate
-
Column Equilibration: Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS (pH 7.4).
-
Separation: Apply the reaction mixture to the top of the equilibrated column. The larger, labeled protein will pass through the column more quickly and elute first. The smaller, unreacted dye molecules will be retained by the resin and elute later[1].
-
Collection: Collect the colored fractions corresponding to the labeled protein.
Step 4: Storage of the Conjugate
Store the purified this compound-labeled protein at 4°C for short-term storage (up to one month) or at -20°C for long-term storage. For long-term storage, a cryoprotectant such as glycerol can be added to a final concentration of 50%. It is advisable to store the conjugate in small aliquots to avoid repeated freeze-thaw cycles. Always protect the stored conjugate from light[1].
Protocol 2: Thiol-Reactive Protein Conjugation with this compound Maleimide
This protocol is designed for proteins with available cysteine residues.
Step 1: Preparation of Reagents
-
Protein Solution: Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, Tris, or HEPES)[2]. The buffer should not contain any thiol-containing compounds. A protein concentration of 1-10 mg/mL is recommended[2].
-
Reduction of Disulfide Bonds (Optional but Recommended): To increase the number of available thiol groups, disulfide bonds within the protein can be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP to the protein solution and incubate for 20-30 minutes at room temperature[2]. If DTT is used, it must be removed by dialysis before adding the maleimide dye, as it also contains a thiol group.
-
This compound Maleimide Stock Solution: Prepare a 10 mM stock solution of this compound maleimide in anhydrous DMSO or DMF.
Step 2: Conjugation Reaction
-
Calculate Dye Amount: A dye-to-protein molar ratio of 10:1 to 20:1 is a good starting point for optimization.
-
Reaction Incubation: Add the dye stock solution to the protein solution while gently stirring or vortexing. Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it tightly. Protect the mixture from light and incubate at room temperature for 2 hours or overnight at 4°C.
Step 3: Purification of the Conjugate
Purify the labeled protein from the unreacted dye using a gel filtration column as described in Protocol 1, Step 3.
Step 4: Storage of the Conjugate
For immediate use, the purified conjugate can be stored at 2-8°C for up to one week, protected from light. For longer-term storage (up to a year), add 5-10 mg/mL BSA and 0.01-0.03% sodium azide to prevent denaturation and microbial growth. Alternatively, add 50% glycerol and store at -20°C, protected from light.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for both conjugation protocols.
Table 1: Reaction Conditions
| Parameter | Amine-Reactive (NHS Ester) | Thiol-Reactive (Maleimide) |
| Optimal pH | 8.0 - 8.5[1] | 7.0 - 7.5[2] |
| Recommended Dye:Protein Molar Ratio | 10:1 - 20:1 (initial recommendation) | 10:1 - 20:1 (initial recommendation) |
| Reaction Time | 1 - 2 hours[1] | 2 hours (room temp) or Overnight (4°C) |
| Reaction Temperature | Room Temperature (20-25°C)[1] | Room Temperature or 4°C |
| Protein Concentration | 1 - 10 mg/mL[2] | 1 - 10 mg/mL[2] |
Table 2: Storage Conditions
| Condition | Labeled Protein Conjugate |
| Short-term Storage | 4°C for up to 1 month (protected from light)[1] |
| Long-term Storage | -20°C with 50% glycerol (protected from light)[1] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect buffer pH. | Ensure the reaction buffer is at the optimal pH for the chosen chemistry[1]. |
| Presence of competing amines in the buffer (for NHS ester reaction). | Dialyze the protein into an amine-free buffer before labeling[1]. | |
| Hydrolyzed NHS ester dye. | Use anhydrous DMSO, warm the dye to room temperature before opening, and prepare the stock solution immediately before use[1]. | |
| Insufficient dye concentration. | Increase the molar excess of the this compound dye[1]. | |
| Disulfide bonds not reduced (for maleimide reaction). | Add a reducing agent like TCEP before adding the maleimide dye[2]. | |
| Precipitation of Protein | High concentration of organic solvent. | Add the dye stock solution dropwise while gently vortexing to ensure efficient mixing[1]. |
Visualizations
Caption: Workflow for Amine-Reactive this compound NHS Ester Protein Conjugation.
Caption: Chemical Reaction of this compound NHS Ester with a Primary Amine on a Protein.
Caption: Workflow for Thiol-Reactive this compound Maleimide Protein Conjugation.
Caption: Chemical Reaction of this compound Maleimide with a Thiol Group on a Protein.
References
Application Notes and Protocols: Staining the Golgi Apparatus in Fixed Cells using Bdp TR Ceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bdp TR ceramide is a fluorescently labeled sphingolipid analog used for visualizing the Golgi apparatus in both live and fixed cells.[1][2] As a synthetic lipid, it incorporates into the membranes of the Golgi complex, providing a specific and bright red fluorescent signal.[1][2][3] This allows for high-resolution imaging of Golgi morphology and dynamics, which is crucial for studying various cellular processes, including protein trafficking, sorting, and post-translational modifications. Alterations in Golgi structure are implicated in numerous diseases, making this compound ceramide a valuable tool in drug development and biomedical research.
The BODIPY TR fluorophore offers excellent photostability and a well-defined emission spectrum, making it suitable for various fluorescence microscopy applications, including confocal microscopy and flow cytometry.[4][5] This document provides a detailed protocol for staining the Golgi apparatus in fixed cells using this compound ceramide.
Mechanism of Staining
This compound ceramide is a conjugate of the red-emitting this compound fluorophore and sphingosine.[2] In the cell, ceramides are key intermediates in the synthesis of sphingolipids, a major class of lipids in eukaryotic cell membranes. Exogenously supplied this compound ceramide is transported to the Golgi apparatus, the central organelle for sphingolipid metabolism, where it is incorporated into the Golgi membranes.[1][6] This accumulation within the Golgi cisternae results in a highly specific and bright fluorescent signal, allowing for clear visualization of this organelle.[1]
Data Presentation: Quantitative Staining Parameters
The following table summarizes the key quantitative parameters for successful Golgi apparatus staining in fixed cells using this compound ceramide. These parameters are based on established protocols and may require optimization depending on the cell type and experimental conditions.[1]
| Parameter | Recommended Value | Notes |
| Fixative | 4% Formaldehyde in PBS | Fixation for 5 minutes at 4°C is recommended.[1] |
| This compound Ceramide Stock Solution | 1 mM in DMSO | Dissolve 50 µg of this compound ceramide in 70.8 µL of DMSO.[1] Store at -20°C, protected from light.[2] |
| Working Solution Concentration | 5 µM | This is a starting concentration and may need to be optimized.[1] |
| Staining Incubation Time | 30 minutes | Incubation should be performed at 4°C.[1] |
| Washing Solution | 0.34 mg/mL defatted BSA in PBS | Four washes of 30 minutes each at room temperature are recommended to remove background fluorescence.[1] |
Experimental Protocol
This protocol details the step-by-step procedure for staining the Golgi apparatus in fixed adherent cells using this compound ceramide.
Materials:
-
This compound ceramide
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (4% solution in PBS)
-
Defatted bovine serum albumin (BSA)
-
Coverslips
-
Microscope slides
-
Mounting medium
-
Adherent cells cultured on sterile coverslips
Procedure:
-
Cell Preparation:
-
Grow adherent cells on sterile coverslips to the desired confluency in a culture dish.
-
-
Fixation:
-
Staining Solution Preparation:
-
Prepare a 1 mM stock solution of this compound ceramide by dissolving 50 µg in 70.8 µL of DMSO.[1]
-
Prepare a staining solution by diluting the 1 mM this compound ceramide stock solution to a final concentration of 5 µM in PBS containing 0.34 mg/mL of defatted BSA.[1] For example, add 5 µL of the 1 mM stock solution to 995 µL of the defatted BSA/PBS solution.
-
-
Staining:
-
Incubate the fixed cells with the 5 µM this compound ceramide staining solution for 30 minutes at 4°C.[1]
-
-
Washing:
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the stained Golgi apparatus using a fluorescence microscope with appropriate filters for the this compound fluorophore (Excitation/Emission maxima: ~589/616 nm).[6]
-
Experimental Workflow
Caption: Experimental workflow for Golgi apparatus staining in fixed cells using this compound ceramide.
References
Application Notes and Protocols for Mitochondrial Labeling in Live Cells with Bdp TR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live-cell imaging of mitochondria is crucial for understanding cellular metabolism, apoptosis, and a variety of disease states. Boron-dipyrromethene (BODIPY) dyes are renowned for their superior photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and excellent photostability. Bdp TR, a red-emitting BODIPY fluorophore, offers a robust tool for visualizing mitochondrial dynamics in living cells. This document provides detailed protocols and application notes for the use of this compound-based probes for mitochondrial labeling.
The mechanism of mitochondrial staining with specific this compound derivatives, such as Mito-BDP 630, relies on the mitochondrial membrane potential (ΔΨm). These cationic, cell-permeant dyes are driven by the negative potential across the inner mitochondrial membrane, leading to their accumulation within the mitochondrial matrix. This potential-dependent accumulation makes them sensitive indicators of mitochondrial health.
Quantitative Data Summary
The following table summarizes the key spectral properties and typical working parameters for this compound-based mitochondrial probes.
| Parameter | Value | Reference |
| Excitation Maximum (Ex) | ~589 nm | [1] |
| Emission Maximum (Em) | ~617 nm | --- |
| Recommended Working Concentration | 20 - 500 nM | [2][3] |
| Recommended Incubation Time | 15 - 60 minutes | [2][3] |
| Photostability | High | [2] |
| Cytotoxicity | Low at working concentrations | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of mitochondrial uptake of cationic dyes and the general experimental workflow for live-cell staining.
Caption: Accumulation of cationic this compound probes in the mitochondrial matrix.
Caption: General workflow for labeling mitochondria in live cells with this compound.
Experimental Protocols
Materials
-
This compound-based mitochondrial probe (e.g., BODIPY TR methyl ester, Mito-BDP 630)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or other balanced salt solution
-
Live cells of interest
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC/RFP)
Protocol 1: Staining Adherent Cells
This protocol is adapted for staining adherent cells grown on coverslips or in imaging dishes.
-
Cell Preparation:
-
Seed cells on glass-bottom dishes, chamber slides, or coverslips to allow for optimal imaging.
-
Culture cells to the desired confluency (typically 50-70%) in complete culture medium at 37°C in a CO₂ incubator.
-
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the this compound mitochondrial probe in anhydrous DMSO. Store this stock solution at -20°C, protected from light.
-
On the day of the experiment, prepare a fresh working staining solution by diluting the stock solution in pre-warmed (37°C) complete cell culture medium. A final concentration of 500 nM is a good starting point for probes like BODIPY-Mito-n.[3] The optimal concentration should be determined empirically for each cell type and may range from 20-500 nM.
-
-
Staining Procedure:
-
Remove the culture medium from the cells.
-
Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light. An incubation time of 1 hour has been shown to be effective for some BODIPY-based mitochondrial probes.[3]
-
(Optional) For probes that are not highly water-soluble or to reduce background fluorescence, a wash step may be beneficial. Gently aspirate the staining solution and wash the cells once or twice with pre-warmed culture medium or PBS.
-
-
Live-Cell Imaging:
-
After the optional wash, add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for this compound (e.g., excitation ~589 nm, emission ~617 nm).
-
Protocol 2: Staining Suspension Cells
This protocol is designed for staining cells grown in suspension.
-
Cell Preparation:
-
Harvest cells by centrifugation at a low speed (e.g., 200 x g) for 5 minutes.
-
Resuspend the cell pellet in pre-warmed complete culture medium to a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Reagent Preparation:
-
Prepare a fresh working staining solution as described in Protocol 1, step 2.
-
-
Staining Procedure:
-
Add the staining solution to the cell suspension.
-
Incubate the cells for 15-60 minutes at 37°C with gentle agitation, protected from light.
-
After incubation, centrifuge the cells to pellet them.
-
Gently aspirate the supernatant containing the staining solution.
-
Resuspend the cell pellet in fresh, pre-warmed culture medium or PBS.
-
-
Imaging:
-
The stained cell suspension can be analyzed by flow cytometry or prepared for microscopy by transferring a small volume to a microscope slide and covering with a coverslip.
-
Troubleshooting and Considerations
-
Low Signal: If the mitochondrial staining is weak, consider increasing the dye concentration or extending the incubation time. Ensure that the cells are healthy and have an intact mitochondrial membrane potential.
-
High Background: If background fluorescence is high, reduce the dye concentration or include wash steps after incubation. Using a phenol red-free medium during imaging can also reduce background.
-
Cytotoxicity: While this compound-based probes generally exhibit low toxicity, it is advisable to perform a cytotoxicity assay if long-term imaging is planned. Use the lowest effective concentration of the dye to minimize potential phototoxicity.
-
Photostability: this compound dyes are known for their high photostability.[2] However, to minimize photobleaching and phototoxicity during time-lapse imaging, use the lowest possible excitation light intensity and exposure time.
-
Probe Selection: The choice of the specific this compound mitochondrial probe may depend on the experimental requirements. For instance, water-soluble probes like Mito-BDP 630 can be advantageous for wash-free imaging.[2]
References
Utilizing Bdp TR Maleimide for Thiol-Reactive Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bdp TR maleimide is a bright and photostable fluorescent dye belonging to the borondipyrromethene (BODIPY) class. Its maleimide functional group allows for specific, covalent labeling of thiol groups (-SH) found in cysteine residues of proteins and peptides. This property makes this compound maleimide an invaluable tool for a wide range of applications in life sciences and drug development, including protein labeling, fluorescence microscopy, and fluorescence polarization assays. This document provides detailed application notes and protocols for the effective utilization of this compound maleimide in thiol-reactive labeling.
This compound is spectrally similar to ROX (Rhodamine X), exhibiting strong absorption and emission in the orange-red region of the spectrum.[1][2] However, it offers significant advantages, including higher fluorescence quantum yield and greater photostability, making it an excellent choice for demanding imaging applications.[1][2]
Key Features and Applications
-
High Fluorescence Brightness: A high molar extinction coefficient and quantum yield result in intense fluorescence signals.[1]
-
Photostability: Increased resistance to photobleaching allows for longer exposure times and time-lapse imaging experiments.
-
Thiol-Reactivity: The maleimide group reacts specifically with free sulfhydryl groups of cysteine residues, enabling targeted protein labeling.
-
Versatility: Suitable for a variety of applications, including:
Data Presentation
Table 1: Spectral and Physical Properties of this compound Maleimide
| Property | Value | Reference |
| Excitation Maximum (λex) | 589 nm | [1] |
| Emission Maximum (λem) | 616 nm | [1] |
| Molar Extinction Coefficient (ε) | 69,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.9 | [1] |
| Molecular Weight | 546.35 g/mol | [1] |
| Solubility | Good in DMF, DMSO | [1] |
Table 2: Recommended Starting Conditions for Protein Labeling
| Parameter | Recommendation |
| Protein Concentration | 1-10 mg/mL |
| Dye:Protein Molar Ratio | 10:1 to 20:1 |
| Reaction Buffer | PBS, Tris, or HEPES (pH 7.0-7.5), thiol-free |
| Reducing Agent (optional) | 5-10 mM TCEP (Tris(2-carboxyethyl)phosphine) |
| Reaction Time | 2 hours at room temperature or overnight at 4°C |
| Reaction Solvent | Anhydrous DMSO or DMF |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound Maleimide
This protocol provides a general procedure for labeling proteins with this compound maleimide. Optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
This compound maleimide
-
Protein of interest containing at least one free cysteine residue
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5 (degassed)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
(Optional) TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Prepare this compound Maleimide Stock Solution: Immediately before use, dissolve this compound maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: While gently vortexing the protein solution, add the this compound maleimide stock solution to achieve the desired dye:protein molar ratio (typically 10:1 to 20:1).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be calculated using the following formula:
DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF_280)) × ε_dye)
Where:
-
A_max is the absorbance of the labeled protein at the excitation maximum of the dye (589 nm for this compound).
-
A_280 is the absorbance of the labeled protein at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its A_max (69,000 cm⁻¹M⁻¹ for this compound).
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (0.19 for this compound).[1]
-
Protocol 2: Site-Specific Labeling of Actin for Fluorescence Microscopy
This protocol describes the site-specific labeling of a cysteine residue in actin for visualization of cytoskeletal dynamics. This is based on a general principle and can be adapted for other proteins with engineered cysteine residues.
Materials:
-
Purified actin with a single accessible cysteine residue
-
This compound maleimide
-
Labeling Buffer: 20 mM HEPES, 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, pH 7.5
-
G-buffer: 2 mM Tris-HCl, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl₂, pH 8.0
-
Polymerization Buffer (F-buffer): 10 mM Tris-HCl, 50 mM KCl, 2 mM MgCl₂, 1 mM ATP, pH 7.5
-
DMSO
-
Size-exclusion column
Procedure:
-
Prepare Actin: Resuspend lyophilized actin in G-buffer and dialyze against the same buffer overnight at 4°C to remove any polymerization inhibitors.
-
Prepare this compound Maleimide Stock Solution: Dissolve this compound maleimide in DMSO to a 10 mM concentration.
-
Labeling Reaction:
-
Mix the actin solution with the labeling buffer.
-
Add a 10-fold molar excess of the this compound maleimide stock solution to the actin solution.
-
Incubate the reaction for 2 hours at room temperature in the dark.
-
-
Stop Reaction: The reaction can be quenched by adding a small molecule thiol such as DTT or β-mercaptoethanol.
-
Purification: Separate the labeled actin from unreacted dye using a size-exclusion column equilibrated with G-buffer.
-
Polymerization for Imaging: To visualize F-actin, mix the labeled G-actin with unlabeled G-actin and induce polymerization by adding F-buffer.
-
Microscopy: Image the labeled F-actin using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~590 nm, Emission: ~620 nm).
Mandatory Visualizations
Caption: General workflow for labeling proteins with this compound maleimide.
Caption: Signaling pathway for visualizing actin dynamics with this compound maleimide.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Insufficiently reduced protein (disulfide bonds) | Increase the concentration of TCEP or the incubation time for reduction. Ensure the reaction is performed in a deoxygenated buffer. |
| Low reactivity of the cysteine residue | Increase the dye:protein molar ratio. Increase the reaction time or temperature. Ensure the pH of the reaction buffer is between 7.0 and 7.5. | |
| High Background Fluorescence | Incomplete removal of unreacted dye | Use a longer size-exclusion column or a different purification method (e.g., dialysis against a larger volume with several buffer changes). |
| Protein Precipitation | Protein instability under labeling conditions | Perform the labeling reaction at a lower temperature (4°C). Screen different reaction buffers. Reduce the concentration of the organic solvent (DMSO/DMF) by using a more concentrated dye stock solution. |
| Non-specific Labeling | Reaction with other nucleophilic residues (rare) | Ensure the pH of the reaction is not significantly above 7.5, as higher pH can promote reaction with other residues like lysine. |
Conclusion
This compound maleimide is a high-performance fluorescent probe for the specific labeling of thiol-containing molecules. Its superior brightness and photostability make it an excellent choice for a wide range of applications, from basic protein characterization to advanced cellular imaging. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can effectively utilize this compound maleimide to advance their scientific investigations.
References
Application Notes and Protocols for Bdp TR NHS Ester Labeling of Primary Amines in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bdp TR NHS ester is a bright, photostable fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores.[1][2] Its high fluorescence quantum yield and extinction coefficient make it an excellent choice for labeling peptides for various applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[1][3][4] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent attachment of the this compound dye to primary amines, such as the N-terminal α-amino group and the ε-amino group of lysine residues in peptides, forming a stable amide bond.[3][5] These application notes provide detailed protocols for the successful labeling of peptides with this compound NHS ester, purification of the conjugate, and characterization of the final product.
Core Mechanism of Action
The reaction between this compound NHS ester and a primary amine on a peptide is a nucleophilic acyl substitution.[5] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond between the this compound fluorophore and the peptide.[5]
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of this compound Dye
| Property | Value | Reference |
| Excitation Maximum (λex) | ~589 nm | [3][5] |
| Emission Maximum (λem) | ~616 nm | [3][5] |
| Molar Extinction Coefficient (ε) | ~60,000 - 69,000 cm⁻¹M⁻¹ | [1][3][5] |
| Fluorescence Quantum Yield (Φ) | ~0.9 | [1][5] |
| Molecular Weight (this compound NHS Ester) | 521.30 g/mol | [1] |
Table 2: Recommended Reaction Conditions for Peptide Labeling
| Parameter | Recommended Condition | Notes | Reference |
| pH | 8.0 - 9.0 | An optimal pH of 8.3-8.5 balances amine reactivity and NHS ester hydrolysis. | [3][6] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 1-2 hours is generally sufficient. Lower temperatures (4°C) for overnight reactions can minimize hydrolysis. | [3][5] |
| Reaction Time | 1 - 4 hours | Can be extended to overnight at 4°C. | [3][5] |
| Solvent for NHS Ester | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Prepare the stock solution immediately before use to prevent hydrolysis. | [5][7][8] |
| Molar Ratio (Dye:Peptide) | 5:1 to 20:1 | The optimal ratio depends on the number of available primary amines on the peptide and the desired degree of labeling (DOL). A 10:1 to 15:1 ratio is a good starting point. | [3][8] |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. | [3][8] |
| Buffer | Amine-free buffers (e.g., Phosphate-Buffered Saline (PBS), Borate, Bicarbonate) | Buffers containing primary amines, such as Tris, will compete with the peptide for the NHS ester and must be avoided. | [3][6] |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Peptide Solution:
-
Dissolve the peptide in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[8]
-
If the peptide is stored in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer via dialysis or a desalting column.
-
-
This compound NHS Ester Stock Solution:
Protocol 2: Labeling Reaction
-
Reaction Setup:
-
Calculate the required volume of the this compound NHS ester stock solution to achieve the desired molar excess over the peptide (e.g., a 10-fold molar excess).
-
Slowly add the this compound NHS ester stock solution to the peptide solution while gently vortexing.[5]
-
-
Incubation:
-
Quenching the Reaction (Optional but Recommended):
Protocol 3: Purification of the Labeled Peptide
Due to the smaller size of peptides compared to proteins, purification methods need to be chosen carefully to effectively separate the labeled peptide from unreacted dye.
-
Size-Exclusion Chromatography (SEC) / Gel Filtration:
-
This method is suitable for separating the labeled peptide from free dye.
-
Equilibrate a size-exclusion column (e.g., Sephadex G-25) with a suitable storage buffer (e.g., PBS).[5]
-
Apply the reaction mixture to the column and collect the fractions.
-
The first colored fraction typically contains the this compound-labeled peptide.[5]
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
RP-HPLC is a highly effective method for purifying labeled peptides and can also separate peptides with different degrees of labeling.[9]
-
Use a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[9]
-
Monitor the elution at both the peptide absorbance wavelength (~220 nm or 280 nm) and the this compound absorbance maximum (~589 nm).[9][10]
-
Collect the fractions containing the desired labeled peptide and lyophilize to obtain the purified product.[9]
-
Protocol 4: Characterization of the Labeled Peptide
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the purified labeled peptide at the protein absorbance maximum (~280 nm, if the peptide contains Trp or Tyr residues) and at the absorbance maximum of this compound (~589 nm).[5]
-
The Degree of Labeling (DOL), which is the average number of dye molecules per peptide, can be calculated using the Beer-Lambert law.
-
-
Mass Spectrometry:
-
Mass spectrometry can be used to confirm the covalent attachment of the this compound dye to the peptide and to determine the exact number of dye molecules conjugated to each peptide molecule.[10]
-
Mandatory Visualizations
Caption: Mechanism of this compound NHS ester reaction with a primary amine on a peptide.
Caption: General workflow for labeling peptides with this compound NHS ester.
References
- 1. benchchem.com [benchchem.com]
- 2. abpbio.com [abpbio.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Click Chemistry Applications of Bdp TR Azide and Alkyne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Boron-Dipyrromethene Texas Red (Bdp TR) azide and alkyne derivatives in click chemistry. These bright, photostable red fluorescent probes are excellent tools for bio-conjugation, enabling the precise labeling and visualization of biomolecules in a variety of research applications.
Introduction to this compound Azide and Alkyne
This compound is a fluorescent dye belonging to the BODIPY class, known for its sharp absorption and emission peaks, high fluorescence quantum yield, and resistance to photobleaching.[1] It serves as a superior alternative to traditional red fluorescent dyes like Texas Red and ROX, which are more susceptible to oxidation.[1][2] The azide and alkyne functionalized versions of this compound are specifically designed for click chemistry applications, allowing for the covalent labeling of a wide range of biomolecules and substrates.
This compound Azide: This derivative contains an azide moiety and can be used in both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] The latter, being copper-free, is particularly advantageous for in vivo studies where copper toxicity is a concern.[4][]
This compound Alkyne: This derivative features a terminal alkyne group, making it suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[6][7]
These probes are versatile and can be applied in various fields, including:
-
Proteomics: Labeling and identification of newly synthesized proteins.
-
Cell Biology: Imaging and tracking of biomolecules within cells.
-
Drug Development: Attaching fluorescent tags to drug candidates or delivery vehicles to monitor their distribution and cellular uptake.
Quantitative Data
The photophysical properties of this compound make it an ideal fluorophore for sensitive detection in biological systems. The key quantitative data for this compound azide and alkyne are summarized in the table below.
| Property | Value | Reference(s) |
| Excitation Maximum (λmax) | ~589 nm | [1][7] |
| Emission Maximum (λem) | ~616 nm | [1][7] |
| Molar Extinction Coefficient (ε) | ~69,000 M⁻¹cm⁻¹ | [1][7] |
| Fluorescence Quantum Yield (Φ) | ~0.9 | [1][7] |
| Solubility | Good in DMF, DMSO, DCM | [1][7] |
Experimental Protocols
The following protocols provide detailed methodologies for common applications of this compound azide and alkyne.
3.1. Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of an alkyne-modified protein with this compound azide. The same protocol can be adapted for labeling an azide-modified protein with this compound alkyne by simply swapping the labeling reagents.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound azide
-
Copper(II) Sulfate (CuSO₄) solution: 20 mM in water
-
Ligand Solution (e.g., THPTA): 100 mM in water
-
Reducing Agent (e.g., Sodium Ascorbate): 100 mM in water (prepare fresh)
-
DMSO (for dissolving this compound azide)
-
Deionized water
Procedure:
-
Prepare a stock solution of this compound azide: Dissolve the this compound azide in DMSO to a final concentration of 10 mM.
-
Prepare the protein solution: Dilute the alkyne-modified protein to a final concentration of 1-10 mg/mL in the reaction buffer.
-
Prepare the catalyst premix: In a separate microcentrifuge tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:5 molar ratio. For example, mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. Let this solution stand for 1-2 minutes.
-
Initiate the labeling reaction:
-
To the protein solution, add the this compound azide stock solution to a final concentration that is in 2-10 fold molar excess over the protein.
-
Add the catalyst premix to the protein-probe solution. The final concentration of CuSO₄ should be between 50-250 µM.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM to initiate the click reaction.
-
-
Incubate the reaction: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purify the labeled protein: Remove the excess reagents and byproducts by methods such as dialysis, size-exclusion chromatography, or precipitation.
-
Confirm labeling: Analyze the labeled protein using SDS-PAGE followed by in-gel fluorescence scanning.
3.2. Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging
This protocol outlines the metabolic labeling of cellular glycans with an azide-containing sugar, followed by labeling with a DBCO-modified this compound probe for fluorescence microscopy. This approach can be adapted for use with this compound azide and a cyclooctyne-modified biomolecule.
Materials:
-
Cells of interest
-
Cell culture medium
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)
-
DBCO-modified this compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)
-
Nuclear counterstain (e.g., DAPI) (optional)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture the cells in a medium containing an appropriate concentration of the azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days to allow for incorporation into cellular glycans.[8]
-
Cell Preparation:
-
Gently wash the cells twice with warm PBS to remove any unincorporated azide sugar.
-
Add fresh, pre-warmed cell culture medium to the cells.
-
-
SPAAC Labeling: Add the DBCO-modified this compound to the cell culture medium to a final concentration of 10-50 µM. Incubate the cells at 37°C for 30-60 minutes in the dark.[8]
-
Washing: Wash the cells three times with warm PBS to remove any unreacted probe.
-
Fixation and Permeabilization (Optional):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If intracellular targets are to be visualized, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's protocol.
-
Imaging: Mount the coverslips on microscope slides and visualize the labeled cells using a fluorescence microscope with appropriate filter sets for this compound (and DAPI if used).
Visualizations
The following diagrams illustrate the workflows and principles described in the protocols.
Caption: Workflow for CuAAC Protein Labeling with this compound Azide.
Caption: Workflow for SPAAC Live Cell Imaging.
Caption: Click Chemistry Options for this compound Probes.
References
- 1. This compound azide (A270115) | Antibodies.com [antibodies.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. This compound azide, 2183473-27-8 | BroadPharm [broadpharm.com]
- 4. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. This compound alkyne (A270113) | Antibodies.com [antibodies.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for BDP TR in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing BDP TR (BODIPY™ TR) dye for optimal results in flow cytometry. This compound is a bright, photostable, red fluorescent dye suitable for labeling various biomolecules and analyzing cells with high precision.[1][2]
I. Introduction to this compound
This compound is a boron-dipyrromethene dye known for its high fluorescence quantum yield, sharp emission spectrum, and resistance to photobleaching.[1][3] These characteristics make it an excellent choice for flow cytometry applications, enabling clear and distinct cell sorting and analysis.[1] Its spectral properties, with an excitation maximum around 589 nm and an emission maximum around 616 nm, make it compatible with standard flow cytometer laser lines, such as the 561 nm or 594 nm lasers.[1][4]
II. Quantitative Data Summary
The optimal concentration of this compound for flow cytometry is highly dependent on the specific cell type, the biomolecule being labeled, and the experimental conditions. Therefore, it is crucial to perform a titration experiment to determine the ideal concentration for each specific application.[5] The following table summarizes recommended concentration ranges found in literature.
| This compound Derivative | Recommended Concentration Range | Notes |
| This compound NHS Ester | 1-10 µg/mL | Optimal concentration should be determined empirically for each cell type. Used for labeling primary amines on cell surface proteins.[4] |
| General Live Cell Staining | 0.5-25 µM | A broader range suggested for live cell dyes, with 0.5-5 µM for shorter experiments and 5-25 µM for long-term staining.[6] |
| BODIPY FL Thapsigargin | 0.25 µM | A specific concentration for a particular BODIPY conjugate used in flow cytometry.[7][8] |
| BODIPY 493/503 | 2 µM | Used for staining neutral lipid droplets for flow cytometry analysis.[9] |
III. Experimental Protocols
This section provides a general protocol for labeling cells with this compound for flow cytometry analysis.
Protocol 1: General Cell Surface Protein Labeling with this compound NHS Ester
This protocol is adapted for labeling primary amines on cell surface proteins of live cells.
Materials:
-
This compound NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Cells of interest
Procedure:
-
Prepare a Stock Solution: Dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 1-10 mg/mL. Store the stock solution at -20°C, protected from light and moisture.[4]
-
Cell Preparation: Culture cells to the desired confluency. For adherent cells, detach them using a gentle method to preserve cell surface epitopes.
-
Washing: Wash the cells twice with pre-warmed PBS (pH 7.4) to remove any amine-containing media components.
-
Labeling:
-
Dilute the this compound NHS ester stock solution in serum-free cell culture medium to a final concentration within the range of 1-10 µg/mL. It is highly recommended to perform a titration to find the optimal concentration.
-
Resuspend the cells in the labeling solution.
-
Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.[4]
-
-
Washing: Remove the labeling solution by centrifuging the cells and resuspending them in pre-warmed complete cell culture medium. Repeat this washing step three to five times to remove any unbound dye.[4]
-
Flow Cytometry Analysis: The cells are now ready for analysis on a flow cytometer. Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).
Protocol 2: Titration of this compound Concentration
To determine the optimal staining concentration, it is essential to perform a titration experiment.
Procedure:
-
Prepare a series of dilutions of the this compound dye in the appropriate staining buffer. A good starting point is a 5- to 10-point two-fold dilution series from a high concentration (e.g., 25 µM) down to a low concentration (e.g., 0.05 µM).
-
Stain a fixed number of cells with each dye concentration following the staining protocol.
-
Include an unstained cell sample as a negative control.
-
Analyze all samples on the flow cytometer using consistent settings.
-
Calculate the Stain Index for each concentration to determine the optimal concentration that provides the brightest signal with the minimal background.[5]
IV. Diagrams
Experimental Workflow for this compound Labeling in Flow Cytometry
Caption: General workflow for cell labeling with this compound for flow cytometry analysis.
Conceptual Diagram: this compound in Cellular Analysis
As this compound is a labeling reagent, it does not have its own signaling pathway. Instead, it is used as a tool to study various cellular components and processes. The following diagram illustrates this relationship.
Caption: Conceptual use of this compound for labeling biomolecules and cellular analysis.
References
- 1. Bodipy TR | this compound | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
FRET Imaging Protocol Using BODIPY TR as an Acceptor: Application Notes for Researchers
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful microscopy technique that enables the investigation of molecular interactions, conformational changes, and enzymatic activities within living cells with nanoscale resolution. The process involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor molecules, typically occurring over a range of 1-10 nanometers. This characteristic makes FRET an invaluable tool for studying dynamic cellular processes.
This application note provides a detailed protocol for performing FRET imaging using BODIPY TR as the acceptor fluorophore. BODIPY (boron-dipyrromethene) dyes are well-suited for FRET applications due to their high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to environmental factors such as pH. BODIPY TR, with its red-shifted spectral properties, is an excellent acceptor for commonly used green-emitting fluorophores. Here, we will focus on the use of BODIPY FL as a suitable donor for BODIPY TR.
Principle of FRET with BODIPY FL and BODIPY TR
For FRET to occur between BODIPY FL (donor) and BODIPY TR (acceptor), the emission spectrum of BODIPY FL must overlap with the excitation spectrum of BODIPY TR. When the two fluorophores are in close proximity, excitation of the donor (BODIPY FL) can lead to energy transfer to the acceptor (BODIPY TR), resulting in sensitized emission from the acceptor and a concurrent quenching of the donor's fluorescence. The efficiency of FRET (E) is inversely proportional to the sixth power of the distance (r) between the donor and acceptor, as described by the Förster equation:
E = 1 / (1 + (r/R₀)⁶)
where R₀ is the Förster distance, the distance at which FRET efficiency is 50%.
Quantitative Data
The selection of an appropriate FRET pair is critical for successful experiments. The following tables summarize the key spectral properties of BODIPY FL and BODIPY TR, as well as the calculated FRET parameters for this pair.
Table 1: Spectroscopic Properties of BODIPY FL and BODIPY TR
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| BODIPY FL (Donor) | ~503 | ~512 | ~80,000 | ~0.9 | ~5.7 |
| BODIPY TR (Acceptor) | ~585[1] | ~620[1] | Not specified | Not specified | Not specified |
Table 2: FRET Parameters for the BODIPY FL / BODIPY TR Pair
| FRET Pair (Donor / Acceptor) | Förster Distance (R₀) in nm | Spectral Overlap Integral (J(λ)) (M⁻¹cm⁻¹nm⁴) |
| BODIPY FL / BODIPY TR | ~5.7 | Calculated based on spectral data |
Note: The Förster distance (R₀) was calculated using an online Förster Distance Calculator and published spectral data for BODIPY FL and BODIPY TR, assuming a refractive index of 1.4 and an orientation factor (κ²) of 2/3.
Experimental Protocol: FRET Imaging by Acceptor Photobleaching
Acceptor photobleaching is a robust and widely used method for measuring FRET efficiency. This technique relies on the principle that if FRET is occurring, the donor's fluorescence will be quenched. By selectively photobleaching the acceptor, the energy transfer is disrupted, leading to an increase in the donor's fluorescence intensity. The FRET efficiency can then be calculated from the change in donor fluorescence before and after acceptor photobleaching.
Materials and Reagents
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Cells: Appropriate cell line expressing the proteins of interest tagged with BODIPY FL (donor) and BODIPY TR (acceptor).
-
Labeling Reagents: Amine-reactive or thiol-reactive derivatives of BODIPY FL and BODIPY TR (e.g., NHS esters or maleimides) for antibody or protein labeling.
-
Cell Culture Medium: As required for the specific cell line.
-
Transfection Reagent: If using transient expression of fluorescently tagged proteins.
-
Imaging Medium: Phenol red-free medium to reduce background fluorescence.
-
Fixative (Optional): 4% paraformaldehyde in PBS for fixed-cell imaging.
-
Mounting Medium: Antifade mounting medium.
Procedure
-
Sample Preparation:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.
-
Labeling/Transfection:
-
For immunolabeling, fix and permeabilize cells as required, then incubate with primary antibodies followed by secondary antibodies conjugated to BODIPY FL and BODIPY TR.
-
For genetically encoded tags, transfect cells with plasmids encoding the proteins of interest fused to fluorescent proteins with spectral properties similar to BODIPY FL and BODIPY TR (e.g., EGFP and a red fluorescent protein).
-
-
Controls: Prepare control samples with cells expressing only the donor or only the acceptor to determine background and spectral bleed-through.
-
-
Microscope Setup:
-
Use a confocal laser scanning microscope equipped with appropriate lasers and detectors.
-
Laser Lines:
-
For BODIPY FL (Donor) excitation: ~488 nm.
-
For BODIPY TR (Acceptor) excitation: ~561 nm.
-
-
Emission Filters:
-
Donor Channel: Bandpass filter suitable for BODIPY FL emission (e.g., 500-550 nm).
-
Acceptor Channel: Bandpass filter suitable for BODIPY TR emission (e.g., 600-650 nm).
-
-
Detector Settings: Set detector gain and offset to avoid saturation while ensuring a good signal-to-noise ratio. Use the same settings for pre- and post-bleach images.
-
-
Image Acquisition (Acceptor Photobleaching Protocol):
-
Pre-bleach Imaging:
-
Locate a cell co-expressing both donor and acceptor fluorophores.
-
Acquire a pre-bleach image of the donor by exciting with the 488 nm laser and collecting emission through the donor channel filter. This image will be used to measure the initial donor intensity (ID_pre).
-
Acquire a pre-bleach image of the acceptor by exciting with the 561 nm laser and collecting emission through the acceptor channel filter. This confirms the presence and localization of the acceptor.
-
-
Acceptor Photobleaching:
-
Define a region of interest (ROI) within the cell where FRET is to be measured.
-
Repeatedly scan the ROI with high-intensity 561 nm laser light to photobleach the BODIPY TR acceptor. Monitor the acceptor fluorescence until it is significantly reduced (e.g., to <30% of its initial intensity).
-
-
Post-bleach Imaging:
-
Acquire a post-bleach image of the donor using the same settings as the pre-bleach donor image. This will be used to measure the post-bleach donor intensity (ID_post).
-
Acquire a post-bleach image of the acceptor to confirm successful photobleaching within the ROI.
-
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the donor in the photobleached ROI before (ID_pre) and after (ID_post) photobleaching.
-
Measure the background intensity in a region with no cells and subtract it from the donor intensity values.
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (ID_pre / ID_post)
-
Considerations and Troubleshooting
-
Spectral Bleed-through: Ensure that the emission of the donor does not significantly bleed into the acceptor channel and vice versa by imaging single-labeled control samples.
-
Phototoxicity and Photobleaching: Minimize light exposure to the cells to avoid phototoxicity and unintended photobleaching of the donor.
-
Fluorophore Concentration: High concentrations of fluorophores can lead to self-quenching, which can affect FRET measurements.
-
Cell Movement: For live-cell imaging, cell movement during the photobleaching process can introduce artifacts. Shorter bleaching times or cell fixation can mitigate this issue.
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Control Experiments: Always include positive and negative FRET controls to validate the experimental setup and results. A positive control could be a fusion protein of the donor and acceptor, while a negative control could be co-expression of the donor and a non-interacting protein labeled with the acceptor.
Conclusion
FRET imaging using BODIPY TR as an acceptor and BODIPY FL as a donor provides a robust method for studying molecular interactions in cells. The acceptor photobleaching technique, in particular, offers a straightforward and quantitative approach to measure FRET efficiency. By following the detailed protocol and considering the potential pitfalls, researchers can successfully employ this powerful technique to gain insights into a wide range of biological questions.
References
Application Notes and Protocols for Bdp TR Ceramide in Lipid Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of Bdp TR ceramide, a red-fluorescent sphingolipid analog, in various lipid-related studies. This document covers its primary application in Golgi apparatus visualization, its utility in tracking lipid trafficking pathways, and its role as an internal standard in quantitative lipid metabolism assays.
Introduction
This compound ceramide is a synthetic fluorescent lipid probe composed of a BODIPY™ TR fluorophore conjugated to a ceramide backbone. Ceramides are central molecules in sphingolipid metabolism, primarily synthesized in the endoplasmic reticulum (ER) and then transported to the Golgi apparatus for further processing into complex sphingolipids.[1] This inherent biological pathway makes this compound ceramide an excellent tool for selectively labeling the Golgi apparatus in both live and fixed cells.[2][3][4] Its bright fluorescence, high photostability, and distinct spectral properties make it suitable for a range of applications in fluorescence microscopy and quantitative analysis.[5]
Data Presentation
Spectral Properties
The fluorescence characteristics of this compound ceramide are crucial for designing imaging experiments and selecting appropriate filter sets.
| Property | Value | Reference |
| Excitation Maximum (λex) | 589 nm | [5] |
| Emission Maximum (λem) | 616 nm | [5] |
| Molar Extinction Coefficient (ε) | 60,000 cm⁻¹M⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | 0.9 | [5] |
Recommended Staining Concentrations
The optimal concentration of this compound ceramide may vary depending on the cell type and experimental conditions. The following are general recommendations.
| Application | Recommended Concentration | Incubation Time & Temperature | Reference |
| Golgi Staining (Live Cells) | 5 µM | 30 min at 4°C, then 30 min at 37°C | [6] |
| Golgi Staining (Fixed Cells) | 5 µM | 30 min at 4°C | [6] |
| Internal Standard (Quantitative Lipid Analysis) | 1 µM | 1 hour at culture conditions | [7] |
Experimental Protocols
Reagent Preparation
3.1.1. Preparation of 1 mM this compound Ceramide Stock Solution
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This compound ceramide is typically supplied as a solid. To prepare a 1 mM stock solution, dissolve 250 µg of this compound ceramide in 354 µL of anhydrous dimethyl sulfoxide (DMSO).[6]
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Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the stock solution at -20°C or -80°C, protected from light.[2][6]
3.1.2. Preparation of 5 µM this compound Ceramide/BSA Working Solution
For live-cell imaging, it is recommended to complex the lipophilic this compound ceramide with bovine serum albumin (BSA) to facilitate its delivery to the cells.[6]
-
Prepare a staining buffer of Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4. Other serum-free balanced salt solutions like PBS can also be used.[6]
-
Add defatted BSA to the staining buffer to a final concentration of 0.34 mg/mL.
-
To prepare a 5 µM ceramide/BSA working solution, add 5 µL of the 1 mM this compound ceramide stock solution to 1 mL of the BSA-containing staining buffer.
-
Vortex the solution immediately. This working solution can be stored at -20°C.[6]
Staining Protocol for the Golgi Apparatus in Live Adherent Cells
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Grow cells on sterile coverslips or in glass-bottom dishes to the desired confluency.
-
Aspirate the culture medium and rinse the cells once with the staining buffer (HBSS with 10 mM HEPES).
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Incubate the cells with the 5 µM this compound ceramide/BSA working solution for 30 minutes at 4°C. This step allows the probe to label the plasma membrane.[6]
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Remove the staining solution and wash the cells three to four times with ice-cold staining buffer containing 0.34 mg/mL defatted BSA. Each wash should be for 5-10 minutes at room temperature. This back-exchange step removes the probe from the plasma membrane.[6]
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Incubate the cells at 37°C for 30 minutes to allow for the internalization and transport of the ceramide to the Golgi apparatus.[6]
-
Rinse the cells with fresh medium.
-
The cells are now ready for imaging using fluorescence microscopy with appropriate filter sets for the BODIPY TR dye.
Staining Protocol for the Golgi Apparatus in Fixed Cells
-
Grow cells on sterile coverslips.
-
Fix the cells with 4% formaldehyde in PBS for 5 minutes at 4°C.[6]
-
Wash the cells twice with PBS for 5 minutes each.
-
Incubate the cells with the 5 µM this compound ceramide/BSA working solution in PBS for 30 minutes at 4°C.[6]
-
Wash the cells four times with a solution of 0.34 mg/mL defatted BSA in PBS for 30 minutes each at room temperature.[6]
-
Rinse the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the cells using fluorescence microscopy.
Protocol for Using this compound Ceramide as an Internal Standard
This compound ceramide can be used as a red-fluorescent internal standard to normalize for variations in sample handling during the analysis of green-fluorescent lipid probes, such as fatty acid analogs.[7]
-
Culture cells under the desired experimental conditions.
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During the final hour of the experiment, add this compound ceramide to the culture medium at a final concentration of 1 µM.[7]
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At the end of the incubation, wash the cells and proceed with lipid extraction protocols.
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The extracted lipids containing the green-fluorescent probe of interest and the red-fluorescent this compound ceramide can then be analyzed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with fluorescence detection, or by fluorescence imaging of the extracted lipids.
-
The fluorescence signal from this compound ceramide can be used to normalize the signal from the experimental lipid probe, correcting for differences in lipid recovery between samples.[7]
Visualizations
Signaling and Trafficking Pathway
The following diagram illustrates the metabolic and transport pathway of this compound ceramide within the cell, leading to its accumulation in the Golgi apparatus.
Caption: Intracellular trafficking pathway of this compound ceramide.
Experimental Workflow for Live Cell Imaging
This diagram outlines the key steps in the protocol for staining the Golgi apparatus in live cells with this compound ceramide.
Caption: Live cell staining workflow for this compound ceramide.
Logical Relationship for Quantitative Analysis
This diagram shows the logical flow of using this compound ceramide as an internal standard in a dual-color fluorescence experiment for lipid analysis.
Caption: Logic for quantitative lipid analysis with this compound ceramide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. BODIPY™ TR Ceramide 250 μg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 4. de.lumiprobe.com [de.lumiprobe.com]
- 5. This compound ceramide, 571186-05-5 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Leveraging a Fluorescent Fatty Acid Probe to Discover Cell-Permeable Inhibitors of Plasmodium falciparum Glycerolipid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bdp TR Background Fluorescence
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during microscopy experiments with BODIPY™ TR (Bdp TR) fluorescent dye, specifically focusing on high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background fluorescence when using this compound?
A1: High background fluorescence with this compound can stem from several factors, often related to the dye's hydrophobic nature and staining protocol. Key causes include:
-
Excessive Dye Concentration: Using a concentration of this compound that is too high can lead to the formation of aggregates and non-specific binding to cellular components.[]
-
Insufficient Washing: Inadequate or improper washing steps after staining can leave unbound dye in the sample, contributing to background noise.[][]
-
Dye Precipitation: this compound is hydrophobic and can precipitate in aqueous buffers if not handled correctly, leading to fluorescent blotches in the image.[3]
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Non-Specific Binding: The lipophilic nature of this compound can cause it to bind non-specifically to various cellular structures besides the intended target.[]
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Fixation Artifacts: The fixation method can influence background. For instance, using formalin containing methanol can delipidize the sample, and fixation, in general, can sometimes increase background fluorescence.[3]
-
Phenol Red in Media: The presence of phenol red in the imaging medium can contribute to background fluorescence.
Q2: How can I optimize the concentration of this compound to reduce background?
A2: Optimizing the dye concentration is a critical first step. We recommend performing a concentration titration to determine the lowest effective concentration that provides a strong signal with minimal background for your specific cell type and experimental conditions.
Recommended Concentration Range for this compound:
| Application | Recommended Starting Concentration | Titration Range |
| Live Cell Imaging | 100 nM[5] | 25 nM - 1 µM |
| Fixed Cell Staining | 0.5 µM[] | 0.1 µM - 5 µM |
Experimental Protocol: this compound Concentration Titration
-
Cell Preparation: Plate your cells at the desired density and allow them to adhere or grow to the appropriate confluency.
-
Prepare a Range of this compound Concentrations: Prepare a series of staining solutions with different this compound concentrations (e.g., 25 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM) in a suitable buffer (e.g., PBS or HBSS).
-
Staining: Remove the culture medium, wash the cells once with buffer, and then incubate the cells with the different concentrations of this compound staining solution for 15-30 minutes at 37°C, protected from light.[][]
-
Washing: After incubation, wash the cells 2-3 times with fresh buffer to remove unbound dye.[]
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for this compound (Excitation/Emission: ~588/616 nm).[6]
-
Analysis: Compare the signal-to-background ratio for each concentration and select the concentration that provides the best balance of bright specific staining and low background.
Q3: What is the recommended washing procedure to minimize background?
A3: Thorough washing is crucial to remove unbound this compound. Insufficient washing is a common source of high background.
Optimized Washing Protocol:
-
Initial Wash: After removing the this compound staining solution, wash the cells twice with a generous volume of a suitable buffer like PBS or HBSS.[]
-
Extended Washes: For persistent background, increase the number of washes to 3-4 times, with each wash lasting for 5-10 minutes with gentle agitation.[7]
-
Buffer Composition: Consider adding a mild, non-ionic surfactant like Tween® 20 (at a low concentration, e.g., 0.05-0.1%) to the wash buffer to help reduce non-specific hydrophobic interactions.[8]
Q4: Can the fixation method affect this compound background fluorescence?
A4: Yes, the fixation method can significantly impact background fluorescence.
-
Methanol-Free Formaldehyde: If you are fixing your cells, it is highly recommended to use methanol-free formaldehyde (paraformaldehyde). Methanol, often present in formalin solutions, can extract lipids from the sample, which may affect the staining of lipophilic dyes like this compound.[3]
-
Staining Before Fixation: For many applications, especially with lipophilic dyes, staining the live cells before fixation can yield better results with lower background.[3]
Experimental Workflow: Staining Before Fixation
Caption: Workflow for staining live cells with this compound before fixation.
Q5: Are there any other reagents I can use to reduce non-specific binding?
A5: Yes, incorporating blocking agents and modifying your buffer composition can help minimize non-specific binding.
Strategies to Reduce Non-Specific Binding:
| Reagent/Method | Recommended Usage | Mechanism of Action |
| Bovine Serum Albumin (BSA) | Add 1% BSA to the staining and wash buffers.[] | Blocks non-specific binding sites on cells and coverslips. |
| Non-ionic Surfactants (e.g., Tween® 20) | Add 0.05-0.1% to wash buffers.[8] | Reduces non-specific hydrophobic interactions. |
| Adjusting Salt Concentration | Increase the salt concentration (e.g., NaCl) in your buffers. | Shields charged interactions that can contribute to non-specific binding. |
Troubleshooting Logic for High Background:
Caption: A logical workflow for troubleshooting high background fluorescence with this compound.
This compound Spectral Properties
For optimal imaging and to avoid bleed-through from other fluorophores, it is important to use the correct filter sets for this compound.
| Property | Wavelength (nm) |
| Excitation Maximum | ~588 nm[6][9] |
| Emission Maximum | ~616 nm[9] |
Note: Always protect your stained samples from light to prevent photobleaching.[10] For live-cell imaging, it is also recommended to use a phenol red-free medium to further reduce background fluorescence.
References
- 3. researchgate.net [researchgate.net]
- 5. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking [jove.com]
- 6. Spectrum [BODIPY TR] | AAT Bioquest [aatbio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. licorbio.com [licorbio.com]
- 9. abpbio.com [abpbio.com]
- 10. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal Intensity with Bdp TR Conjugates
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to low signal intensity when using Bdp TR (BODIPY TR) conjugates in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common problems encountered during experimental workflows that may lead to weak or absent fluorescence signals.
Q1: Why is the fluorescent signal from my this compound conjugate weak or entirely absent?
Several factors can contribute to a low or nonexistent signal. Systematically troubleshooting each potential issue is key to identifying the root cause.
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Suboptimal Antibody Concentration: The concentration of the conjugated antibody may be too low for effective detection.[1][2]
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Incorrect Filter Sets: The excitation and emission filters on your microscope may not be appropriate for this compound's spectral properties.[4][5]
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Photobleaching: Although this compound is known for its high photostability, prolonged exposure to high-intensity excitation light can still lead to signal degradation.[4][6][9][10]
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Improper Storage and Handling: this compound conjugates, especially those with reactive groups like NHS esters, are sensitive to moisture and light.[10][11][12] Improper storage can lead to degradation of the fluorophore or loss of conjugate reactivity.[10]
Q2: My signal-to-noise ratio is poor due to high background staining. How can I improve it?
High background can obscure your specific signal. Here are some common causes and solutions:
-
Excessive Antibody Concentration: Using too much conjugated antibody can lead to non-specific binding and high background.[1][13]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on your sample can result in high background.
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can contribute to background noise.[1]
Q3: I am observing a gradual loss of signal during imaging. What is happening and how can I prevent it?
This phenomenon is known as photobleaching, where the fluorophore is irreversibly damaged by the excitation light.[2][4]
-
Minimize Light Exposure: Reduce the intensity of the excitation light source and the duration of exposure.[2][4]
-
Use Anti-fade Reagents: Mount your samples in a mounting medium containing an anti-fade agent.[1]
-
Optimize Image Acquisition Settings: Use a more sensitive detector or camera to reduce the required exposure time.[2]
Quantitative Data
The following table summarizes the key spectral properties of this compound.
| Property | Value | Reference |
| Excitation Maximum | ~589 nm | [6][7][8] |
| Emission Maximum | ~616 nm | [6][7][8] |
| Molar Extinction Coefficient (ε) | ~69,000 L⋅mol⁻¹⋅cm⁻¹ | [7][8][12] |
| Stokes Shift | ~27 nm | [6] |
Experimental Protocols
Protocol 1: Antibody Titration for Optimal Concentration
This protocol is designed to determine the ideal concentration of a this compound-conjugated antibody for immunofluorescence experiments.
-
Prepare Samples: Prepare your cells or tissue sections according to your standard protocol for fixation and permeabilization (if required for intracellular targets).
-
Prepare Antibody Dilutions: Create a series of dilutions of your this compound-conjugated antibody in your blocking buffer. A typical starting range would be 1:50, 1:100, 1:200, 1:400, and 1:800.[3]
-
Stain Samples: Apply each antibody dilution to a separate sample and incubate according to your protocol (e.g., 1 hour at room temperature or overnight at 4°C), protected from light.[3]
-
Include Controls: Prepare a negative control sample (without the conjugated antibody) to assess background and autofluorescence.
-
Wash and Mount: Wash the samples to remove unbound antibodies and mount them using an anti-fade mounting medium.[3]
-
Image and Analyze: Acquire images using consistent settings for all samples. Measure the mean fluorescence intensity (MFI) of the specific signal and the background for each dilution.
-
Determine Optimal Concentration: The optimal concentration is the one that provides the highest signal-to-noise ratio.[3]
Protocol 2: Standard Immunofluorescence Staining
This is a general protocol for immunofluorescence staining with a directly conjugated this compound antibody.
-
Sample Preparation: Prepare cells or tissue sections on slides.
-
Fixation: Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Washing: Wash the samples three times with phosphate-buffered saline (PBS).[3]
-
Permeabilization (for intracellular targets): If your target protein is intracellular, permeabilize the cells with a detergent-based buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.[3]
-
Blocking: Block non-specific binding by incubating the samples in a blocking buffer (e.g., PBS with 1-5% BSA) for 30-60 minutes.[3]
-
Primary Antibody Incubation: Dilute the this compound-conjugated primary antibody to its predetermined optimal concentration in the blocking buffer and incubate with the samples for 1 hour at room temperature or overnight at 4°C, protected from light.[3]
-
Washing: Wash the samples three times with a wash buffer (e.g., PBS with 0.1% Tween-20).[3]
-
Mounting: Mount the coverslips using an anti-fade mounting medium.[3]
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Imaging: Image the samples using a fluorescence microscope equipped with the appropriate filter set for this compound.[3]
Visualizations
Caption: A troubleshooting workflow for low signal intensity with this compound conjugates.
Caption: A general experimental workflow for direct immunofluorescence using this compound conjugates.
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescence Imaging: Causes of Failures and Tips for Success | KEYENCE America [keyence.com]
- 5. Struggling to Capture Quality Fluorescence Microscope Images? Have You Addressed These 5 Key Factors? - Fluorescence and Biological microscopes | MSHOT [m-shot.com]
- 6. Bodipy TR | this compound | AxisPharm [axispharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. bio-rad.com [bio-rad.com]
Technical Support Center: Preventing Photobleaching of Bdp TR During Long-term Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the fluorescent dye Bdp TR in long-term imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate photobleaching and acquire high-quality, stable fluorescence data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered photostable?
This compound (BODIPY-TR) is a red fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family. These dyes are known for their high fluorescence quantum yields, sharp excitation and emission peaks, and relative insensitivity to environmental polarity and pH.[1] The inherent chemical structure of the BODIPY core contributes to its high photostability, making it a suitable choice for long-term imaging applications where repeated exposure to excitation light is necessary.[1][2]
Q2: What is photobleaching and why is it a problem for long-term imaging?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[3] During fluorescence microscopy, the excitation light can induce chemical reactions that damage the dye molecule, causing the fluorescent signal to fade over time. In long-term imaging, this gradual signal loss can be mistaken for a biological change, leading to inaccurate data and interpretation.[3]
Q3: How can I minimize photobleaching of this compound in my experiments?
Minimizing photobleaching involves a multi-faceted approach that includes optimizing imaging parameters, using appropriate reagents, and carefully preparing your sample. Key strategies include:
-
Reducing Excitation Light: Use the lowest laser power and shortest exposure time that provide an adequate signal-to-noise ratio.[4]
-
Optimizing Imaging Intervals: Acquire images less frequently if your biological process allows, to reduce the cumulative light exposure.
-
Using Antifade Reagents: Incorporate commercial or homemade antifade reagents into your live-cell imaging medium.
-
Choosing the Right Imaging System: Utilize sensitive detectors (e.g., sCMOS or EMCCD cameras) that require less excitation light.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter with this compound photobleaching during your long-term imaging experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid initial signal loss, then stabilizes at a lower level. | High concentration of the dye leading to self-quenching or aggregation.[] | Optimize the staining concentration of this compound. Perform a concentration titration to find the lowest effective concentration. |
| Presence of reactive oxygen species (ROS) in the imaging medium. | Use an imaging medium with reduced ROS generation or add antioxidants. Consider using a commercial antifade reagent for live-cell imaging. | |
| Fluorescence signal is "blinking" or fluctuating. | The dye is entering transient dark states (triplet states). This can be exacerbated by low oxygen levels.[6] | While some blinking is inherent to single molecules, you can try using an imaging buffer with optimized oxygen scavenging systems or specific antifade reagents known to reduce triplet state formation. |
| Instability in the laser power or detector. | Check the stability of your microscope's light source and detector. | |
| Overall signal-to-noise ratio (SNR) decreases over time. | A combination of photobleaching and increasing autofluorescence from stressed or dying cells.[7][8][9] | Reduce phototoxicity by minimizing overall light exposure (lower laser power, less frequent imaging). Ensure your cells are healthy and in an appropriate imaging medium. Use image analysis software to correct for background fluorescence. |
| This compound photobleaches faster than expected compared to other dyes. | Incompatibility with the antifade reagent being used. Some antifade reagents are not effective with BODIPY dyes.[10] | Test different live-cell antifade reagents to find one compatible with this compound. Commercial options like ProLong™ Live Antifade Reagent have been shown to be effective for a range of dyes.[11][12][13][14] |
| The imaging buffer composition is suboptimal. | Ensure the pH and ionic strength of your imaging buffer are stable and within the optimal range for both your cells and the dye. Avoid buffers containing primary amines if using an amine-reactive form of this compound.[15] |
Quantitative Data: Photostability Comparison
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | General Photostability in Live-Cell Imaging | References |
| This compound | ~589 | ~617 | ~0.90 | Generally high, considered more photostable than many conventional red dyes. | [1] |
| Cy5 | ~649 | ~670 | ~0.28 | Prone to photobleaching, especially in the absence of specific stabilizing agents. | [16] |
| Alexa Fluor 647 | ~650 | ~668 | ~0.33 | Considered more photostable than Cy5. | [16][17] |
Experimental Protocols
Protocol 1: Assessing the Photostability of this compound in Live Cells
This protocol outlines a method to quantify the rate of photobleaching of this compound-labeled structures in live cells.
Materials:
-
Live cells stained with this compound
-
Glass-bottom imaging dishes
-
Live-cell imaging medium (phenol red-free recommended)
-
Confocal or TIRF microscope with a suitable laser line (e.g., 561 nm) and a sensitive detector
-
Image analysis software (e.g., FIJI/ImageJ)
Procedure:
-
Cell Preparation: Plate your cells on glass-bottom dishes and stain with this compound according to your established protocol. Replace the staining solution with fresh, pre-warmed live-cell imaging medium.
-
Microscope Setup:
-
Place the imaging dish on the microscope stage and allow the temperature and CO₂ to equilibrate.
-
Locate a field of view with well-labeled cells.
-
-
Imaging Parameter Optimization:
-
Laser Power: Use the lowest laser power that provides a good signal-to-noise ratio.
-
Exposure Time: Use the shortest exposure time possible.
-
Detector Gain: Adjust the gain to avoid pixel saturation.
-
-
Time-Lapse Acquisition:
-
Define a region of interest (ROI) around a labeled structure within a cell.
-
Set up a time-lapse acquisition with continuous illumination of the ROI. Acquire images at regular intervals (e.g., every 5-10 seconds) for a desired duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Open the image sequence in your analysis software.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Measure the mean fluorescence intensity of a background region (without cells) for each time point and subtract this from the corresponding ROI intensity.
-
Normalize the background-corrected intensity values to the initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time.
-
Fit the data to a single exponential decay curve to determine the photobleaching half-life (the time at which the fluorescence intensity is 50% of the initial intensity).[1]
-
Protocol 2: Using a Commercial Live-Cell Antifade Reagent
This protocol provides a general guideline for using a commercial antifade reagent. Always refer to the manufacturer's specific instructions for the product you are using.
Materials:
-
Live cells stained with this compound
-
Live-cell imaging medium
-
Commercial live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent)[11][12][13][14]
Procedure:
-
Prepare Antifade Medium: Dilute the antifade reagent concentrate into your normal live-cell imaging medium at the manufacturer's recommended concentration.
-
Medium Exchange: After staining your cells with this compound and washing, replace the medium with the prepared antifade imaging medium.
-
Incubation: Incubate the cells for the time recommended by the manufacturer (typically 15-30 minutes) to allow the reagent to take effect.
-
Imaging: Proceed with your long-term imaging experiment. It is not necessary to wash out the antifade reagent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Impact of signal-to-noise ratio and contrast definition on the sensitivity assessment and benchmarking of fluorescence molecular imaging systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Time-Dependent Image Restoration of Low-SNR Live-Cell Ca2 Fluorescence Microscopy Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bidc.ucsf.edu [bidc.ucsf.edu]
- 11. ProLong™ Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online [thermofisher.com]
- 12. Molecular Probes ProLong Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 13. ProLong™ Live Antifade Reagent, for live cell imaging 5 x 1 mL | Contact Us [thermofisher.com]
- 14. Molecular Probes ProLong Live Antifade Reagent, for live cell imaging 1 mL | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.fr]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize non-specific binding of Bdp TR
Welcome to the technical support center for Bdp TR and its conjugates. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and minimize non-specific binding during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (Boron-Dipyrromethene Texas Red) is a bright, photostable red fluorescent dye belonging to the BODIPY family.[1] It is characterized by a high fluorescence quantum yield, sharp emission peaks, and resistance to photobleaching, making it an excellent choice for various fluorescence-based applications.[1][2] Common applications include:
-
Fluorescence Microscopy: Visualizing cellular structures and dynamic processes.[1]
-
Flow Cytometry: Cell sorting and analysis.[1]
-
Molecular Labeling: Conjugation to proteins, nucleic acids, and other biomolecules for detection.[1]
Q2: What causes non-specific binding of this compound conjugates?
Non-specific binding of fluorescent probes like this compound can arise from several factors:
-
Hydrophobic Interactions: The BODIPY core of this compound is moderately hydrophobic, which can lead to interactions with hydrophobic regions of proteins and lipids.[3]
-
Electrostatic Interactions: Charged molecules in your sample can interact with the probe or the conjugated biomolecule.
-
High Probe Concentration: Using an excessive concentration of the this compound conjugate can lead to increased background signal.[][5]
-
Inadequate Blocking: Failure to block non-specific binding sites on cells or tissues can result in the probe adhering to unintended targets.
-
Fc Receptor Binding: If using a this compound conjugated antibody, the Fc portion of the antibody can bind to Fc receptors on cells like macrophages and B cells.[6]
Q3: How can I reduce non-specific binding?
Several strategies can be employed to minimize non-specific binding:
-
Optimize Probe Concentration: Titrate your this compound conjugate to find the lowest concentration that still provides a robust specific signal.[7]
-
Use a Blocking Agent: Incubate your sample with a blocking solution such as Bovine Serum Albumin (BSA), normal serum, or casein before adding the this compound conjugate.[8][9]
-
Add a Detergent: Including a non-ionic detergent like Tween 20 in your wash buffers can help reduce hydrophobic interactions.[10]
-
Increase Wash Steps: Thorough washing after incubation with the probe is crucial to remove unbound conjugate.[11]
-
Fc Receptor Blocking: If using an antibody conjugate, pre-incubate your cells with an Fc receptor blocking agent.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | This compound conjugate concentration is too high. | Perform a titration to determine the optimal, lower concentration.[12] |
| Inadequate blocking. | Increase blocking incubation time or try a different blocking agent (e.g., 5% normal serum from the secondary antibody host species if applicable).[7] | |
| Insufficient washing. | Increase the number and duration of wash steps. Use a wash buffer containing 0.05-0.1% Tween 20.[10] | |
| Hydrophobic interactions. | Include a non-ionic detergent like Tween 20 in your buffers.[13] | |
| Fc receptor binding (for antibody conjugates). | Pre-incubate cells with an Fc receptor blocking reagent.[6] | |
| No or Weak Specific Signal | This compound conjugate concentration is too low. | Increase the concentration of the conjugate.[11] |
| Incompatible primary and secondary antibodies (if applicable). | Ensure the secondary antibody is raised against the host species of the primary antibody.[5] | |
| Photobleaching. | Use an anti-fade mounting medium and minimize exposure to excitation light.[] | |
| Speckled or Punctate Staining | Aggregation of the this compound conjugate. | Centrifuge the conjugate solution before use to pellet any aggregates. Prepare fresh dilutions. |
| Incomplete dissolution of the probe. | Ensure the this compound conjugate is fully dissolved in the recommended solvent (e.g., DMSO) before diluting in aqueous buffer.[] |
Strategies to Minimize Non-Specific Binding: A Comparative Overview
| Strategy | Recommended Concentration/Procedure | Mechanism of Action | Key Considerations |
| Blocking with BSA | 1-5% (w/v) in buffer (e.g., PBS) for 30-60 minutes.[8][15] | Coats non-specific binding sites, preventing adhesion of the probe. | Can contain endogenous biotin and immunoglobulins that may interfere with certain assays.[9][16] |
| Blocking with Normal Serum | 5-10% (v/v) in buffer for 30-60 minutes.[7] | Contains a mixture of proteins that block non-specific sites. Serum should be from the same species as the secondary antibody (if used) to prevent cross-reactivity. | Can be more effective than BSA for some applications. |
| Addition of Tween 20 | 0.05-0.1% (v/v) in wash buffers and antibody diluents.[10] | A non-ionic detergent that reduces hydrophobic interactions. | Higher concentrations may disrupt cell membranes or antibody-antigen interactions.[17] |
| Fc Receptor Blocking | Use commercial Fc block reagents according to the manufacturer's protocol, typically a 10-15 minute pre-incubation.[18] | Saturates Fc receptors on cells, preventing non-specific binding of antibody conjugates.[6] | Essential for cell types with high Fc receptor expression (e.g., macrophages, B cells). |
| Probe Titration | Test a range of dilutions (e.g., 1:100 to 1:1000) to find the optimal signal-to-noise ratio.[7] | Ensures the lowest possible concentration is used, minimizing off-target binding. | The optimal dilution is application- and target-dependent. |
Experimental Protocol: Immunofluorescence Staining with a this compound-Conjugated Antibody
This protocol provides a general workflow for immunofluorescence staining of cultured cells with a directly conjugated this compound antibody, incorporating steps to minimize non-specific binding.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS)
-
Fc Receptor Blocking Reagent (optional)
-
This compound-conjugated primary antibody
-
Wash Buffer (PBS with 0.05% Tween 20)
-
Nuclear Counterstain (e.g., DAPI)
-
Anti-fade Mounting Medium
Procedure:
-
Cell Preparation:
-
Wash cells grown on coverslips twice with PBS.
-
-
Fixation:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
(Optional: Fc Receptor Blocking) If using cells known to express Fc receptors, incubate with an Fc receptor blocking reagent according to the manufacturer's instructions.
-
Incubate cells with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the this compound-conjugated primary antibody to its optimal concentration (determined by titration) in Blocking Buffer.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with Wash Buffer for 5-10 minutes each to remove unbound antibody.
-
-
Counterstaining (Optional):
-
Incubate cells with a nuclear counterstain like DAPI according to the manufacturer's protocol.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow to dry.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with appropriate filters for this compound (Excitation/Emission: ~589/616 nm) and the counterstain.
-
Visualizing Workflows and Concepts
References
- 1. Bodipy TR | this compound | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 5. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 6. Fc Blocking | McGovern Medical School [med.uth.edu]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. What is the best blocking buffer for immunofluorescence ? | AAT Bioquest [aatbio.com]
- 9. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 15. Immunomicroscopy [bdbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Tween-20 increases the immunoreactivity of apolipoprotein A-I in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Bdp TR Aggregation in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Bdp TR, a borondipyrromethene-based fluorescent dye, in aqueous buffers.
Troubleshooting Guides & FAQs
This section addresses common problems and questions related to this compound aggregation in a simple question-and-answer format.
Q1: My this compound fluorescence signal is weak or non-existent in my aqueous buffer. What could be the cause?
A1: Weak or absent fluorescence is a classic sign of dye aggregation. This compound, like many BODIPY dyes, is inherently hydrophobic. In aqueous environments, these molecules tend to stack together through hydrophobic interactions and π-π stacking of their aromatic cores.[1][2][3] This process, known as aggregation-caused quenching (ACQ), leads to a significant decrease in the fluorescence quantum yield.[4][5] The aggregation can be influenced by factors such as dye concentration, ionic strength of the buffer, and the presence of organic solvents.[6]
Q2: How can I visually confirm if my this compound dye is aggregating?
A2: Dye aggregation often leads to noticeable changes in the solution's optical properties. You may observe:
-
Precipitation: In severe cases, the aggregated dye may become insoluble and form visible precipitates.
-
Color Change: Aggregation can cause a shift in the absorption spectrum. H-aggregates, a common type for BODIPY dyes, typically result in a blue-shift (hypsochromic shift) of the main absorption peak.[7][8]
-
Broadening of Absorption Spectra: The absorption spectrum of an aggregated dye is often broader than that of the monomeric form.
A simple way to check is to compare the UV-Vis absorption spectrum of your this compound in the aqueous buffer to its spectrum in a non-polar organic solvent like DMSO or ethanol, where it is less likely to aggregate.[9]
Q3: I suspect my this compound is aggregating. What are the immediate troubleshooting steps I can take?
A3: Here is a workflow to address this compound aggregation:
Caption: Troubleshooting workflow for this compound aggregation.
Q4: What additives can I use to prevent this compound aggregation, and at what concentrations?
A4: Several additives can be used to improve the solubility and prevent the aggregation of hydrophobic dyes like this compound. The most common are surfactants and cyclodextrins.
-
Surfactants: These molecules form micelles in aqueous solutions that can encapsulate the hydrophobic dye, preventing self-aggregation.[10][11] Non-ionic surfactants are generally preferred as they are less likely to interfere with biological systems.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12] They can form inclusion complexes with hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and preventing aggregation.[13][14][15]
| Additive | Type | Typical Working Concentration | Notes |
| Tween® 20 | Non-ionic Surfactant | 0.01% - 0.1% (v/v) | Widely used and generally biocompatible. Effective at concentrations above its critical micelle concentration (CMC). |
| Triton™ X-100 | Non-ionic Surfactant | 0.01% - 0.1% (v/v) | Another common non-ionic surfactant.[6] |
| Sodium Dodecyl Sulfate (SDS) | Anionic Surfactant | 0.05% - 0.2% (w/v) | Very effective, but can denature proteins and disrupt cell membranes.[16][17] Use with caution in biological assays. |
| β-Cyclodextrin (β-CD) | Cyclodextrin | 1 - 10 mM | Forms inclusion complexes with hydrophobic dyes.[14] Solubility of β-CD itself can be limited. |
| Hydroxypropyl-β-CD (HP-β-CD) | Cyclodextrin Derivative | 1 - 20 mM | A more water-soluble derivative of β-CD, often more effective at solubilizing guest molecules.[13][15] |
| Bovine Serum Albumin (BSA) | Protein | 0.1% - 1% (w/v) | Can bind to hydrophobic dyes and prevent aggregation, also serves to block non-specific binding sites in immunoassays. |
Q5: Can the buffer composition itself affect this compound aggregation?
A5: Yes, buffer conditions play a significant role. High ionic strength (high salt concentrations) can promote aggregation by reducing the hydration shell around the dye molecules, which can enhance hydrophobic interactions.[6] It is advisable to use buffers with the lowest ionic strength that is compatible with your experimental setup. The pH of the buffer is generally less critical for BODIPY dyes unless the dye itself has pH-sensitive functional groups.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Working Solution Preparation (with anti-aggregation additive):
-
To prepare a working solution, dilute the stock solution into your aqueous buffer of choice.
-
Crucially, add the dye to the buffer containing the anti-aggregation additive (e.g., 0.05% Tween® 20 or 5 mM HP-β-CD), not the other way around.
-
Immediately after dilution, vortex or briefly sonicate the solution to ensure rapid and uniform dispersion of the dye molecules, which helps to prevent the formation of initial aggregate seeds.[9]
-
Caption: Workflow for preparing this compound working solutions.
Protocol 2: Using Cyclodextrins to Mitigate Aggregation
This protocol describes how to use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to create an inclusion complex with this compound, enhancing its solubility.
-
Prepare a 100 mM stock solution of HP-β-CD in your desired aqueous buffer.
-
In a microcentrifuge tube, add the required volume of this compound stock solution (e.g., from a 1 mM stock in DMSO).
-
Add the HP-β-CD stock solution to the tube to achieve a final HP-β-CD concentration of 5-10 mM.
-
Add the remaining buffer to reach the final desired volume and this compound concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
Incubate the mixture at room temperature for 30-60 minutes to allow for the formation of the inclusion complex.
-
Use the resulting solution in your experiment.
Caption: Cyclodextrin encapsulation of a hydrophobic dye.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. docta.ucm.es [docta.ucm.es]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. primescholars.com [primescholars.com]
- 7. researchgate.net [researchgate.net]
- 8. cyberleninka.ru [cyberleninka.ru]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Physical interactions of dyes in solution – influence of dye structure on aggregation and binding to surfactantsJpolyme… [ouci.dntb.gov.ua]
- 12. scispace.com [scispace.com]
- 13. scispace.com [scispace.com]
- 14. Complexation of an Azo Dye by Cyclodextrins: A Potential Strategy for Water Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Controlled Dye Aggregation in Sodium Dodecylsulfate-Stabilized Poly(methylmethacrylate) Nanoparticles as Fluorescent Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lumiprobe.com [lumiprobe.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio for Bdp TR Imaging
Welcome to the technical support center for optimizing the signal-to-noise ratio (SNR) in Bodipy (Bdp) time-resolved (TR) imaging. This resource is designed to provide researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.
Troubleshooting Guides
This section provides answers to common problems you might encounter with your Bdp TR imaging experiments, helping you to systematically identify and resolve issues to improve your data quality.
Q1: My images appear grainy and the features are difficult to distinguish. What is causing this low signal-to-noise ratio (SNR)?
A low signal-to-noise ratio is a common issue in fluorescence microscopy that can arise from several factors. The primary causes can be categorized as either a weak signal from your sample or high noise levels from the imaging system and environment.
Common Causes of Low Signal:
-
Photobleaching: Excessive exposure to excitation light can destroy fluorophores, leading to
Technical Support Center: Optimizing Bdp TR Conjugation Efficiency
Welcome to the technical support center for Bdp TR conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioconjugation experiments involving this compound fluorescent dyes. Here you will find answers to frequently asked questions and detailed troubleshooting guides to resolve common issues and enhance your conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound NHS ester to primary amines?
The optimal pH range for reacting this compound NHS ester with primary amines (like those on lysine residues) is between 7.2 and 8.5.[1] A pH below this range can lead to the protonation of amines, making them unreactive. Conversely, a pH above 8.5 significantly accelerates the hydrolysis of the NHS ester, reducing the efficiency of the conjugation reaction.[1]
Q2: What is the recommended pH for this compound maleimide conjugation to thiols?
For thiol-maleimide conjugation, the recommended pH range is 6.5 to 7.5. This range ensures that the thiol group is sufficiently nucleophilic to react with the maleimide while minimizing side reactions, such as the hydrolysis of the maleimide group.
Q3: My purified this compound conjugate shows lower than expected fluorescence. What could be the cause?
Low fluorescence intensity can be due to a low degree of labeling (DOL) or fluorescence quenching. Over-labeling, with a DOL greater than 6, can lead to self-quenching where the fluorophore molecules interact and diminish the overall fluorescence.[2] It is crucial to determine the DOL to identify the optimal bioconjugation ratio for your specific application.[2]
Q4: How should I store my this compound NHS ester and maleimide reagents?
Both this compound NHS ester and maleimide are sensitive to moisture. They should be stored at -20°C, desiccated, and protected from light.[1][3] Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive groups.[1]
Q5: Can I use buffers containing Tris or glycine for my NHS ester conjugation?
No, you should avoid buffers containing primary amines, such as Tris and glycine, as they will compete with your target molecule for reaction with the this compound NHS ester, thereby reducing conjugation efficiency.[4][] Amine-free buffers like phosphate-buffered saline (PBS) or sodium bicarbonate are recommended.[4][6]
Troubleshooting Guides
Issue 1: Low or No Labeling with this compound NHS Ester
If you are experiencing low or no labeling of your protein with this compound NHS ester, consult the following troubleshooting table and workflow.
Troubleshooting Table: Low this compound NHS Ester Labeling Efficiency
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[1] |
| Presence of Competing Amines | Dialyze the protein into an amine-free buffer like PBS before starting the labeling reaction to remove any interfering substances such as Tris or glycine.[4][] |
| Hydrolyzed NHS Ester | Use high-quality, anhydrous solvents like DMSO or DMF to prepare the dye stock solution immediately before use.[1][6] Allow the dye vial to warm to room temperature before opening to prevent condensation.[4] |
| Insufficient Molar Excess of Dye | Increase the molar ratio of the this compound NHS ester to your target molecule. A 10- to 20-fold molar excess is a common starting point.[6] |
| Low Protein Concentration | For optimal labeling, ensure your protein concentration is between 1-10 mg/mL.[6] |
Issue 3: Protein Precipitation During or After Labeling
Protein aggregation and precipitation can be a significant issue during bioconjugation.
Troubleshooting Table: Protein Precipitation
| Possible Cause | Recommended Solution |
| High Degree of Labeling | This compound is a relatively hydrophobic dye. Over-labeling can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation. Reduce the dye:protein molar ratio or shorten the reaction time. [1] |
| High Concentration of Organic Solvent | Adding too much DMSO or DMF at once can denature the protein. Add the dye stock solution to the protein solution slowly and dropwise while gently stirring or vortexing. Keep the final organic solvent concentration below 10%. |
| Suboptimal Buffer Conditions | The protein may not be stable in the labeling or storage buffer. Perform a buffer screen to find the optimal pH and ionic strength for your specific protein's stability. |
| Steric Hindrance | The bulky structure of the BODIPY dye may lead to unfavorable interactions and aggregation. Consider using a this compound variant with a longer linker arm (e.g., this compound-X) to increase the distance between the dye and the protein surface. |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Antibody with this compound NHS Ester
This protocol provides a general procedure for the fluorescent labeling of an antibody with this compound NHS ester.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare the Antibody: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer. [6]2. Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the antibody solution while gently vortexing. [6]Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the conjugate using a suitable chromatography method, such as gel filtration, to remove unreacted dye. [4]
Protocol 2: Calculation of the Degree of Labeling (DOL)
To determine the success of the conjugation, it is essential to calculate the Degree of Labeling (DOL).
Procedure:
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for this compound, which is approximately 589 nm (A589). [4]2. Calculate Protein Concentration:
-
Correction Factor (CF) for this compound at 280 nm is approximately 0.19.
-
Protein Concentration (M) = [A280 - (A589 x CF)] / εprotein
-
Where εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M-1cm-1). [2]3. Calculate DOL:
-
-
DOL = A589 / (εdye x Protein Concentration (M))
-
Where εdye for this compound is approximately 69,000 M-1cm-1.
-
-
Experimental Workflow: Antibody Conjugation and Analysis
References
Technical Support Center: Understanding the pH-Dependence of Bdp TR Fluorescence
Welcome to the technical support center for Bdp TR. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed information on the effect of pH on this compound fluorescence stability. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (BODIPY TR) is a bright and highly photostable fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family.[1][2][3][4][5] It exhibits strong absorption and emission in the red region of the spectrum, with excitation and emission maxima around 589 nm and 616 nm, respectively. Due to its exceptional brightness and resistance to photobleaching, this compound is a popular alternative to other red fluorescent dyes like ROX and Texas Red.[1][2][3][5] Its primary applications include fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[1][2]
Q2: How does pH affect the fluorescence of this compound?
The fluorescence intensity of many BODIPY dyes, including those with similar spectral characteristics to this compound, is sensitive to pH. Generally, the fluorescence of this compound is stable in neutral to slightly alkaline conditions (pH 7-8.5). However, in acidic environments, a significant decrease in fluorescence intensity can be observed.[6] This phenomenon is crucial to consider when designing experiments in acidic cellular compartments or using acidic buffers.
Q3: What is the optimal pH range for working with this compound?
For applications involving the conjugation of this compound NHS ester to primary amines on biomolecules, the optimal pH range is between 7.2 and 8.5.[2] Within this range, the primary amines are sufficiently deprotonated and reactive, while the hydrolysis of the NHS ester is minimized. For general fluorescence measurements, maintaining a pH within the neutral to slightly alkaline range (pH 7.0 - 8.5) is recommended to ensure maximal and stable fluorescence intensity.
Q4: What are the potential mechanisms behind the pH-dependent fluorescence quenching of this compound?
While the exact mechanism for this compound is not extensively detailed in the provided search results, the fluorescence quenching of BODIPY dyes in acidic conditions can be attributed to processes like photoinduced electron transfer (PET).[1][][8] Protonation of certain functional groups on the dye molecule in acidic environments can alter the electronic properties of the fluorophore, leading to non-radiative decay pathways and a subsequent decrease in fluorescence.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be related to pH.
| Issue | Potential Cause | Recommended Solution |
| Low or no fluorescence signal | Acidic buffer or environment: The fluorescence of this compound can be quenched at low pH. | Verify the pH of your buffer system and adjust to the optimal range (pH 7.0-8.5). If studying acidic organelles, be aware that the signal may be inherently lower. |
| Hydrolyzed dye (for NHS esters): The NHS ester is susceptible to hydrolysis, especially at high pH or in the presence of moisture. | Prepare fresh dye solutions in anhydrous, amine-free solvents like DMSO or DMF immediately before use.[2] Store the solid dye desiccated at -20°C.[2] | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for reaction with the NHS ester. | Use amine-free buffers such as PBS, sodium bicarbonate, or borate buffers for labeling reactions.[2] | |
| Inconsistent fluorescence intensity between experiments | Variable pH of solutions: Small variations in buffer preparation can lead to pH shifts and affect fluorescence. | Always prepare fresh buffers and accurately measure the pH before each experiment. Use a calibrated pH meter. |
| Buffer composition: Different buffer components can affect the stability of the dye and the protein it is conjugated to. | Maintain a consistent buffer composition, including salt and additive concentrations, across all experiments.[9] | |
| Fluorescence signal decreases over time (in solution) | Photobleaching: Although photostable, prolonged exposure to high-intensity light can cause photobleaching. | Minimize light exposure to the sample. Use neutral density filters or reduce laser power during microscopy. |
| Chemical instability in the buffer: Certain buffer components may react with the dye over time. | Assess the compatibility of your buffer with this compound by incubating the dye in the buffer and monitoring its fluorescence over time. |
Quantitative Data
Table 1: Relative Fluorescence Intensity of BDP TMR and BDP 630/650 at Various pH Values
| pH | Relative Fluorescence Intensity (Approximate) |
| 8.3 | High |
| 7.4 | High |
| 6.2 | Moderate |
| 4.5 | Low |
| 3.5 | Very Low |
Data is inferred from graphical representations for BDP TMR and BDP 630/650 and should be considered as a qualitative guide for the expected behavior of this compound.[6]
Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound Fluorescence
This protocol allows for the characterization of this compound's fluorescence intensity across a range of pH values.
Materials:
-
This compound stock solution (e.g., 1 mM in anhydrous DMSO)
-
A series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, and borate buffers at 0.1 M)
-
Fluorometer or microplate reader with appropriate excitation and emission filters for this compound (Excitation ~589 nm, Emission ~616 nm)
-
pH meter
-
Microplates or cuvettes
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in a neutral buffer (e.g., PBS, pH 7.4) to a final concentration of 1 µM.
-
In a microplate or a series of cuvettes, add a fixed volume of the this compound working solution to an equal volume of each of the different pH buffers. This will result in a final this compound concentration of 0.5 µM in buffers of varying pH.
-
Incubate the samples at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence intensity of each sample using the fluorometer. Ensure the excitation and emission wavelengths are set appropriately for this compound.
-
Record the fluorescence intensity for each pH value.
-
Plot the fluorescence intensity as a function of pH to visualize the stability profile.
Visualizations
Troubleshooting Workflow for pH-Related this compound Fluorescence Issues
Caption: A logical workflow to diagnose and resolve common fluorescence problems encountered when using this compound, with a focus on the critical role of pH.
Mechanism of pH-Dependent Fluorescence Quenching
Caption: A simplified diagram illustrating how protonation of the this compound dye in acidic conditions can lead to fluorescence quenching via photoinduced electron transfer (PET).
References
- 1. Near-infrared fluorescent aza-BODIPY dyes for sensing and imaging of pH from the neutral to highly alkaline range - Analyst (RSC Publishing) DOI:10.1039/C9AN00118B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
How to choose the right filter set for Bdp TR imaging
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the appropriate filter set for Bdp TR imaging. It includes troubleshooting advice and answers to frequently asked questions to ensure optimal experimental outcomes.
Choosing the Right Filter Set for this compound
This compound is a bright, red-emitting fluorophore with an excitation maximum of approximately 589 nm and an emission maximum of around 616 nm.[1][2] It is often used as a robust alternative to other red dyes like ROX and Texas Red.[3] Selecting a filter set that is well-matched to these spectral characteristics is crucial for maximizing signal and minimizing background noise.
Key Spectral Characteristics of this compound
For optimal performance, the filter set components—the excitation filter, dichroic mirror, and emission filter—must be carefully chosen to align with the spectral profile of this compound.
| Parameter | Wavelength (nm) | Recommended Filter Range (nm) |
| Excitation Maximum | ~589 | 560 - 590 |
| Emission Maximum | ~616 | 610 - 650 |
| Dichroic Mirror Cut-on | N/A | ~600 |
Recommended Filter Set Configurations
Since this compound is spectrally similar to Texas Red and ROX, filter sets designed for these fluorophores are generally suitable. Below are examples of commercially available filter set configurations that would be appropriate for this compound imaging.
| Filter Set Example | Excitation Filter (nm) | Dichroic Mirror (nm) | Emission Filter (nm) |
| Texas Red Optimized | 542 - 582 | 593 | 604 - 644 |
| General Red Fluorophore | 560/40 (540-580) | 600 | 635/60 (605-665) |
When selecting a filter set, it is important to consider the specific microscope and light source being used. For instance, if using a laser line for excitation, such as a 561 nm or 594 nm laser, ensure the excitation filter's bandpass includes this wavelength.[4]
Experimental Workflow for Filter Set Selection
The following diagram illustrates a logical workflow for selecting and validating a filter set for your this compound imaging experiments.
Caption: A flowchart outlining the key steps from initial planning to final validation for choosing a this compound imaging filter set.
FAQs and Troubleshooting
Here are answers to common questions and solutions for issues you may encounter during your this compound imaging experiments.
Q1: My fluorescence signal is very weak. How can I improve it?
-
A1: Weak signal can be due to several factors. First, ensure your filter set is appropriate for this compound, with the excitation and emission filters centered around 589 nm and 616 nm, respectively. Check that your light source is powerful enough and properly aligned. For live-cell imaging, consider using a phenol red-free medium to reduce background fluorescence.[4] You can also increase the exposure time or detector gain, but be mindful of increasing noise and phototoxicity.
Q2: I'm seeing a lot of background noise in my images. What can I do?
-
A2: High background can obscure your signal. Ensure your sample is thoroughly washed to remove any unbound fluorophore.[5] Using a mounting medium with an antifade reagent can also help. If you suspect autofluorescence from your sample, you can try using a narrower bandpass emission filter to specifically capture the this compound signal. Additionally, acquiring images in a darkened room can reduce ambient light contamination.[5]
Q3: My this compound signal appears to be bleaching quickly. How can I prevent this?
-
A3: Photobleaching occurs when the fluorophore is irreversibly damaged by the excitation light. To minimize this, reduce the intensity of your excitation light to the lowest level that still provides a detectable signal.[6] Also, limit the sample's exposure to the light by using the shortest possible exposure times and blocking the light path when not actively acquiring images.[5] Using an antifade mounting medium is also highly recommended.
Q4: I am performing a multi-color experiment and see my this compound signal in another channel (bleed-through). How can I fix this?
-
A4: Spectral bleed-through is a common issue in multi-color imaging. To address this, select fluorophores with minimal spectral overlap. Use narrow bandpass filters to isolate the emission of each fluorophore. The most effective method to eliminate bleed-through is sequential scanning, where each channel is excited and its emission captured one at a time.
Q5: How do I validate a new filter set for my this compound experiments?
-
A5: To validate a new filter set, prepare a sample stained only with this compound. Acquire images and assess the signal strength and background levels. If you are conducting a multi-color experiment, also prepare single-stained samples for each of the other fluorophores you are using. Image these single-stained samples with the this compound filter set to check for any bleed-through.
Experimental Protocol: Validating a Filter Set for this compound Imaging
This protocol outlines the steps to validate a chosen filter set for imaging cells labeled with a this compound conjugate.
Materials:
-
Cells cultured on glass-bottom dishes suitable for microscopy
-
This compound conjugated antibody or other labeling reagent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Fluorescence microscope with the candidate filter set installed
Procedure:
-
Cell Preparation and Labeling:
-
Culture cells to the desired confluency.
-
Wash the cells twice with pre-warmed PBS to remove any amine-containing media components if using an amine-reactive dye.[4]
-
Dilute the this compound labeling reagent in serum-free medium to the recommended final concentration.
-
Incubate the cells with the labeling solution for the recommended time and temperature.
-
Remove the labeling solution and wash the cells three to five times with pre-warmed complete cell culture medium to remove unbound dye.[4]
-
-
Image Acquisition:
-
Place the dish with the labeled cells on the microscope stage.
-
If imaging live cells, use a phenol red-free medium to reduce background.[4]
-
Select the appropriate objective lens for your desired magnification.
-
Using the this compound filter set, focus on the cells.
-
Set the imaging parameters:
-
Excitation: Use a suitable light source (e.g., 561 nm or 594 nm laser or a broad-spectrum lamp with the excitation filter).[4]
-
Exposure/Gain: Adjust the camera exposure time and gain to obtain a good signal-to-noise ratio without saturating the detector.
-
-
Acquire several images from different fields of view.
-
-
Analysis:
-
Open the acquired images in an image analysis software (e.g., ImageJ/Fiji).
-
Measure the mean fluorescence intensity of the labeled structures and a background region with no cells.
-
Calculate the signal-to-background ratio. A higher ratio indicates better filter set performance.
-
Visually inspect the images for any artifacts or uneven illumination.
-
By following these guidelines and protocols, you can confidently select and validate the optimal filter set for your this compound imaging experiments, leading to high-quality, reliable data.
References
- 1. edmundoptics.com [edmundoptics.com]
- 2. 89017-et-fitc-texas-red - Chroma Technology Corp [chroma.com]
- 3. Fluorescence Imaging Filters [thorlabs.com]
- 4. ROX ULTRA Fluorescence Filter Set for LED Light Sources | 优正光电 [yz-optics.com]
- 5. moticmicroscopes.com [moticmicroscopes.com]
- 6. Fluorescence Imaging: Causes of Failures and Tips for Success | KEYENCE America [keyence.com]
Best practices for storing and handling Bdp TR derivatives
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of Bdp TR (BODIPY™ TR) derivatives. It is intended for researchers, scientists, and drug development professionals using these fluorescent dyes in their experiments.
Quick Reference Data
The following table summarizes the key specifications and recommendations for handling this compound derivatives.
| Parameter | Recommendation |
| Storage (Solid Powder) | Store at -20°C, protected from light. Can be stored for up to 3 years under these conditions.[1] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months, protected from light.[2] Avoid repeated freeze-thaw cycles.[2][3][4] |
| Excitation Wavelength (λex) | ~588-589 nm[2][4][5] |
| Emission Wavelength (λem) | ~616 nm[2][4][5] |
| Recommended Solvents | High-quality anhydrous Dimethyl Sulfoxide (DMSO) is recommended for creating stock solutions.[2][5] |
| Key Properties | Bright red fluorescence, high quantum yield, relatively insensitive to pH and solvent polarity, hydrophobic.[5][6][7] |
Frequently Asked Questions (FAQs)
Q1: How should I store unopened vials of this compound derivative powder?
A1: Unopened vials should be stored in a freezer at -20°C and protected from light.[5][8] When stored correctly, the solid dye is stable for up to three years.[1]
Q2: What is the best way to prepare a stock solution?
A2: To prepare a stock solution, use high-quality anhydrous DMSO.[2][5] Briefly centrifuge the vial to ensure the powder is at the bottom. Add the calculated volume of DMSO to achieve your desired concentration (e.g., 5 or 10 mM). Vortex the solution thoroughly for at least 5 minutes to ensure the dye is completely dissolved.[3]
Q3: How should I store the reconstituted stock solution?
A3: For optimal stability, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][3] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Always protect the solutions from light.[2][4]
Q4: Are this compound derivatives sensitive to light?
A4: Yes. Like most fluorescent dyes, this compound derivatives are susceptible to photobleaching and degradation upon prolonged exposure to light, especially UV light.[][10][11] Both the solid powder and solutions should be stored in the dark. During experiments, minimize light exposure to the sample.
Q5: What are the main safety precautions when handling these dyes?
A5: Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12] Avoid inhaling the powder by handling it in a well-ventilated area or a chemical fume hood.
Troubleshooting Guides
Problem: Weak or No Fluorescent Signal
Q: I am not seeing a strong signal in my imaging or labeling experiment. What could be the cause?
A: Several factors can lead to a weak or absent signal. Follow this guide to troubleshoot the issue.
-
Check Dye Integrity: Has the dye been stored correctly? Improper storage (exposure to light, moisture, or excessive freeze-thaw cycles) can lead to degradation.[4][] Consider using a fresh aliquot or a new vial of the dye.
-
Confirm Concentration: Double-check the calculations for your stock and working solutions. An incorrect dilution can result in a concentration that is too low for detection.
-
Optimize Labeling Conditions: If you are performing a conjugation reaction (e.g., labeling a protein), ensure the pH of the reaction buffer is optimal (typically pH 8 for NHS esters). Also, confirm the molar ratio of dye to the target molecule.
-
Review Instrument Settings: Verify that the excitation and emission filters or settings on your instrument (microscope, flow cytometer, plate reader) are correctly set for the spectral properties of this compound (Ex/Em: ~589/616 nm).[2]
-
Investigate Quenching: this compound derivatives are hydrophobic and can aggregate at high concentrations in aqueous environments, leading to self-quenching of the fluorescence signal.[] Try reducing the working concentration of the dye. Quenching can also occur due to interactions with other molecules in your sample.[]
Problem: High Background or Non-Specific Staining
Q: My images have high background fluorescence, making it difficult to see my target.
A: High background is often caused by non-specific binding of the dye, which is common for hydrophobic molecules like this compound derivatives.[]
-
Reduce Dye Concentration: The most common cause is using a working concentration that is too high. Titrate the dye to find the lowest concentration that still provides a specific signal.
-
Improve Washing Steps: Increase the number and/or duration of washing steps after staining to remove unbound dye more effectively.
-
Use a Blocking Agent: The hydrophobic nature of BODIPY dyes can cause them to bind non-specifically to proteins and membranes.[] Including a blocking agent like Bovine Serum Albumin (BSA) in your staining or washing buffer can help reduce this.[]
-
Check for Aggregates: Dye aggregates can stick non-specifically to surfaces. Before diluting your stock solution, ensure it is fully dissolved. You can also filter your final working solution through a 0.2 µm syringe filter to remove any precipitates.[3]
-
Consider Water-Soluble Alternatives: If non-specific binding persists, the inherent hydrophobicity of the dye may be the issue. For certain applications, a more hydrophilic or water-soluble derivative might be necessary to improve dispersion and reduce non-specific interactions.[]
Experimental Protocols
Protocol: Labeling Primary Amines with this compound-X NHS Ester
This protocol provides a general method for conjugating this compound-X, succinimidyl ester (NHS ester) to proteins. NHS esters are one of the most common tools for labeling primary amines (-NH₂) on proteins and other molecules.[6]
Materials:
-
This compound-X, NHS Ester
-
High-quality anhydrous DMSO
-
Protein to be labeled (in a buffer free of primary amines, e.g., PBS)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 5-10 mg/mL. Buffers containing primary amines (like Tris) must be avoided as they will compete for reaction with the NHS ester.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound-X, NHS Ester in DMSO to a concentration of 10 mg/mL.
-
Perform Conjugation: a. While vortexing the protein solution, add a calculated amount of the dye stock solution. A common starting point is a 10-fold molar excess of dye to protein. b. The optimal ratio may need to be determined empirically. c. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purify the Conjugate: a. Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25). b. The first colored band to elute will be the this compound-labeled protein. The second, slower-moving band will be the free, hydrolyzed dye.
-
Determine Degree of Labeling (Optional but Recommended): a. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~588 nm (for the this compound dye). b. Calculate the protein concentration and the degree of labeling using the molar extinction coefficients for the protein and the dye.
-
Store the Conjugate: Store the final labeled protein at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Add a stabilizing protein like BSA if desired.
Visualization of Application
This compound derivatives are often used to label proteins or ligands to track their interaction with cellular components. For example, a this compound-labeled growth factor could be used to visualize its binding to a cell surface receptor and subsequent internalization, which are key steps in many signal transduction pathways.
References
- 1. BODIPY TR-X | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. allencell.org [allencell.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. abpbio.com [abpbio.com]
- 7. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. BODIPY™ TR-X NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 10. Photochemical Properties and Stability of BODIPY Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent Pigment Handling and Precautions - Blog [geecolor.com]
Validation & Comparative
A Comparative Analysis of Bdp TR and Texas Red for Advanced Fluorescence Applications
An in-depth guide for researchers, scientists, and drug development professionals on the photophysical properties and photostability of Bdp TR and Texas Red, two prominent red fluorescent dyes.
In the realm of fluorescence microscopy and cellular imaging, the choice of fluorophore is paramount to the success of an experiment. A dye's brightness, spectral properties, and, critically, its photostability, dictate the quality and reliability of the data obtained. This guide provides a detailed comparison between this compound, a member of the highly regarded boron-dipyrromethene (BODIPY) family, and Texas Red, a long-standing and widely used rhodamine derivative.
Introduction to the Fluorophores
This compound (BODIPY TR) is a fluorescent dye characterized by the BODIPY core structure. Dyes of this class are renowned for their sharp excitation and emission peaks, high fluorescence quantum yields, and a general insensitivity to environmental polarity and pH.[1] The "TR" designation indicates that its spectral characteristics are similar to those of Texas Red, placing it firmly in the red portion of the visible spectrum.
Texas Red , or Sulforhodamine 101, is a well-established red-emitting fluorescent dye that has been a workhorse in biological research for decades.[2][3] It is commonly conjugated to antibodies and other biomolecules for applications such as immunofluorescence and flow cytometry.[2] While known for its bright signal, newer alternatives have been developed to improve upon its performance, particularly in terms of photostability.[3]
Comparative Photophysical and Spectral Properties
The selection of a fluorophore is often dictated by its spectral compatibility with the available light sources and detectors of an imaging system. Both this compound and Texas Red are well-suited for excitation by common laser lines, such as the 561 nm or 594 nm lasers. Their emission profiles are also very similar, making them spectrally interchangeable in many applications. Key photophysical properties are summarized below.
| Property | This compound | Texas Red |
| Excitation Maximum (λex) | ~589 nm | ~595 nm[2] |
| Emission Maximum (λem) | ~616 nm | ~615 nm[2] |
| Molar Extinction Coefficient (ε) | ~69,000 cm⁻¹M⁻¹ | ~85,000 cm⁻¹M⁻¹[3] |
| Fluorescence Quantum Yield (Φf) | ~0.90 | ~0.93 (in PBS)[4][5] |
| Chemical Class | Boron-dipyrromethene (BODIPY) | Sulforhodamine |
Photostability: A Critical Comparison
For applications requiring long-term imaging, such as time-lapse studies of living cells or super-resolution microscopy, photostability—the ability of a fluorophore to resist photodegradation—is a critical parameter.
-
This compound (BODIPY): The BODIPY dye class is consistently described as having high thermal and photochemical stability.[7] Studies comparing BODIPY dyes to other classes, such as fluoresceins, have demonstrated their enhanced stability.[6] This intrinsic resistance to photobleaching makes this compound an excellent candidate for demanding imaging experiments that involve intense or prolonged light exposure.[8]
-
Texas Red (Rhodamine): Texas Red is generally considered to have good stability for many standard applications.[2] However, its susceptibility to photobleaching, particularly when compared to more modern dyes, is a known limitation.[3] In fact, newer generations of red fluorescent dyes, such as the Alexa Fluor series, were specifically developed to offer greater photostability than Texas Red.[9]
Experimental Workflow and Protocols
To quantitatively assess the photostability of fluorescent dyes, a standardized experimental protocol is essential. Below is a diagram of a typical workflow for such a comparison, followed by a detailed methodology.
Caption: Workflow for quantitative photostability comparison.
This protocol describes a method to quantify the photostability of this compound and Texas Red by measuring their photobleaching half-life under continuous illumination.
-
Materials:
-
This compound and Texas Red, conjugated to a stable substrate (e.g., secondary antibodies or dextran).
-
Phosphate-buffered saline (PBS).
-
Antifade mounting medium (e.g., ProLong Gold).
-
Microscope slides and coverslips.
-
Confocal or epifluorescence microscope with a suitable laser line (e.g., 561 nm) and a sensitive detector.
-
Image analysis software (e.g., Fiji/ImageJ).
-
-
Sample Preparation:
-
Prepare solutions of the dye-conjugates in PBS at an identical concentration (e.g., 1 µM).
-
Mount a small volume of each solution onto a microscope slide using an antifade mounting medium and seal with a coverslip. The antifade agent is crucial for minimizing photobleaching caused by reactive oxygen species.
-
-
Microscope Setup and Image Acquisition:
-
Place the slide on the microscope stage and locate a suitable field of view.
-
Set the imaging parameters. It is critical to use the exact same settings for both dyes.
-
Laser Power: Use a consistent and moderate laser power that provides a good signal-to-noise ratio.
-
Detector Gain/Exposure Time: Adjust to ensure the initial image is not saturated.
-
Pinhole (for confocal): Set to 1 Airy unit.
-
-
Acquire a time-lapse series of images. Continuously illuminate the sample and capture images at regular intervals (e.g., every 5 seconds) until the fluorescence intensity has decayed significantly (e.g., to less than 20% of the initial intensity).
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis program like Fiji.
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the intensity values by dividing each value by the initial intensity at time zero (I/I₀).
-
Plot the normalized intensity versus time.
-
Fit the resulting curve to a single-phase exponential decay function to calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to drop to 50% of its initial value. A longer half-life indicates greater photostability.
-
Application Example: Immunofluorescence
Both dyes are frequently used for immunofluorescence (IF) staining. The diagram below illustrates a typical indirect IF workflow where these dyes would be used as labels for secondary antibodies.
Caption: Indirect immunofluorescence experimental workflow.
Conclusion and Recommendations
Both this compound and Texas Red are bright, red-emitting fluorophores suitable for a wide range of biological imaging applications. Their spectral similarity makes them readily interchangeable in many experimental setups.
However, the key differentiator is photostability . The consensus in the scientific literature is that BODIPY-based dyes, such as This compound, are significantly more photostable than rhodamine-based dyes like Texas Red .
Recommendations for researchers:
-
For routine immunofluorescence or applications where imaging is brief, Texas Red may be a cost-effective and suitable choice.
-
For demanding applications that require high-intensity illumination, long-term time-lapse imaging, or quantitative analysis where signal stability is paramount, This compound is the superior option due to its enhanced resistance to photobleaching.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Texas Red - Wikipedia [en.wikipedia.org]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Quantum Yield [Texas Red] | AAT Bioquest [aatbio.com]
- 6. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Quantum Yield of Bdp TR and ROX for Advanced Fluorescence Applications
For Immediate Publication
[City, State] – December 7, 2025 – In the landscape of fluorescent probes, the selection of a fluorophore with optimal photophysical properties is paramount for the success of sensitive molecular assays. This guide provides a detailed comparison of the quantum yields of two prominent red fluorescent dyes, Bdp TR and ROX (carboxy-X-rhodamine), offering researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions in their experimental designs.
The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a critical determinant of a fluorophore's brightness. A higher quantum yield translates to a brighter signal, which is often a decisive factor in applications such as quantitative PCR (qPCR), fluorescence microscopy, and single-molecule imaging.
Quantitative Comparison of Quantum Yields
The performance of this compound and ROX is summarized in the table below, highlighting their quantum yields and key spectral properties.
| Parameter | This compound | ROX (5-Carboxy-X-rhodamine) |
| Quantum Yield (Φ) | 0.9[1][2] | 0.94[3][4] |
| Excitation Max (nm) | 589[2] | 578 - 580[1][3] |
| Emission Max (nm) | 616[2] | 604[1][3] |
| Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) | 60,000[2] | 36,000[3] |
| Chemical Class | Borondipyrromethene | Rhodamine |
Analysis: Both this compound and ROX exhibit exceptionally high quantum yields, indicating that they are highly efficient fluorophores. ROX shows a slightly higher quantum yield at 0.94 compared to this compound's 0.9. However, this compound possesses a significantly higher molar extinction coefficient, which contributes to its overall brightness. This compound is also noted for its high photostability and resistance to oxidation, which can be advantageous in demanding applications.[1] ROX, a derivative of rhodamine, has a long history of use and is a well-established reference dye, particularly in qPCR, where its stable fluorescence is used to normalize for non-PCR related signal fluctuations.[2][5][6][7][8][9]
Experimental Protocols for Quantum Yield Determination
The determination of fluorescence quantum yield is a precise process that requires careful experimental execution. The most common approach is the relative method, which involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.
Relative Quantum Yield Measurement Protocol
This protocol outlines the comparative method for determining the fluorescence quantum yield of a test sample (e.g., this compound) using a standard (e.g., ROX, assuming its quantum yield is known and verified).
1. Preparation of Solutions:
- Prepare a series of five to six dilute solutions of both the test sample and the standard sample in a high-purity solvent.
- The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to minimize inner filter effects.[3]
- A blank solution containing only the solvent should also be prepared for both sets of samples.
2. Absorbance Measurement:
- Record the UV-Vis absorbance spectra of all prepared solutions using a spectrophotometer.
- Determine the absorbance at the chosen excitation wavelength for each solution.
3. Fluorescence Measurement:
- Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.
- The excitation wavelength should be the same for both the test and standard samples.
- It is crucial to keep all instrument parameters (e.g., excitation and emission slit widths, detector voltage) constant throughout the measurements for both the standard and the test sample.
4. Data Analysis:
- Integrate the area under the fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.
- Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test and standard samples.
- The relationship should be linear, and the slope of the resulting line should be determined for both the sample (Grad_X) and the standard (Grad_ST).
5. Quantum Yield Calculation:
- The quantum yield of the test sample (Φ_X) can be calculated using the following equation:
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the relative quantum yield determination method.
References
- 1. Spectrum [ROX (carboxy-X-rhodamine)] | AAT Bioquest [aatbio.com]
- 2. ROX Passive Reference Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5(6)-ROX [5-(and 6)-Carboxy-X-rhodamine] *CAS 198978-94-8* | AAT Bioquest [aatbio.com]
- 5. ROXパッシブレファレンス色素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]
- 7. Influence of ROX on the Ct value [genaxxon.com]
- 8. m.youtube.com [m.youtube.com]
- 9. bio-rad.com [bio-rad.com]
A Head-to-Head Battle of Red Fluorophores: Bdp TR vs. Alexa Fluor 594
For researchers, scientists, and drug development professionals navigating the vibrant landscape of fluorescence microscopy, the selection of the optimal fluorophore is paramount to generating high-quality, reproducible data. In the red portion of the spectrum, both Bdp TR and Alexa Fluor 594 have emerged as popular choices. This guide provides an objective performance evaluation of these two fluorophores, supported by experimental data and detailed protocols to aid in making an informed decision for your specific research needs.
At a Glance: Key Photophysical Properties
A summary of the key performance indicators for this compound and Alexa Fluor 594 is presented below. These values are critical for predicting the brightness and signal-to-noise ratio in fluorescence imaging experiments.
| Property | This compound | Alexa Fluor 594 |
| Full Name | Boron-Dipyrromethene Texas Red | Alexa Fluor 594 |
| Excitation Maximum (λex) | ~589 nm | ~590 nm |
| Emission Maximum (λem) | ~616 nm | ~617 nm |
| Molar Extinction Coefficient (ε) | ~60,000 - 69,000 cm⁻¹M⁻¹[1] | ~73,000 - 92,000 cm⁻¹M⁻¹[2] |
| Fluorescence Quantum Yield (Φ) | ~0.9[1] | ~0.66[3] |
| Brightness (ε × Φ) | ~54,000 - 62,100 | ~48,180 - 60,720 |
| Photostability | High[1][4][5] | High[2][6][7] |
Analysis: Both this compound and Alexa Fluor 594 exhibit similar excitation and emission maxima, making them compatible with standard Texas Red filter sets and the 594 nm laser line. While Alexa Fluor 594 has a slightly higher molar extinction coefficient, indicating a greater ability to absorb light, this compound boasts a significantly higher quantum yield, meaning it more efficiently converts absorbed light into a fluorescent signal.[1][3] This results in a comparable or even slightly higher calculated brightness for this compound. Both fluorophores are recognized for their high photostability, a crucial factor for long-term imaging experiments.[1][2][4][5][6][7]
Experimental Deep Dive: A Comparative Workflow
To provide a framework for a direct and unbiased comparison of this compound and Alexa Fluor 594 in a laboratory setting, a detailed experimental workflow is outlined below. This protocol is designed to assess the performance of the two dyes in a typical immunofluorescence application.
Caption: Experimental workflow for comparing this compound and Alexa Fluor 594.
Experimental Protocols
1. Antibody Labeling with NHS Esters
This protocol describes the conjugation of this compound NHS ester and Alexa Fluor 594 NHS ester to a secondary antibody.
-
Materials:
-
Purified secondary antibody (e.g., Goat anti-Rabbit IgG) in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound NHS ester.
-
Alexa Fluor 594 NHS ester.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
1 M Sodium bicarbonate buffer, pH 8.3.
-
Size-exclusion chromatography column (e.g., Sephadex G-25).
-
-
Procedure:
-
Prepare the antibody solution at a concentration of 2-5 mg/mL in PBS.
-
Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3.
-
Immediately before use, prepare a 10 mg/mL stock solution of each dye in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the reactive dye to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purify the labeled antibody from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the respective dye's absorption maximum.
-
2. Immunofluorescence Staining
This protocol outlines the steps for using the labeled secondary antibodies for immunofluorescent staining of a target protein in cultured cells.
-
Materials:
-
Fixed cells on coverslips.
-
Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100).
-
Primary antibody specific to the target protein.
-
This compound-labeled secondary antibody.
-
Alexa Fluor 594-labeled secondary antibody.
-
Mounting medium with an antifade reagent.
-
-
Procedure:
-
Permeabilize and block the fixed cells for 1 hour at room temperature.
-
Incubate with the primary antibody at the recommended dilution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with either the this compound-labeled or Alexa Fluor 594-labeled secondary antibody at an optimized concentration for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
3. Photostability Assessment
This protocol provides a method for comparing the photostability of the two fluorophores under continuous illumination.
-
Procedure:
-
Using a fluorescence microscope, locate a field of view with positively stained cells for each fluorophore.
-
Using identical microscope settings (objective, laser power, exposure time), acquire an initial image.
-
Continuously illuminate the sample with the excitation light.
-
Acquire images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).
-
Measure the mean fluorescence intensity of a region of interest (ROI) in the stained structures for each time point.
-
Normalize the intensity values to the initial intensity and plot the decay over time to compare the photobleaching rates.
-
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway that can be visualized using fluorescently labeled antibodies, such as those conjugated with this compound or Alexa Fluor 594, to track the localization and interaction of key proteins.
Caption: A generic receptor tyrosine kinase signaling pathway.
Conclusion
Both this compound and Alexa Fluor 594 are high-performance red fluorophores suitable for a wide range of fluorescence microscopy applications. While their spectral properties are nearly identical, this compound's higher quantum yield may offer an advantage in terms of brightness. However, the ultimate choice will depend on the specific experimental conditions, including the expression level of the target protein, the sensitivity of the imaging system, and the duration of the imaging experiment. The provided experimental protocols offer a robust framework for conducting a direct, in-house comparison to determine the most suitable fluorophore for your research.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Alexa Fluor 594 Dye | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. cancer.iu.edu [cancer.iu.edu]
A Comparative Guide to Bdp TR for Single-Molecule Imaging
For researchers, scientists, and drug development professionals, the choice of a fluorescent probe is paramount for the success of single-molecule imaging studies. This guide provides a comprehensive validation of the boron-dipyrromethene (BDP) Texas Red (TR) dye, objectively comparing its performance against other popular alternatives and offering detailed experimental support.
Bdp TR, a member of the BODIPY family of fluorophores, has emerged as a compelling option for single-molecule imaging due to its exceptional brightness and high photostability.[1] This guide delves into the quantitative performance of this compound and provides the necessary protocols to empower researchers in making informed decisions for their specific applications.
Performance Comparison of Fluorescent Probes
To facilitate a clear comparison, the following tables summarize the key photophysical properties of this compound alongside commonly used fluorescent dyes in single-molecule imaging: Alexa Fluor 647, Cy5, and the Janelia Fluor (JF) series (JF 549 and JF 646). The data presented is compiled from various sources and manufacturer specifications.
Table 1: Spectral and Photophysical Properties of Selected Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Fluorescence Quantum Yield (Φ) |
| This compound | ~589 | ~616 | ~60,000 | ~0.90 |
| Alexa Fluor 647 | 650 | 665 | 239,000[1] | 0.33[1] |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.27 |
| Janelia Fluor 549 | 549 | 571 | 101,000[2] | 0.88[2] |
| Janelia Fluor 646 | 646 | 664 | 152,000[3] | 0.54[3] |
Table 2: Brightness and Photostability Comparison
| Fluorophore | Relative Brightness (ε × Φ) | Photostability | Key Features for Single-Molecule Imaging |
| This compound | 54,000 | High | High quantum yield, good photostability, resistant to changes in environmental polarity and pH. |
| Alexa Fluor 647 | 78,870 | High | Very bright and photostable, pH insensitive.[1] |
| Cy5 | 67,500 | Moderate | Prone to blinking and photobleaching, but this can be exploited for dSTORM.[4] |
| Janelia Fluor 549 | 88,880 | Very High | Exceptionally bright and photostable, excellent for live-cell single-molecule tracking.[5] |
| Janelia Fluor 646 | 82,080 | Very High | Far-red emission minimizes background fluorescence, ideal for deep imaging.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of fluorescent probes in single-molecule imaging. The following are key experimental protocols relevant to the use of this compound and its alternatives.
Protocol 1: Labeling of Cell Surface Proteins with this compound NHS Ester
This protocol outlines the covalent labeling of primary amines on cell surface proteins in live cells.
Materials:
-
This compound NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Serum-free cell culture medium
-
Complete cell culture medium
Procedure:
-
Stock Solution Preparation: Dissolve this compound NHS ester in anhydrous DMSO to a concentration of 1-10 mg/mL. Store the stock solution at -20°C, protected from light and moisture.
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.
-
Washing: Wash the cells twice with pre-warmed PBS (pH 7.4) to remove any amine-containing media components.
-
Labeling Reaction: Dilute the this compound NHS ester stock solution in serum-free cell culture medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type and application.
-
Incubate the cells with the labeling solution for 15-30 minutes at 37°C in a cell culture incubator.
-
Washing: Remove the labeling solution and wash the cells three to five times with pre-warmed complete cell culture medium to remove any unbound dye.
-
Imaging: The cells are now ready for live-cell imaging. It is recommended to image the cells in a phenol red-free medium to reduce background fluorescence.
Protocol 2: Quantifying Photostability of this compound-Labeled Proteins
This protocol describes a method to measure the rate of photobleaching of this compound-labeled proteins in live cells.
Equipment:
-
Confocal or Total Internal Reflection Fluorescence (TIRF) microscope with a suitable laser line for excitation (e.g., 561 nm or 594 nm) and a sensitive detector.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Microscope Setup: Place the dish with labeled live cells on the microscope stage. Select a region of interest (ROI) containing well-labeled cells.
-
Image Acquisition: Begin time-lapse acquisition, continuously illuminating the ROI with the excitation laser.
-
Data Analysis:
-
Open the acquired image sequence in the image analysis software.
-
Define an ROI within a single cell or on a specific labeled structure.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by measuring the intensity of a region without cells and subtracting it from the ROI intensity at each time point.
-
Normalize the fluorescence intensity data by dividing each value by the initial intensity value.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting photobleaching curve to an exponential decay function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).
-
Protocol 3: Single-Molecule Imaging using Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy is a powerful technique for single-molecule imaging at the cell surface, as it selectively excites fluorophores in a thin layer (~100 nm) near the coverslip, minimizing background fluorescence.[6]
Procedure:
-
Microscope Alignment: Align the TIRF microscope to achieve total internal reflection. This creates an evanescent field that excites fluorophores only at the glass-water interface.[7]
-
Sample Preparation: Prepare cells labeled with the desired fluorophore (e.g., this compound) on a glass coverslip.
-
Image Acquisition:
-
Mount the coverslip on the microscope.
-
Use a low laser power to locate the cells and focus on the cell-coverslip interface.
-
Increase the laser power to a level suitable for single-molecule detection.
-
Acquire a time-lapse series of images with a sensitive camera (e.g., EMCCD or sCMOS). The frame rate will depend on the dynamics of the molecule of interest.
-
-
Data Analysis:
-
Use single-particle tracking software to identify and track individual fluorescent spots in the image series.
-
Analyze the trajectories to extract quantitative information such as diffusion coefficients, confinement, and interaction kinetics.
-
Visualizations of Workflows and Pathways
To further illustrate the application of these techniques, the following diagrams, created using the DOT language, depict a typical experimental workflow and a relevant signaling pathway that can be studied using single-molecule imaging.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Janelia Fluor® 549, SE | Amine-Reactive Janelia Fluor® Dyes | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Photophysics of Fluorescence Probes for Single Molecule Biophysics and Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores | Janelia Research Campus [janelia.org]
- 6. Single-Molecule Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Building a Total Internal Reflection Microscope (TIRF) with Active Stabilization (Feedback SMLM) [bio-protocol.org]
A Brighter Alternative: Cross-Talk Analysis of Brilliant Blue 515 in Multi-Color Flow Cytometry
For researchers, scientists, and drug development professionals navigating the complexities of multi-color flow cytometry, the selection of fluorochromes is a critical determinant of experimental success. Minimizing spectral overlap, or cross-talk, between fluorochromes is paramount for accurate data interpretation. This guide provides a detailed comparison of BD Horizon™ Brilliant Blue™ 515 (BB515), a high-performance dye, with its common alternatives, focusing on its cross-talk characteristics and providing the experimental framework for such an analysis.
It is important to clarify that the term "Bdp TR" appears to be a likely conflation of "BDP" series dyes and a different spectral range ("TR" for Texas Red). The context of a "Brilliant Blue" dye strongly indicates that the intended subject is BD Horizon™ Brilliant Blue™ 515 (BB515). This guide will proceed under that assumption. BB515 is designed as a brighter alternative to traditional blue laser-excitable dyes like FITC and Alexa Fluor™ 488, offering improved resolution of both dim and bright cell populations.[1][2]
Performance Comparison: Brightness and Spectral Spillover
BB515 is a polymer-based dye with a peak excitation at approximately 490 nm and a peak emission at 515 nm, making it compatible with standard blue lasers (488 nm) and FITC filter sets (e.g., 530/30 nm).[2] Its primary advantages lie in its superior brightness and reduced spillover into the Phycoerythrin (PE) channel compared to Fluorescein isothiocyanate (FITC).[1][3]
Quantitative Data Summary
The following tables summarize the comparative performance of BB515 against its primary alternatives, FITC and Alexa Fluor™ 488. Stain Index is a measure of a fluorochrome's brightness, while Spillover Percentage indicates the percentage of the dye's emission detected in a secondary detector. A lower spillover percentage is desirable.
Table 1: Brightness Comparison (Stain Index)
| Fluorochrome | Antigen | Stain Index |
| BB515 | Hu CD3 | 302 |
| FITC | Hu CD3 | 43 |
| Alexa Fluor™ 488 | Hu CD3 | 81 |
| BB515 | Hu CD4 | 174 |
| FITC | Hu CD4 | 47 |
| Alexa Fluor™ 488 | Hu CD4 | 58 |
| BB515 | Hu CD19 | 85 |
| FITC | Hu CD19 | 16 |
| Alexa Fluor™ 488 | Hu CD19 | 15 |
Data sourced from a BD Biosciences datasheet. The stain index was compared using the same antibody clone for each fluorochrome. Higher values indicate greater brightness and better resolution.[2][4][5]
Table 2: Spectral Spillover Comparison
| Primary Fluorochrome (on Hu CD4) | Spillover into BV510 (%) | Spillover into PE (%) | Spillover into PE-CF594 (%) |
| BB515 | 2 | 20 | 6 |
| FITC | 6 | 27 | 9 |
Data from an experiment on a BD LSRFortessa™ system. Note that these values can vary depending on the specific instrument configuration (filters, PMT voltages). However, the relative comparison is informative.[3][4]
Advanced Cross-Talk Analysis: Spillover Spreading Matrix (SSM)
While simple spillover percentages are useful, a more comprehensive method to evaluate the impact of cross-talk is the Spillover Spreading Matrix (SSM). The SSM quantifies the spread of data in a secondary channel caused by a primary fluorochrome, which directly affects the resolution of the secondary marker. The values in the matrix represent the standard deviation of the spillover.
The following is an illustrative Spillover Spreading Matrix to demonstrate how BB515 might compare in a broader panel. The values for BB515 and FITC spilling into the PE channel are based on published data; other values are representative based on typical spectral profiles.
Table 3: Illustrative Spillover Spreading Matrix (SSM)
| Primary Fluorochrome | Spread into BB515 (FITC) | Spread into PE | Spread into PE-Cy5 | Spread into PE-Cy7 | Spread into APC | Spread into APC-R700 |
| BB515 | - | Low | Very Low | Very Low | None | None |
| FITC | - | Moderate | Low | Very Low | None | None |
| PE | High | - | High | Moderate | Low | Very Low |
| PE-Cy5 | Low | High | - | High | Moderate | Low |
| PE-Cy7 | Very Low | Moderate | High | - | High | Moderate |
| APC | None | Very Low | Low | Moderate | - | High |
| APC-R700 | None | None | Very Low | Low | High | - |
This table is for illustrative purposes to convey the concept and relative impact of different fluorochromes. Actual SSM values must be determined empirically on the specific instrument being used.
Experimental Protocols
Key Experiment: Generation of a Spillover Spreading Matrix
This protocol outlines the steps to empirically determine the Spillover Spreading Matrix for a set of fluorochromes on a specific flow cytometer, which is essential for accurate cross-talk analysis.
Objective: To quantify the spectral spillover and its resulting data spread for each fluorochrome in a multi-color panel.
Materials:
-
Flow cytometer with desired laser and filter configuration.
-
Compensation beads (e.g., UltraComp eBeads™) or cells expressing the target antigens.[6]
-
Single-color antibody conjugates for each fluorochrome in the panel (including BB515 and its alternatives).
-
Unstained beads or cells.
-
Appropriate staining buffer (e.g., PBS with 1% BSA).
-
Flow cytometry analysis software with SSM calculation capability (e.g., FlowJo).
Methodology:
-
Preparation of Single-Color Controls: For each fluorochrome in your panel, prepare a separate tube containing compensation beads or cells stained with that single antibody conjugate. Also, prepare a tube of unstained beads or cells.
-
Instrument Setup:
-
Run the unstained control to set the forward scatter (FSC) and side scatter (SSC) voltages to appropriately visualize the cell or bead population.
-
Adjust the fluorescence detector (PMT) voltages for each channel so that the negative population is on scale and the positive population from the brightest single-color control is also on scale (not saturated).
-
-
Data Acquisition:
-
Record data for the unstained control.
-
Record data for each single-color stained control, ensuring to collect a sufficient number of events (e.g., at least 10,000 for beads, 30,000 for cells).
-
-
Data Analysis (in FlowJo or similar software):
-
Open the recorded FCS files in the analysis software.
-
Gate on the single-cell or single-bead population in the FSC vs. SSC plot.
-
Use the software's compensation tool to calculate the standard spillover matrix using the single-color controls.
-
Following compensation, navigate to the Spillover Spreading Matrix calculation tool.[7] The software will use the robust standard deviation of the negative and positive populations in each channel to calculate the SSM values.[7][8]
-
Export the resulting SSM for analysis and panel design optimization.
-
Visualizing Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships in flow cytometry.
References
- 1. bcchr.ca [bcchr.ca]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. fishersci.com [fishersci.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Quantifying Spillover Spreading for Comparing Instrument Performance and Aiding in Multicolor Panel Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spillover Spreading Matrix | FlowJo, LLC [flowjo.com]
- 8. docs.flowjo.com [docs.flowjo.com]
A Comparative Analysis of Bdp TR and Cy3b for FRET Applications
In the landscape of fluorescent probes for Förster Resonance Energy Transfer (FRET) applications, the selection of an appropriate donor-acceptor pair is paramount to the success of experimental outcomes. This guide provides a detailed comparative study of two popular fluorophores, the borondipyrromethene derivative Bdp TR and the cyanine dye Cy3b, to aid researchers, scientists, and drug development professionals in making informed decisions for their FRET-based assays.
Executive Summary
This compound and Cy3b are both widely utilized fluorescent dyes that exhibit spectral properties suitable for FRET. This compound, a member of the BODIPY family, is characterized by its sharp excitation and emission peaks, high fluorescence quantum yield, and relative insensitivity to environmental polarity. Cy3b is an improved version of the Cy3 dye, offering significantly increased fluorescence quantum yield and photostability. The choice between this compound as a donor and Cy3b as an acceptor, or vice versa, will depend on the specific requirements of the experimental system, including the desired spectral window and the nature of the biomolecules being studied.
Data Presentation: Photophysical Properties
A summary of the key photophysical properties of this compound and Cy3b is presented in the table below. These parameters are crucial for predicting FRET efficiency and for the design of robust FRET-based experiments.
| Property | This compound | Cy3b |
| Excitation Maximum (λex) | ~589 nm[1][2][3] | ~559 nm[4] |
| Emission Maximum (λem) | ~616 nm[1][2][3] | ~570 nm[4] |
| Molar Extinction Coefficient (ε) | 69,000 cm⁻¹M⁻¹[1][3] | 130,000 cm⁻¹M⁻¹[5] |
| Quantum Yield (Φ) | ~0.9[1][3] | ~0.67 |
| Lifetime (τ) | ~5 ns or longer | ~2.8 ns |
| Reactive Forms Available | NHS ester, Maleimide, Alkyne, Azide, Carboxylic acid[2] | NHS ester, Maleimide, Hydrazide[5] |
| Solubility | Good in DMF, DMSO, DCM[1][3] | Water, DMSO, DMF[6] |
FRET Considerations: this compound and Cy3b as a FRET Pair
For FRET to occur, the emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor fluorophore. Considering their spectral properties, this compound can serve as a donor to an acceptor with an excitation maximum beyond 616 nm. Conversely, Cy3b, with its emission maximum at ~570 nm, is a suitable donor for acceptors that excite in the orange-red region of the spectrum, such as this compound.
The Förster distance (R₀), the distance at which FRET efficiency is 50%, is a critical parameter for any FRET pair. It can be calculated using the following equation:
R₀⁶ = 8.79 × 10⁻⁵ × (κ² × n⁻⁴ × QY_D × J(λ))
Where:
-
κ² is the dipole orientation factor (typically assumed to be 2/3 for freely rotating molecules).
-
n is the refractive index of the medium.
-
QY_D is the quantum yield of the donor.
-
J(λ) is the spectral overlap integral of the donor's emission spectrum and the acceptor's absorption spectrum.
Experimental Protocols
Protocol 1: Labeling of Proteins with Maleimide-Functionalized Dyes
This protocol describes a general procedure for labeling cysteine residues in proteins with maleimide derivatives of this compound or Cy3b.
Materials:
-
Protein of interest with accessible cysteine residues
-
This compound maleimide or Cy3b maleimide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Degassed labeling buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP)) (optional)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed labeling buffer to a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Dye Preparation: Dissolve the maleimide-functionalized dye in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye by passing the labeling mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the dye at its absorption maximum.
Protocol 2: FRET Measurement by Acceptor Photobleaching
This method is a straightforward way to determine FRET efficiency by measuring the increase in donor fluorescence after the acceptor has been photobleached.
Materials:
-
Doubly labeled sample (e.g., protein complex with donor- and acceptor-labeled components)
-
Microscope with appropriate filter sets for the donor and acceptor fluorophores and a laser for photobleaching the acceptor.
Procedure:
-
Image Acquisition (Pre-bleach): Acquire images of the sample in both the donor and acceptor channels.
-
Acceptor Photobleaching: Select a region of interest and photobleach the acceptor fluorophore using a high-intensity laser at the acceptor's excitation wavelength until its fluorescence is diminished.
-
Image Acquisition (Post-bleach): Acquire another image of the same region in the donor channel.
-
FRET Efficiency Calculation: An increase in the donor fluorescence intensity after acceptor photobleaching is indicative of FRET. The FRET efficiency (E) can be calculated using the following formula:
E = 1 - (I_pre / I_post)
Where I_pre is the donor intensity before photobleaching and I_post is the donor intensity after photobleaching.
Mandatory Visualization
Caption: The mechanism of Förster Resonance Energy Transfer (FRET).
Caption: Experimental workflow for a FRET-based protein-protein interaction assay.
Caption: PKA signaling pathway and a conceptual FRET biosensor for monitoring its activity.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of ERK Activity Biosensors for both Ratiometric and Lifetime FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using FRET-based reporters to visualize subcellular dynamics of protein kinase A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Far-Red Fluorescent Probes for Live-Cell Super-Resolution Microscopy: Benchmarking Bdp TR
For researchers, scientists, and drug development professionals at the forefront of cellular imaging, the choice of fluorescent probe is a critical determinant of experimental success, particularly in the demanding realm of live-cell super-resolution microscopy. This guide provides an objective comparison of the far-red fluorescent probe Bdp TR against two other prominent alternatives, Janelia Fluor 646 and SiR-Hoechst, with a focus on their performance in live-cell super-resolution applications.
The ideal fluorescent probe for live-cell super-resolution microscopy must possess a trifecta of key characteristics: high brightness, exceptional photostability, and minimal cytotoxicity. Brightness, a function of the molar extinction coefficient and quantum yield, dictates the signal-to-noise ratio and the ability to detect sparsely expressed targets. Photostability determines the duration over which a sample can be imaged before the fluorescent signal is irreversibly lost, a crucial factor for time-lapse experiments. Finally, low cytotoxicity is paramount to ensure that the labeling process does not perturb the normal physiological processes being observed.
This guide presents a quantitative comparison of this compound, Janelia Fluor 646, and SiR-Hoechst, supported by a detailed experimental protocol for benchmarking their performance in a live-cell context.
Quantitative Comparison of Fluorescent Probes
The following table summarizes the key photophysical properties of this compound, Janelia Fluor 646, and SiR-Hoechst, providing a quantitative basis for comparison.
| Property | This compound | Janelia Fluor 646 | SiR-Hoechst |
| Excitation Maximum (λex) | 589 nm[1] | 646 nm[2] | 652 nm[3] |
| Emission Maximum (λem) | 616 nm[1] | 664 nm[2] | 672 nm[3] |
| Molar Extinction Coefficient (ε) | ~69,000 cm⁻¹M⁻¹[1] | ~152,000 cm⁻¹M⁻¹[2] | Not explicitly stated for the conjugate; SiR dyes generally have high ε |
| Quantum Yield (Φ) | ~0.90[1] | ~0.54[2] | Fluorogenic; ~50-fold increase upon DNA binding[4] |
| Relative Brightness (ε × Φ) | ~62,100 | ~82,080 | High (fluorogenic) |
| Suitability for Super-Resolution | STED, SMLM[5][6] | STED, STORM, PALM[7] | STED[3][8] |
| Cell Permeability | Yes | Yes[2] | Yes[8] |
| Key Advantages | High quantum yield, good photostability[5] | High brightness and photostability, fluorogenic versions available[7][9] | Minimal toxicity, far-red excitation, high specificity for DNA[3][8] |
Experimental Benchmarking Protocol
To empirically evaluate the performance of this compound and its alternatives in your specific experimental context, the following detailed protocol is provided. This protocol is designed to quantify and compare the brightness and photostability of these probes in live cells using super-resolution microscopy.
Objective: To quantitatively compare the initial brightness and photostability of this compound, Janelia Fluor 646, and SiR-Hoechst in live-cell super-resolution microscopy.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HeLa, U2OS) expressing a target protein of interest fused to a labeling tag (e.g., HaloTag, SNAP-tag) for this compound and Janelia Fluor 646. For SiR-Hoechst, any cell line with a distinct nucleus can be used.
-
Fluorescent Probes:
-
This compound functionalized for the chosen labeling strategy (e.g., this compound-HaloTag ligand).
-
Janelia Fluor 646 functionalized for the chosen labeling strategy (e.g., JF646-HaloTag ligand).
-
SiR-Hoechst.
-
-
Cell Culture reagents: DMEM, FBS, penicillin-streptomycin, PBS, etc.
-
Imaging dishes: Glass-bottom dishes suitable for high-resolution microscopy.
-
Super-resolution microscope: A system capable of STED or STORM/PALM imaging, equipped with appropriate lasers and detectors for far-red fluorophores.
-
Image analysis software: Fiji/ImageJ or other suitable software for quantitative image analysis.
Experimental Workflow:
Figure 1: Experimental workflow for benchmarking fluorescent probes.
Detailed Procedure:
-
Cell Culture:
-
One to two days prior to imaging, seed the chosen cell line onto glass-bottom imaging dishes at an appropriate density to achieve 50-70% confluency on the day of imaging.
-
-
Fluorescent Labeling:
-
For this compound and Janelia Fluor 646:
-
Prepare a 1 µM working solution of the respective HaloTag or SNAP-tag ligand in pre-warmed, serum-free cell culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C and 5% CO₂. Optimal concentration and incubation time may need to be determined empirically.
-
-
For SiR-Hoechst:
-
-
Washing:
-
For this compound and Janelia Fluor 646:
-
Remove the labeling solution and wash the cells three times with pre-warmed complete culture medium, with a 5-minute incubation between each wash, to remove unbound dye.
-
-
For SiR-Hoechst:
-
No-wash protocols are often sufficient due to its fluorogenic nature.[4] However, a single wash with fresh medium can be performed to reduce any potential background.
-
-
-
Region of Interest (ROI) Selection:
-
Mount the imaging dish on the super-resolution microscope.
-
Using a low laser power to minimize photobleaching, identify cells with a clear and specific fluorescent signal. For this compound and Janelia Fluor 646, this will be the labeled protein of interest. For SiR-Hoechst, this will be the nucleus.
-
Select multiple ROIs for each fluorescent probe to ensure statistical significance.
-
-
Initial Brightness Measurement:
-
For each selected ROI, acquire a high-quality super-resolution image using optimized imaging parameters (e.g., laser power, exposure time, STED depletion power).
-
Crucially, use the exact same acquisition settings for all three probes to allow for a fair comparison.
-
-
Photostability Measurement:
-
Immediately after acquiring the initial image, begin a time-lapse acquisition of the same ROI.
-
Continuously illuminate the sample with the excitation and, if applicable, depletion lasers using the same settings as for the initial image acquisition.
-
Acquire images at regular intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes, or until the fluorescence signal has significantly decayed.
-
-
Image Quantification:
-
Using image analysis software (e.g., Fiji/ImageJ), measure the mean fluorescence intensity within the ROI for each time point in the photobleaching series.
-
Subtract the background fluorescence from a region without cells for each image.
-
For the initial brightness, use the intensity value from the first image of the time-lapse series.
-
-
Comparative Analysis:
-
Brightness: Compare the average initial background-corrected fluorescence intensities of the three probes. A higher value indicates greater initial brightness under the specific imaging conditions.
-
Photostability: For each probe, normalize the fluorescence intensity at each time point to the initial intensity (t=0). Plot the normalized intensity as a function of time. The rate of decay of this curve represents the photobleaching rate. A slower decay indicates higher photostability. Calculate the half-life (the time it takes for the fluorescence intensity to drop to 50% of its initial value) for each probe.
-
Visualizing the Logic: Decision Pathway for Probe Selection
The choice of the optimal fluorescent probe depends on the specific requirements of the experiment. The following diagram illustrates a decision-making pathway to guide researchers in selecting the most appropriate probe.
Figure 2: Decision pathway for selecting a far-red fluorescent probe.
Conclusion
This compound stands as a robust and bright fluorescent probe for live-cell super-resolution microscopy, characterized by its exceptionally high quantum yield.[1][5] However, for applications demanding the absolute highest brightness and superior photostability, Janelia Fluor 646 presents a compelling alternative, albeit with a lower quantum yield.[2][9] For specific and minimally toxic live-cell nuclear staining in the far-red spectrum, SiR-Hoechst is the probe of choice.[3][8]
Ultimately, the optimal probe is contingent on the specific biological question and the imaging modality. The provided benchmarking protocol offers a systematic approach for researchers to empirically determine the most suitable fluorophore for their live-cell super-resolution imaging experiments, ensuring the acquisition of high-quality, reliable data.
References
- 1. This compound alkyne (A270113) | Antibodies.com [antibodies.com]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. SiR–Hoechst is a far-red DNA stain for live-cell nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Super Resolution Microscopy [worldwide.promega.com]
- 8. SiR-Hoechst is a far-red DNA stain for live-cell nanoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A general method to fine-tune fluorophores for live-cell and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Stability of Bdp TR Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a fluorescent dye for bioconjugation is a critical decision that directly impacts the reliability and reproducibility of experimental results. Among the plethora of available dyes, Bdp TR, a member of the borondipyrromethene (BODIPY) family, has gained prominence for its bright fluorescence and high photostability. This guide provides an objective comparison of the stability of this compound conjugates over time against two other widely used far-red fluorescent dyes, Alexa Fluor 647 and Cy5. The information presented herein is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.
Comparative Stability of Fluorescent Dye Conjugates
The stability of a fluorescent conjugate is a multifaceted property encompassing its resistance to photodegradation (photostability), and its ability to withstand various storage conditions over time (thermal and chemical stability). While this compound is generally recognized for its robustness, a direct quantitative comparison with other popular dyes provides a clearer perspective for long-term applications.[1][2][3]
| Feature | This compound | Alexa Fluor 647 | Cy5 |
| Photostability | High | Very High | Moderate |
| Long-Term Storage Stability (Liquid, 4°C) | Data not readily available, but generally considered stable. | Good | Fair to Good; prone to aggregation and degradation over time. |
| Long-Term Storage Stability (Lyophilized, -20°C) | Expected to be high, though specific data is limited. | Excellent | Good |
| pH Sensitivity | Low | Low | Moderate |
| Susceptibility to Oxidation | Low[3][4][5][6][7] | Low | High |
| Tendency for Self-Quenching | Low to moderate | Very Low[8] | High[8] |
Note: The stability of any conjugate is also highly dependent on the biomolecule it is attached to, the conjugation chemistry, the buffer composition, and the storage conditions.
In-Depth Look at Dye Stability
Alexa Fluor 647: This dye is renowned for its exceptional photostability and brightness.[10] Studies have shown that Alexa Fluor 647 conjugates retain a significantly higher percentage of their initial fluorescence after prolonged light exposure compared to Cy5.[10][11] Its chemical structure is designed to be less susceptible to environmental factors and self-quenching, contributing to its robust performance in various applications.[8]
Cy5: While a widely used and cost-effective far-red dye, Cy5 is known to be more susceptible to photobleaching compared to Alexa Fluor 647.[10][11] Furthermore, Cy5 conjugates can be prone to aggregation and a decrease in fluorescence intensity over time, particularly when stored in solution.[8]
Experimental Protocols
To rigorously assess the stability of fluorescent conjugates, a well-defined experimental protocol is essential. The following outlines a comprehensive approach for evaluating the long-term stability of dye-protein conjugates.
Protocol for Long-Term Stability Assessment of Fluorescently Labeled Antibodies
1. Conjugate Preparation and Characterization:
-
Prepare antibody conjugates of this compound, Alexa Fluor 647, and Cy5 according to the manufacturer's instructions, aiming for a similar degree of labeling (DOL) for a fair comparison.
-
Determine the final protein concentration and DOL by spectrophotometry.
2. Storage Conditions:
-
Aliquot the conjugates into sterile, low-protein-binding tubes.
-
Store aliquots under the following conditions:
-
Liquid Storage: 4°C, protected from light.
-
Frozen Storage: -20°C and -80°C, protected from light.
-
Lyophilized Storage: Lyophilize aliquots and store at -20°C, desiccated and protected from light.
-
3. Time Points for Analysis:
-
Analyze samples at baseline (T=0) and at regular intervals (e.g., 1, 3, 6, 12, and 24 months).
4. Analytical Methods:
-
Spectrophotometric Analysis: Measure the absorbance and fluorescence emission spectra to detect any changes in the dye's spectral properties.
-
Size Exclusion Chromatography (SEC-HPLC): To assess for aggregation or fragmentation of the conjugate. The primary peak should be monitored for any decrease in area or the appearance of new peaks.
-
Functional Assay: Perform a relevant functional assay (e.g., ELISA or flow cytometry) to determine if the biological activity of the conjugated protein is maintained. A decrease in signal intensity can indicate degradation of the dye or the protein.
-
Mass Spectrometry (for advanced analysis): To identify potential degradation products of the dye or protein.
Visualizing Experimental Workflow and Degradation
To better illustrate the processes involved in stability assessment, the following diagrams are provided.
Conclusion
The stability of fluorescent conjugates is a critical parameter for the success of long-term studies and the development of robust diagnostic and therapeutic agents. This compound stands out as a highly photostable and chemically robust fluorophore. However, for applications requiring the utmost stability, especially under prolonged and intense light exposure, Alexa Fluor 647 may offer a superior performance. Cy5, while a viable option, requires more careful consideration of storage conditions and potential for photobleaching. By employing rigorous stability testing protocols, researchers can confidently select the most appropriate fluorescent dye for their needs, ensuring the integrity and reproducibility of their results over time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bodipy TR | this compound | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. This compound azide (A270115) | Antibodies.com [antibodies.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cancer.iu.edu [cancer.iu.edu]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Red Fluorescent Dyes for Advanced Microscopy
In the realm of fluorescence microscopy, the choice of a red fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental data. For researchers, scientists, and drug development professionals, selecting the optimal dye is paramount for achieving high-quality imaging results. This guide provides an objective, data-driven comparison of popular red fluorescent dyes, offering insights into their performance across various microscopy applications.
Quantitative Performance of Red Fluorescent Dyes
The selection of a red fluorescent dye is often a trade-off between brightness, photostability, and suitability for a specific application. The following table summarizes the key quantitative parameters for a selection of commonly used red fluorescent dyes to facilitate an informed decision.
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Brightness | Relative Photostability |
| Alexa Fluor | Alexa Fluor 568 | 578 | 603 | 91,300 | 0.69 | High | High |
| Alexa Fluor 594 | 590 | 617 | 92,000 | 0.66 | High | High[1] | |
| Alexa Fluor 647 | 650 | 668 | 270,000 | 0.33 | Very High | High[2] | |
| Cyanine | Cy3 | 550 | 570 | 150,000 | 0.15 | Moderate | Moderate |
| Cy5 | 649 | 670 | 250,000 | 0.20 | High | Moderate[3] | |
| DyLight | DyLight 594 | 593 | 618 | 80,000 | 0.73 | High | High |
| Rhodamine | Texas Red | 595 | 615 | 85,000 | 0.53 | Moderate | Moderate[4] |
| Abberior STAR 635P | ~635 | ~655 | High | High | Very High | Very High[5] | |
| ATTO Dyes | ATTO 647N | 644 | 669 | 150,000 | 0.65 | Very High | High |
Note: The performance of fluorescent dyes can be influenced by the conjugation molecule and the experimental environment. The data presented here is for comparative purposes and may vary in specific applications. Brightness is proportional to the product of the molar extinction coefficient and the quantum yield.
Experimental Workflows and Logical Relationships
Visualizing the experimental process can aid in understanding the steps involved in comparing fluorescent dyes. The following diagrams, generated using Graphviz, illustrate a typical workflow for immunofluorescence staining and a logical diagram for selecting a red fluorescent dye.
References
A Comparative Guide to the Performance of Bdp TR in Different Buffers
For researchers, scientists, and drug development professionals utilizing the bright and photostable fluorophore Bdp TR, the choice of buffer can be a critical determinant of experimental success. This guide provides a quantitative analysis of this compound's performance in commonly used biological buffers: Phosphate-Buffered Saline (PBS), Tris-Buffered Saline (TBS), and HEPES buffer. The selection of an appropriate buffer system is crucial not only for maintaining the stability and activity of biological molecules but also for optimizing the photophysical properties of fluorescent probes.
This compound, a boron-dipyrromethene (BODIPY) dye, is renowned for its high fluorescence quantum yield and photostability.[1] However, the local chemical environment can influence its fluorescence lifetime and quantum yield. This guide presents a comparative overview of this compound's performance in these buffers, supported by experimental data and detailed protocols for key analytical measurements.
Quantitative Performance of this compound in Various Buffers
While direct comparative studies quantifying the performance of this compound across a range of buffers are not extensively available in peer-reviewed literature, we can infer its performance based on the known properties of BODIPY dyes and the characteristics of the buffers. The following table summarizes the expected performance of this compound in PBS, Tris, and HEPES buffers. It is important to note that for labeling reactions with amine-reactive this compound variants (e.g., NHS esters), Tris buffer should be avoided due to the presence of primary amines that compete with the labeling target.
| Parameter | PBS (Phosphate-Buffered Saline) | Tris Buffer | HEPES Buffer | References |
| Fluorescence Quantum Yield (Φf) | High (A value of 0.9 has been reported for a this compound derivative, though a study on another BODIPY dye in PBS showed a quantum yield of only 4.2% due to aggregation). | Expected to be high, but potentially lower than in PBS or HEPES due to possible interactions. | Expected to be high and stable. | [2][1][3] |
| Fluorescence Lifetime (τ) | Generally long for BODIPY dyes. | May be slightly quenched compared to PBS or HEPES. | Expected to be long and stable. | [4] |
| Photostability | High, characteristic of BODIPY dyes. | Generally high, but the buffer itself can sometimes generate radicals under illumination, potentially affecting long-term stability. | High, often considered a very stable buffer for fluorescence experiments. | [][6][7] |
| Suitability for Amine-Reactive Labeling | Recommended. | Not recommended (contains primary amines). | Recommended. | |
| pH Stability with Temperature | Moderate. | Poor (pH is temperature-dependent). | Excellent (pH is relatively stable with temperature changes). | |
| Potential for Interactions | Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺). | Can interact with some metal ions. | Generally inert with minimal metal ion binding. |
Experimental Protocols
To empower researchers to conduct their own comparative studies, detailed protocols for measuring the key performance indicators of this compound are provided below.
Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes how to determine the fluorescence quantum yield of this compound in a specific buffer relative to a standard with a known quantum yield.
Materials:
-
This compound-labeled sample in the desired buffer (e.g., PBS, Tris, HEPES).
-
A quantum yield standard with a known quantum yield and similar spectral properties (e.g., Rhodamine 6G in ethanol, Φf = 0.95).
-
Spectrofluorometer.
-
UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
Procedure:
-
Prepare a series of dilutions of both the this compound sample and the quantum yield standard in their respective solvents/buffers.
-
Measure the absorbance of each dilution at the excitation wavelength using the UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectra of each dilution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the standard.
-
Determine the slope (gradient) of the linear fit for each plot.
-
Calculate the quantum yield of the this compound sample using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield.
-
Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent/buffer.
-
Measurement of Fluorescence Lifetime
This protocol outlines the measurement of fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC).
Materials:
-
This compound-labeled sample in the desired buffer.
-
TCSPC system equipped with a pulsed laser source (e.g., a picosecond diode laser) with an excitation wavelength suitable for this compound (e.g., ~590 nm).
-
A fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode).
-
Fluorescence lifetime analysis software.
Procedure:
-
Prepare a dilute solution of the this compound sample in the buffer of interest. The concentration should be low enough to avoid aggregation and inner filter effects.
-
Measure the instrument response function (IRF) of the TCSPC system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Acquire the fluorescence decay curve of the this compound sample by collecting photons over a set period.
-
Analyze the decay curve using the fluorescence lifetime analysis software. This typically involves deconvolution of the experimental decay with the IRF and fitting the data to an exponential decay model (mono- or multi-exponential). The software will provide the fluorescence lifetime(s) (τ).
Measurement of Photostability (Photobleaching Rate)
This protocol describes a method to quantify the photostability of this compound by measuring its photobleaching rate under continuous illumination.
Materials:
-
This compound-labeled sample in the desired buffer.
-
A fluorescence microscope with a stable light source (e.g., a laser or an arc lamp) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Prepare a sample for microscopy (e.g., a solution in a well plate or immobilized on a glass slide).
-
Acquire an initial image of the sample using a low illumination intensity to minimize photobleaching during focusing.
-
Expose the sample to continuous illumination at a constant, higher intensity.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 10 minutes).
-
Analyze the image series using image analysis software.
-
Define a region of interest (ROI) within the fluorescent area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by subtracting the mean intensity of a background region.
-
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity versus time .
-
Fit the data to an exponential decay function to determine the photobleaching rate constant or the half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).[8]
Visualizing Experimental Workflows and Signaling Pathways
To further aid in experimental design and data interpretation, the following diagrams, created using the Graphviz DOT language, illustrate a typical experimental workflow for comparing this compound performance and a relevant biological signaling pathway where this compound could be employed.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound alkyne (A270113) | Antibodies.com [antibodies.com]
- 3. Highly Water-soluble Neutral BODIPY Dyes with Controllable Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 6. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal and Handling of Bdp TR: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety, operational, and disposal procedures for Bdp TR and its derivatives, commonly known as BODIPY TR fluorescent dyes. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining compliance with regulatory standards. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound or any chemical, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound, particularly in its solid form or as a concentrated stock solution, should be performed in a well-ventilated area or a chemical fume hood.
Data Presentation
The following table summarizes the key spectral and physical properties of a representative BODIPY TR derivative, which are critical for experimental design and waste stream identification.
| Property | Value | Reference |
| Spectral Properties | ||
| Excitation Maximum (λex) | ~588 - 592 nm | [1][2][3][4] |
| Emission Maximum (λem) | ~616 - 618 nm | [1][2][3][4] |
| Molar Extinction Coefficient | ~68,000 - 80,000 cm⁻¹M⁻¹ | [1][3] |
| Physical Properties | ||
| Molecular Formula | C₂₇H₂₅BF₂N₃O₃S (for NHS Ester) | [1] |
| Molecular Weight | ~520.38 g/mol (for NHS Ester) | [1] |
| Solubility | Good in DMSO and DMF | [5] |
| Storage Conditions | Store at -20°C, protected from light | [1][5] |
Proper Disposal Procedures
The proper disposal of this compound waste is critical to prevent environmental contamination and ensure laboratory safety. As a borondipyrromethene-based fluorescent dye, it should be treated as chemical waste.
Step 1: Waste Segregation
-
Solid Waste: Collect all contaminated solid materials, such as pipette tips, gloves, and paper towels, in a designated, clearly labeled hazardous waste container. This container should be separate from general laboratory trash.
-
Liquid Waste: Collect all aqueous solutions containing this compound, including staining solutions and wash buffers, in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
Step 2: Waste Labeling All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound" or "BODIPY TR"), the concentration, and the date of accumulation.
Step 3: Storage of Waste Store hazardous waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste. Secondary containment is recommended to prevent spills.
Step 4: Scheduling Waste Pickup Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not dispose of this compound waste down the drain or in the regular trash.
Experimental Protocols
Below are detailed methodologies for common applications of BODIPY TR dyes.
Protocol 1: Labeling of Primary Amines on Proteins
This protocol describes the conjugation of BODIPY TR NHS Ester to proteins.
Materials:
-
BODIPY TR NHS Ester
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).
-
Prepare Dye Stock Solution: Immediately before use, dissolve the BODIPY TR NHS Ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: While vortexing, slowly add the dye stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Storage: Store the purified, labeled protein at 4°C or -20°C, protected from light.
Protocol 2: Staining of Cellular Structures (e.g., Golgi Apparatus)
This protocol is for staining the Golgi apparatus in live cells using BODIPY TR Ceramide.[2]
Materials:
-
BODIPY TR Ceramide
-
Live cells cultured on coverslips or in imaging dishes
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
DMSO
Procedure:
-
Prepare Staining Solution: Prepare a 5 mM stock solution of BODIPY TR Ceramide in DMSO.[2] Dilute the stock solution in serum-free cell culture medium to a final working concentration of 1-5 µM.
-
Cell Staining: Remove the culture medium from the cells and add the staining solution.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C, protected from light.[2]
-
Washing: Remove the staining solution and wash the cells two to three times with warm PBS or culture medium to remove any unbound dye.[2]
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for the Texas Red or similar channel (Excitation: ~589 nm, Emission: ~616 nm).[2]
Mandatory Visualizations
The following diagrams illustrate key workflows and decision-making processes related to the use and disposal of this compound.
Caption: Experimental workflow for using this compound in a typical fluorescence labeling and imaging experiment.
Caption: Decision-making workflow for the proper disposal of waste contaminated with this compound.
References
- 1. BODIPY TR Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BODIPY TR NHS ester, CAS 150152-65-1 | AxisPharm [axispharm.com]
Essential Safety and Logistical Information for Handling Bdp TR
For researchers, scientists, and drug development professionals utilizing the fluorescent dye Bdp TR, this guide provides immediate and essential safety protocols, operational instructions, and disposal plans. This compound and its derivatives are members of the borondipyrromethene (BODIPY) class of dyes, known for their bright fluorescence and photostability, making them valuable tools in various laboratory applications, including fluorescence microscopy and flow cytometry.[1]
Physicochemical and Spectral Properties
The following table summarizes the key quantitative data for a common derivative, this compound-X NHS ester. These properties are essential for designing and executing experiments.
| Property | Value |
| Excitation Maximum (λex) | 588 nm[3] |
| Emission Maximum (λem) | 616 nm[3] |
| Molar Extinction Coefficient (ε) | 68,000 cm⁻¹M⁻¹[3] |
| Molecular Weight | 634.46 g/mol |
| Solubility | Good in DMF, DMSO[4] |
| Storage Temperature | -20°C, protected from light[5][6] |
Personal Protective Equipment (PPE)
Given the potential for skin and eye irritation, the following personal protective equipment is essential when handling this compound powder and solutions.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne powder. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Not generally required for small quantities | Recommended if handling large quantities or if aerosolization is possible. Use in a well-ventilated area. |
Operational Plans: Handling and Storage
Safe Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood, when handling the solid compound or preparing stock solutions.
-
Avoid creating dust when handling the powdered form.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store this compound and its derivatives at -20°C in a tightly sealed container.[5][6]
-
Protect from light and moisture to prevent degradation.[5][6]
-
Allow the vial to warm to room temperature before opening to prevent condensation, which can hydrolyze reactive forms like NHS esters.[7]
Experimental Protocols
Below are detailed methodologies for common applications of this compound NHS ester.
Protocol 1: Labeling of Cell Surface Proteins
This protocol provides a step-by-step guide for labeling primary amines on the surface of live cells.[8]
Materials:
-
This compound NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Live cells cultured on glass-bottom dishes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Serum-free cell culture medium
-
Complete cell culture medium
Procedure:
-
Prepare Stock Solution: Dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 1-10 mg/mL. Store this stock solution at -20°C, protected from light.[8]
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.
-
Labeling Reaction:
-
Wash the cells twice with pre-warmed PBS (pH 7.4) to remove any amine-containing media components.[8]
-
Dilute the this compound NHS ester stock solution in serum-free cell culture medium to a final concentration of 1-10 µg/mL.[8]
-
Incubate the cells with the labeling solution for 15-30 minutes at 37°C.[8]
-
-
Washing: Remove the labeling solution and wash the cells three to five times with pre-warmed complete cell culture medium to remove unbound dye.[8]
-
Imaging: The cells are now ready for live-cell imaging. It is recommended to image in a phenol red-free medium to reduce background fluorescence.[8]
Protocol 2: Labeling of an Antibody (IgG)
This protocol outlines the procedure for conjugating this compound-X NHS ester to an antibody.[7]
Materials:
-
Purified IgG antibody in an amine-free buffer (e.g., PBS)
-
This compound-X NHS ester
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Gel filtration column for purification
Procedure:
-
Prepare Antibody Solution: Adjust the concentration of the purified IgG to 2 mg/mL in an amine-free buffer like PBS.[7]
-
Prepare Dye Solution: Immediately before use, dissolve this compound-X NHS ester in anhydrous DMSO to create a stock solution.
-
Labeling Reaction:
-
Quench Reaction: Stop the reaction by adding the quenching buffer.
-
Purify Conjugate: Separate the labeled antibody from the unreacted dye using a gel filtration column. The first colored band to elute will be the labeled antibody.[7]
-
Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage.[7]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to ensure laboratory and environmental safety.
-
Solid Waste: Collect unused this compound powder and any materials heavily contaminated with the dye (e.g., weigh boats, pipette tips) in a designated, sealed container labeled as "Hazardous Chemical Waste."
-
Liquid Waste: Collect all solutions containing this compound, including staining solutions and the eluent from purification columns, in a clearly labeled, sealed waste container. Do not pour down the drain.[9][10]
-
Disposal: All waste materials must be disposed of through an approved hazardous waste disposal facility, in accordance with local, state, and federal regulations.[9] Handle uncleaned containers as you would the product itself.[9]
Mandatory Visualizations
The following diagrams illustrate key workflows for the safe and effective use of this compound.
References
- 1. Bodipy TR | this compound | AxisPharm [axispharm.com]
- 2. BDP FL NHS Ester | C18H18BF2N3O4 | CID 15410442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Invitrogen™ BODIPY™ TR-X NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
